Diethyl N,N-Diisopropylphosphoramidite
Description
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Properties
IUPAC Name |
N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFIBXKHKNIZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(N(C(C)C)C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400470 | |
| Record name | Diethyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42053-26-9 | |
| Record name | Diethyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl N,N-Diisopropylphosphoramidite chemical properties
An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Properties, Mechanisms, and Applications
Executive Summary
This compound is a pivotal organophosphorus reagent, central to modern synthetic organic chemistry. While it serves as a versatile agent for the phosphorylation of alcohols, its most prominent and field-defining role is as a fundamental building block in the automated solid-phase synthesis of oligonucleotides. Its unique structure, featuring a trivalent phosphorus atom bonded to two ethoxy groups and a diisopropylamino group, imparts a balance of stability for storage and high reactivity upon activation. This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, synthesis, and handling protocols, designed for researchers and professionals in chemical biology and drug development.
Core Chemical & Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | References |
| CAS Number | 42053-26-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₄NO₂P | [1][2] |
| Molecular Weight | 221.28 g/mol | [1] |
| Appearance | Colorless to pale yellow oil, may be hazy | [2] |
| Density | ~1.028 g/mL | [2] |
| Boiling Point | 189.5 ± 9.0 °C (Predicted) | [5] |
| Solubility | Soluble in chloroform and other common organic solvents | [5] |
| Stability | Sensitive to moisture and acid; heat sensitive | [2][6] |
| Storage | 2-8°C under an inert, dry atmosphere (e.g., Argon, Nitrogen) | [1][2][7] |
Spectroscopic Profile for Compound Identification
Accurate identification and purity assessment are paramount. Spectroscopic methods provide a definitive fingerprint for the compound.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance is the most direct and informative technique for characterizing phosphoramidites. The trivalent phosphorus atom in this compound is highly deshielded and exhibits a characteristic chemical shift.
-
Expected Chemical Shift: A single peak in the region of δ 147-149 ppm . In nucleoside phosphoramidites, this signal often appears as a pair of peaks due to the presence of diastereomers at the chiral phosphorus center[8][9][10]. The absence of significant peaks in other regions, particularly around δ 138-140 ppm (phosphite triester impurities) or δ 0-10 ppm (H-phosphonate or phosphate impurities), is indicative of high purity[8].
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectra confirm the organic structure. Key expected signals include:
-
¹H NMR: Resonances corresponding to the ethoxy (-OCH₂CH₃) and diisopropyl (-NCH(CH₃)₂) groups. The methylene protons of the ethoxy group will appear as a quartet, while the methyl protons will be a triplet. The methine proton of the isopropyl group will be a septet, and the methyl protons a doublet.
-
¹³C NMR: Distinct signals for the four unique carbon environments: two for the ethoxy group and two for the diisopropylamino group.
Reactivity and Mechanistic Insights
The utility of this compound stems from its controlled reactivity. It is stable enough for handling but becomes a potent electrophile upon activation by a weak acid.
The Phosphoramidite Coupling Reaction
This reagent is a cornerstone of the phosphoramidite method for oligonucleotide synthesis, the gold-standard for creating synthetic DNA and RNA[][12]. In this process, the phosphoramidite acts as the "activated nucleotide," reacting with the free 5'-hydroxyl group of a growing oligonucleotide chain anchored to a solid support[].
Mechanism of Activation and Coupling
The coupling reaction proceeds via a well-established, multi-step mechanism that ensures high efficiency and fidelity at each addition cycle[][].
-
Activation: The reaction is initiated by a weakly acidic azole catalyst, most commonly 1H-tetrazole or its derivatives[8][].
-
Protonation: The tetrazole protonates the nitrogen atom of the diisopropylamino group. This is the key activation step, as it converts the poor leaving group (-N(i-Pr)₂) into a good leaving group (H-N(i-Pr)₂)[].
-
Formation of Reactive Intermediate: The protonated amine departs, or a highly reactive tetrazolyl-phosphonium intermediate is formed. This species is a powerful electrophile, primed for nucleophilic attack[].
-
Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound nucleoside attacks the electrophilic phosphorus center[][].
-
Phosphite Triester Formation: This attack displaces the leaving group (diisopropylamine or tetrazole), forming a new P-O bond and creating a phosphite triester linkage, which connects the two nucleosides[][]. This linkage is later oxidized to the more stable pentavalent phosphate found in native DNA/RNA[][12].
Caption: Mechanism of the phosphoramidite coupling reaction.
Synthesis and Purification Protocols
General Synthesis Pathway
This compound is typically synthesized by reacting a suitable phosphorus(III) chloride precursor with two equivalents of ethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: General workflow for the synthesis of phosphoramidites.
Experimental Protocol: Synthesis
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous diethyl ether and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N,N-diisopropylphosphoramidous dichloride to the stirred solution.
-
Add two equivalents of anhydrous ethanol dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.
-
Upon completion, filter the mixture under argon to remove the precipitated amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
Purity is critical for successful oligonucleotide synthesis. The primary method for purification is column chromatography on silica gel, with special precautions to prevent hydrolysis.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column. Crucially, equilibrate the column by flushing with an eluent containing 3-5% triethylamine (e.g., Hexane/Ethyl Acetate/Triethylamine 90:5:5)[8][14]. This neutralizes the acidic silica surface, preventing product degradation.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the product using the triethylamine-containing solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC, staining with a phosphomolybdic acid or potassium permanganate solution.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure. It is critical to co-evaporate with a solvent like toluene to remove residual triethylamine, which can interfere with subsequent coupling reactions[14].
-
Final Product: Dry the resulting oil under high vacuum to remove all volatiles and store immediately under an inert atmosphere.
Caption: Workflow for purification via column chromatography.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the reagent's integrity.
-
Moisture Sensitivity: this compound is highly susceptible to hydrolysis[2][6]. All handling should be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Acid Sensitivity: The P-N bond is rapidly cleaved by acids[8]. Avoid all contact with acidic materials during storage and handling, except during the intended activation step.
-
Storage Conditions: For long-term stability, store as a neat oil or a solution in anhydrous acetonitrile in a tightly sealed container at 2-8°C[1][3]. For very long-term storage, -20°C is recommended[7].
Key Applications in Research and Development
Oligonucleotide Synthesis
The predominant application is as a phosphitylating agent in the automated chemical synthesis of DNA, RNA, and their analogues[1][15][16]. It is used to create the phosphite triester backbone, which is the precursor to the natural phosphodiester linkage. The diisopropylamino and ethyl groups are chosen for their optimal balance of reactivity and stability during the synthesis cycle.
General Phosphorylation Agent
Beyond oligonucleotides, it serves as an efficient reagent for the conversion of primary and secondary alcohols into their corresponding diethyl phosphotriesters[2][4]. This reaction is valuable in the synthesis of phosphorylated peptides, lipids, and other bioactive molecules where a phosphate or phosphonate moiety is required[9].
Safety and Hazard Management
As an active chemical reagent, appropriate safety precautions must be observed.
| Hazard Type | GHS Information | References |
| Pictograms | GHS07 (Exclamation Mark) | [17][18] |
| Signal Word | Warning | [17] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][17] |
| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, alcohols, water/moisture | [6] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. All operations should be conducted in a certified chemical fume hood. | [18][19] |
References
-
Beaucage, S. L., & Reese, C. B. (2010). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 8(23), 5327-5347. Retrieved from [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
- Google Patents. (n.d.). US7030230B2 - Process of purifying phosphoramidites.
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Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
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Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2004/039469 PROCESS OF PURIFYING PHOSPHORAMIDITES. Retrieved from [Link]
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Jørgensen, P. T., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2697. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]
-
Le Picard, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(44), 14663-14667. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite. Retrieved from [Link]
-
Ogata, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8560. Retrieved from [Link]
-
Le Picard, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ChemGenes India. (n.d.). This compound. Retrieved from [Link]
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UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
-
Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. Retrieved from [Link]
- Google Patents. (n.d.). EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates.
-
Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). Di-tert-butyl N,N-diisopropylphosphoramidite - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Mayr, H. (2018). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 141-147). Royal Society of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Synthesis, Mechanism, and Application in Oligonucleotide Therapeutics
Introduction: The Unsung Workhorse of Synthetic Biology
In the landscape of modern drug discovery and molecular biology, the ability to rapidly and accurately synthesize custom sequences of DNA and RNA is fundamental. This capability underpins a vast array of applications, from the development of antisense therapies and siRNA drugs to the creation of diagnostic probes and gene synthesis.[1] At the heart of this synthetic revolution lies a class of reagents known as phosphoramidites, the essential building blocks for the chemical synthesis of oligonucleotides.[] Among these, Diethyl N,N-Diisopropylphosphoramidite (CAS No. 42053-26-9) stands out as a versatile and widely utilized phosphitylating agent. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, core chemical principles, and practical applications of this critical reagent.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use and safe handling. This compound is a moisture-sensitive, colorless to light yellow oil that requires storage under an inert atmosphere, typically argon or nitrogen, at refrigerated temperatures (2-8°C) to prevent degradation.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 42053-26-9 | |
| Molecular Formula | C₁₀H₂₄NO₂P | |
| Molecular Weight | 221.28 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C | |
| Synonyms | Diethoxy-N,N-diisopropylaminophosphine, N,N-Bis(1-methylethyl)phosphoramidous acid diethyl ester | [3] |
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis is valuable for quality control and for researchers who may need to prepare it in-house. The synthesis is typically a two-step process starting from phosphorus trichloride (PCl₃).
Step 1: Synthesis of Diethyl Chlorophosphite
The first step involves the reaction of phosphorus trichloride with anhydrous ethanol to produce diethyl chlorophosphite. This reaction must be carried out under anhydrous conditions and in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid (HCl) byproduct.
Step 2: Amination of Diethyl Chlorophosphite
The resulting diethyl chlorophosphite is then reacted with diisopropylamine to yield the final product, this compound. This is a nucleophilic substitution reaction where the diisopropylamino group displaces the chloride on the phosphorus atom.
Experimental Protocol: Synthesis of this compound
-
Materials: Phosphorus trichloride (PCl₃), anhydrous ethanol, triethylamine, diisopropylamine, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and an argon inlet, a solution of anhydrous ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous diethyl ether is prepared and cooled to 0°C.
-
A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of triethylamine hydrochloride precipitate will be observed.
-
The reaction mixture is filtered under an inert atmosphere to remove the precipitate. The filtrate, containing diethyl chlorophosphite, is collected.
-
To the filtrate, a solution of diisopropylamine (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether is added dropwise at 0°C.
-
The reaction is stirred and allowed to warm to room temperature.
-
The mixture is filtered again to remove the newly formed triethylamine hydrochloride.
-
The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Core Application: Solid-Phase Oligonucleotide Synthesis
The primary and most significant application of this compound is as a phosphitylating agent in the solid-phase synthesis of oligonucleotides using the phosphoramidite method. This method is the gold standard for producing synthetic DNA and RNA due to its high efficiency, speed, and amenability to automation.[4] The synthesis occurs in a cyclical four-step process.
The Four-Step Phosphoramidite Cycle
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction.
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer (where this compound would be used to create the phosphoramidite moiety of a nucleoside), is activated by a weak acid, most commonly a tetrazole derivative.[5] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This is the key bond-forming step in elongating the oligonucleotide chain.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole. Capping ensures that only the full-length oligonucleotides are synthesized, simplifying the final purification.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. This step stabilizes the DNA backbone before the next synthesis cycle begins.[1]
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
The Underlying Chemistry: Mechanism of the Coupling Reaction
The success of the phosphoramidite method hinges on the highly efficient and selective coupling reaction. The this compound, when attached to a nucleoside, is relatively stable. The key to its reactivity lies in the activation step.
-
Activation by Tetrazole: The activator, typically a tetrazole or a derivative, has a dual role. It first protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite.[]
-
Formation of a Reactive Intermediate: The protonated diisopropylamino group becomes an excellent leaving group. It is subsequently displaced by the tetrazolide anion, forming a highly reactive tetrazolyl-phosphite intermediate.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support acts as a nucleophile and attacks the electrophilic phosphorus atom of the activated intermediate.
-
Formation of the Phosphite Triester: This attack displaces the tetrazolide, forming the desired phosphite triester linkage and elongating the oligonucleotide chain by one nucleotide. The released diisopropylamine is neutralized by the acidic activator.
Caption: Mechanism of the phosphoramidite coupling reaction.
Post-Synthesis: Cleavage and Deprotection
After the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the final product: cleavage from the solid support and removal of all protecting groups.
-
Cleavage: The oligonucleotide is cleaved from the solid support, which is typically achieved by treatment with concentrated ammonium hydroxide at room temperature.
-
Deprotection: The same ammonium hydroxide solution, often with heating, is used to remove the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases (e.g., benzoyl or isobutyryl groups). The choice of deprotection conditions (time, temperature, and specific reagents) depends on the nature of the nucleobases and any modifications present in the oligonucleotide.
Role in Drug Development and Diagnostics
The ability to synthesize high-purity, custom oligonucleotides using reagents like this compound has been a driving force in the development of nucleic acid-based therapeutics and diagnostics.
-
Antisense Oligonucleotides (ASOs): Synthetic oligonucleotides can be designed to bind to specific messenger RNA (mRNA) sequences, inhibiting the translation of disease-causing proteins. This is the principle behind antisense technology, which has led to approved drugs for various genetic disorders.[7]
-
Small Interfering RNAs (siRNAs): Phosphoramidite chemistry is used to synthesize the short double-stranded RNA molecules that are central to RNA interference (RNAi), a powerful mechanism for gene silencing. siRNAs are being actively investigated for a wide range of therapeutic applications.
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, similar to antibodies. They are synthesized using phosphoramidite chemistry and have applications in both therapeutics and diagnostics.
-
Diagnostic Probes: Labeled oligonucleotides are essential components of many diagnostic assays, including polymerase chain reaction (PCR), microarrays, and fluorescence in situ hybridization (FISH), used for the detection of infectious agents and genetic mutations.[5]
The diethyl ester groups in this compound offer a good balance of reactivity and stability, making it a reliable choice for routine oligonucleotide synthesis. While other phosphoramidites with different ester groups (e.g., methyl, cyanoethyl) exist, the diethyl variant remains a workhorse in many research and production settings.
Safety and Handling
This compound is a reactive organophosphorus compound and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C). It is sensitive to moisture and air.
-
In case of exposure:
-
Skin contact: Wash immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do not induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
This compound is a cornerstone reagent in the chemical synthesis of oligonucleotides. Its robust performance in the well-established phosphoramidite method has enabled countless advances in molecular biology, diagnostics, and the development of novel nucleic acid-based therapeutics. A thorough understanding of its synthesis, the mechanism of its action, and the practical aspects of its application is essential for any scientist or researcher working in these cutting-edge fields. As the demand for synthetic DNA and RNA continues to grow, the importance of this seemingly simple yet powerful molecule will only increase.
References
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[Synthetic oligonucleotides and their application in gene therapy]. Medicina (B Aires). 1995;55(3):263-6. Available from: [Link]
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Oligonucleotides Therapeutics: From Discovery and Development to Patentability. Pharmaceuticals (Basel). 2022 Feb; 15(2): 243. Available from: [Link]
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Synthetic Oligonucleotide | Novel Class Of Therapeutic Modality | Challenges | Blog. Veeda Clinical Research. 2021 July 2. Available from: [Link]
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Oligonucleotides Applications Across Science and Medicine. Trivitron Healthcare. 2023 October 17. Available from: [Link]
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Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. CordenPharma. 2022 October 11. Available from: [Link]
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Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Available from: [Link]
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12 most commonly asked questions about phosphoramidites. AxisPharm. 2024 September 17. Available from: [Link]
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Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules. 2013 Nov; 18(11): 14268–14284. Available from: [Link]
-
Formation of diisopropylphosphoramidous dichloride: Monoamination of phosphorus trichloride. SyntheticPages. 2005 October 21. Available from: [Link]
-
Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3). Filo. 2025 September 27. Available from: [Link]
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Structure of Diethyl N,N-Diisopropylphosphoramidite
An In-depth Technical Guide to the Structure and Application of Diethyl N,N-Diisopropylphosphoramidite
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, its synthesis, and its critical role as a phosphitylating agent, particularly in the automated synthesis of oligonucleotides.
Introduction: A Keystone Reagent in Synthesis
This compound (CAS No. 42053-26-9) is an organophosphorus compound belonging to the phosphoramidite class of reagents.[1][2][3][4][5][6] Its structure is engineered for a unique combination of stability under storage and high reactivity under specific catalytic conditions. This duality makes it an invaluable tool for creating phosphite triester linkages, which are the precursors to the phosphodiester bonds that form the backbone of DNA and RNA.[7] While its primary application lies in the synthesis of oligonucleotides, it also serves as a versatile reagent for the efficient phosphorylation of alcohols in broader organic synthesis.[1][2]
Molecular Structure and Physicochemical Properties
The efficacy of this compound stems directly from its molecular architecture. The central atom is phosphorus in its trivalent state, P(III), which is bonded to two ethoxy groups (-OCH₂CH₃) and one bulky diisopropylamino group (-N(CH(CH₃)₂)₂).
The diisopropylamino group is sterically hindering and serves as an excellent leaving group upon activation by a weak acid, such as 1H-tetrazole. This activation is a critical step in the coupling reaction during oligonucleotide synthesis. The two ethyl groups act as protecting groups for the phosphite, preventing unwanted side reactions. They are stable during the synthesis cycles but can be removed during the final deprotection steps. The phosphorus atom in the molecule is chiral, though the reagent is typically used as a racemic mixture.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 42053-26-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₂₄NO₂P | [1][2][5] |
| Molecular Weight | 221.28 g/mol | [1][5] |
| Appearance | Colorless oil, may be hazy | [1] |
| Boiling Point | 189.5 ± 9.0 °C (Predicted) | [3] |
| Density | ~1.028 g/mL | [1] |
| Solubility | Soluble in chloroform (slightly), miscible with most organic solvents. | [3] |
| Storage Conditions | 2°C - 8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [4] |
| Stability | Highly sensitive to moisture and air. | [1][8] |
Structural Diagram
Caption: Molecular structure of this compound.
Synthesis and Spectroscopic Characterization
Synthesis Pathway
A common and effective method for synthesizing phosphoramidites like the diethyl variant involves the reaction of a corresponding alcohol with a phosphorodiamidous chloride or a phosphoramidous dichloride. For this compound, a plausible route is the reaction of ethanol with N,N-diisopropylphosphoramidous dichloride in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.[8] The reaction is performed in an anhydrous aprotic solvent like diethyl ether or THF under an inert atmosphere to prevent hydrolysis.
Spectroscopic Validation
Structural confirmation and purity assessment are paramount.
-
³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphoramidites. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum, typically around +148 ppm. Purity is often assessed by integrating the area of this peak against any impurity peaks, such as those from the corresponding phosphite oxide (around 0 ppm).
-
¹H and ¹³C NMR Spectroscopy: These methods are used to confirm the presence of the ethyl and diisopropyl groups by analyzing their characteristic chemical shifts, multiplicities, and integrations.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as P-O-C and C-N bonds, present in the molecule.
Mechanism of Action in Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, and this compound is a foundational reagent in this process when preparing custom, non-nucleosidic modifications or linkers.[9][10][11] The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. The phosphoramidite is central to the coupling step .
-
Activation: The synthesis cycle begins with the deprotection of the 5'-hydroxyl group of a nucleoside bound to a solid support. In the coupling step, the this compound (or more commonly, a nucleoside phosphoramidite) is activated by a weak acid, typically 1H-tetrazole or a derivative.
-
Nucleophilic Attack: The tetrazole protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group (diisopropylamine).
-
Coupling: The now highly reactive phosphitylating agent is attacked by the free 5'-hydroxyl group of the support-bound nucleoside. This nucleophilic substitution reaction forms a new phosphite triester linkage.
-
Oxidation: In a subsequent step, the newly formed P(III) linkage is oxidized to a more stable P(V) phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base.
This cycle is repeated to build the oligonucleotide chain in the 3' to 5' direction.[9]
Workflow: The Phosphoramidite Coupling Reaction
Caption: The phosphoramidite coupling and oxidation workflow.
Experimental Protocol: Phosphitylation of a Primary Alcohol
This protocol provides a self-validating system for the phosphitylation of a generic primary alcohol using this compound. The success of the reaction can be monitored by TLC and confirmed by ³¹P NMR.
Materials:
-
Primary alcohol (Substrate)
-
This compound
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM. To this solution, add this compound (1.2 eq).
-
Initiation: Slowly add the 1H-tetrazole solution (1.5 eq) dropwise to the stirring mixture at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR analysis of an aliquot. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphite triester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing a small amount of triethylamine (e.g., 1%) to prevent product degradation on the acidic silica.
Safety and Handling
This compound is a moisture-sensitive and air-sensitive reagent that can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12]
-
Handling: Always handle this reagent under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[8][12][14] Use dry solvents and glassware to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[12]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under a blanket of dry nitrogen.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a cornerstone of modern bio-organic chemistry. Its carefully balanced structure provides the stability needed for storage and the high reactivity required for efficient chemical synthesis. A thorough understanding of its structure, reactivity, and handling is essential for any researcher leveraging phosphoramidite chemistry to build complex molecules, from therapeutic oligonucleotides to novel phosphorylated compounds.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]
-
ChemGenes India. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures. Retrieved from [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
-
Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]
-
ResearchGate. (2025). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved from [Link]
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Diethyl N,N-Diisopropylphosphoramidite molecular weight and formula
An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal reagent in modern synthetic organic chemistry, primarily recognized for its role as an efficient phosphitylating agent. Characterized by its P(III) center, the molecule is engineered for controlled reactivity, enabling the precise formation of phosphite triesters and their derivatives. The bulky diisopropylamino group ensures stability during storage and handling, yet serves as an excellent leaving group upon activation with a weak acid, while the diethyl phosphite moiety it installs is central to its function. This guide provides a comprehensive overview of its fundamental properties, delves into the mechanistic principles governing its reactivity, outlines detailed protocols for its application in the synthesis of custom building blocks for oligonucleotide and broader organic synthesis, and discusses critical aspects of handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the application of specialized phosphoramidite chemistry.
Part 1: Fundamental Properties and Specifications
This compound, also known by its synonyms Diethoxy-N,N-diisopropylaminophosphine and N,N-Bis(1-methylethyl)phosphoramidous Acid Diethyl Ester, is a cornerstone phosphitylating agent.[1] Its utility stems from a carefully balanced structure: a reactive phosphorus(III) center is sterically shielded by a diisopropylamino group, preventing unwanted side reactions, while two ethoxy groups complete its common structure. This design makes it a valuable tool for the conversion of alcohols into their corresponding diethyl phosphite derivatives.[1][2]
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized below. These parameters are critical for reaction planning, stoichiometric calculations, and ensuring long-term stability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₄NO₂P | [1][2][3] |
| Molecular Weight | 221.28 g/mol | [3][4] |
| CAS Number | 42053-26-9 | [1][3][4][5] |
| Appearance | Colorless oil, may be hazy | [2] |
| Storage Conditions | Refrigerate at 2°C - 8°C, keep dry, store under inert gas (e.g., Nitrogen) | [5][6] |
| Key Sensitivities | Moisture sensitive | [2] |
Part 2: The Chemistry of Phosphitylating Agents
The efficacy of this compound in synthesis is rooted in the principles of phosphoramidite chemistry, which leverages the dual nature of the phosphorus(III) center.
Expertise: The Genius of the Diisopropylamino Group
The choice of the N,N-diisopropylamino group is a deliberate and critical design feature. This bulky substituent provides significant steric hindrance around the phosphorus atom. This has two primary benefits:
-
Enhanced Stability : The steric bulk kinetically protects the P(III) center from premature and undesired oxidation to P(V), which is a common side reaction for less hindered phosphites. It also provides a degree of protection against hydrolysis.
-
Controlled Reactivity : Despite its stability, the nitrogen atom can be readily protonated by a mild acid, such as 1H-tetrazole or a functional equivalent. Upon protonation, the diisopropylamine moiety is transformed into an excellent leaving group, "activating" the phosphorus center for nucleophilic attack by an alcohol. This allows the reaction to be initiated on-demand under specific, controlled conditions.
Mechanism of Action: Alcohol Phosphitylation
The phosphitylation of an alcohol (R-OH) is the canonical reaction involving this reagent. The process follows a well-established, two-step mechanism that forms the basis of its application in synthesizing building blocks for oligonucleotide synthesis and other complex molecules.
Sources
Diethyl N,N-Diisopropylphosphoramidite stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Diethyl N,N-Diisopropylphosphoramidite
Introduction: The Critical Role of a Workhorse Reagent
This compound (CAS: 42053-26-9) is a cornerstone reagent in modern synthetic chemistry, primarily valued for its efficiency in the phosphorylative conversion of alcohols to their corresponding diethyl phosphorotriesters[1][2]. Its utility extends to the synthesis of oligodeoxynucleotides, where the integrity of the phosphoramidite is paramount for achieving high coupling efficiencies and final product purity. However, the trivalent phosphorus center that makes this molecule so reactive also renders it inherently unstable. This guide provides a detailed examination of the factors governing its stability and outlines field-proven protocols for its storage and handling to ensure its optimal performance.
Section 1: The Chemical Basis of Instability—A Mechanistic Perspective
The reactivity of this compound stems from the lone pair of electrons on its trivalent phosphorus atom, making it a potent nucleophile and highly susceptible to electrophilic attack. The two primary degradation pathways that compromise the reagent's integrity are hydrolysis and oxidation.
Hydrolysis: The Pervasive Threat of Water
Moisture is the most significant and immediate threat to the stability of this compound[3]. The reaction with water leads to the irreversible formation of a phosphonate species, which is inactive in the desired phosphorylation reaction.
Mechanism of Hydrolysis: The degradation process is initiated by the protonation of the nitrogen atom of the diisopropylamino group, followed by the nucleophilic attack of water on the phosphorus center. This displaces the diisopropylamine leaving group to form a diethyl phosphite intermediate, which can tautomerize to the more stable diethyl H-phosphonate. This reaction can be catalyzed by trace acidic impurities, creating an autocatalytic cycle of degradation[4][5].
The diagram below illustrates this primary degradation pathway.
Caption: Hydrolytic degradation of this compound.
Oxidation: The Silent Degradation
In addition to hydrolysis, the trivalent phosphorus is readily oxidized to a pentavalent phosphoramidate upon exposure to atmospheric oxygen. This oxidized species is incapable of performing the desired phosphitylation reaction, leading to failed syntheses.
Mechanism of Oxidation: This is a direct reaction where atmospheric oxygen attacks the electron-rich phosphorus center. While slower than hydrolysis, prolonged or repeated exposure to air will lead to a significant accumulation of this inactive impurity. Storing the reagent under an inert atmosphere is the only effective preventative measure[4][6].
Caption: Oxidative degradation of this compound.
Section 2: Field-Proven Protocols for Storage and Handling
Maintaining the chemical integrity of this compound requires strict adherence to protocols that mitigate exposure to water and oxygen. The following recommendations synthesize manufacturer guidelines and best laboratory practices.
Storage Conditions
The choice of storage temperature is critical and depends on the intended duration of storage.
| Storage Duration | Temperature | Atmosphere | Rationale |
| Long-Term (> 1 month) | -20°C[1][4] | Inert Gas (Argon or Nitrogen) | Minimizes both hydrolytic and oxidative degradation by reducing molecular motion and ensuring an oxygen-free environment. |
| Short-Term (< 1 month) | 2°C to 8°C[7] | Inert Gas (Argon or Nitrogen) | Suitable for frequently used reagents, balancing stability with the convenience of faster temperature equilibration. |
| In-Use (On Synthesizer) | Ambient | Inert Gas (Argon or Nitrogen) | Practical for routine use, but degradation is accelerated. Solutions should be used promptly[4]. |
Experimental Protocol: Reagent Handling and Aliquoting
This protocol ensures that the main stock of the reagent is not compromised during use.
Materials:
-
Sealed vial of this compound
-
Dry, inert gas source (Argon or Nitrogen) with a needle adapter
-
Syringes and needles, oven-dried or new and sealed
-
Dry recipient vials with septa caps
Procedure:
-
Temperature Equilibration: Remove the sealed vial from cold storage (-20°C or 2-8°C). Allow it to warm to ambient room temperature for at least 30-60 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold vial and septum, which would introduce water upon piercing.
-
Centrifugation: Before opening, centrifuge the vial briefly[1]. Causality: This ensures that any reagent adhering to the cap or septum is collected at the bottom, maximizing recovery and preventing contamination of the septum.
-
Inert Gas Purge: Create a positive pressure of inert gas in the recipient vial. Puncture the septum of the this compound vial with a dry needle connected to the inert gas line to introduce a gentle positive pressure. Puncture with a second needle to serve as a vent.
-
Aliquoting: Using a third, dry syringe, pierce the septum and carefully draw the desired volume of the liquid reagent.
-
Transfer: Swiftly transfer the reagent to the prepared, inert-gas-flushed recipient vial.
-
Storage: Seal the recipient vial, wrap the cap with paraffin film for extra security, and store under the appropriate conditions as outlined in the table above. Immediately return the stock vial to its recommended long-term storage temperature.
The workflow for proper handling is visualized below.
Caption: Step-by-step workflow for handling this compound.
Section 3: Quality Assessment and Troubleshooting
Even with optimal handling, verifying the purity of the phosphoramidite is a crucial step for troubleshooting failed or low-yield reactions.
Purity Verification
The most reliable method for assessing the purity of phosphoramidites is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Active Reagent: The trivalent this compound should exhibit a characteristic signal in the ³¹P NMR spectrum.
-
Degradation Products: The presence of significant signals corresponding to pentavalent phosphate or phosphonate species indicates oxidation or hydrolysis, respectively. A purity of ≥95% is often required for demanding applications[2].
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Reagent Stability | Recommended Action |
| Low or no product yield | Extensive hydrolysis or oxidation of the reagent. | Discard the current aliquot. Open a new vial or create a fresh aliquot from the stock, strictly following the handling protocol. Verify purity with ³¹P NMR if the problem persists. |
| Inconsistent reaction results | Partial degradation of the reagent; introduction of moisture during repeated use of the same aliquot. | Prepare smaller, single-use aliquots. Reduce the time the reagent spends at ambient temperature. |
| Presence of side-products | Formation of H-phosphonate due to hydrolysis, which can lead to undesired side reactions. | Ensure all solvents and reactants are scrupulously dried. Consider adding molecular sieves to reaction solvents to scavenge trace water[5]. |
Conclusion
The efficacy of this compound is directly proportional to its chemical purity. Its inherent sensitivity to moisture and oxygen necessitates a disciplined and rigorous approach to its storage and handling. By understanding the mechanisms of degradation and implementing the protocols outlined in this guide—namely, stringent cold storage under an inert atmosphere and meticulous, anhydrous handling techniques—researchers can ensure the reagent's integrity and achieve consistent, reliable results in their synthetic endeavors.
References
-
Witschi, M. A., & Leumann, C. J. (2004). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767–775. Retrieved January 12, 2026, from [Link]
-
Witschi, M. A., & Leumann, C. J. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed. Retrieved January 12, 2026, from [Link]
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- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 42053-26-9 [m.chemicalbook.com]
Safety and handling of Diethyl N,N-Diisopropylphosphoramidite
An In-Depth Technical Guide to the Safe Handling and Application of Diethyl N,N-Diisopropylphosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, this compound is a key reagent. Its effective use is underpinned by a thorough understanding of its chemical properties and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the safe management of this compound, from the laboratory bench to disposal, ensuring both experimental success and personal safety.
This compound is an organophosphorus compound crucial for the formation of phosphodiester linkages in oligonucleotide synthesis. Its reactivity, which is essential for its function, also dictates the necessary precautions for its handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₂₄NO₂P | [1][2] |
| Molecular Weight | 221.28 g/mol | [1] |
| Appearance | Colourless oil which may be hazy | [3] |
| CAS Number | 42053-26-9 | [1][2] |
| Purity | ≥95% | [2][4] |
| Storage Temperature | 2-8°C or -20°C | [1][5] |
| Key Characteristics | Moisture-sensitive | [3] |
Note on Storage Temperature: While some suppliers recommend storage at 2-8°C, long-term storage at -20°C is also advised for maximum stability.[1][5] The choice of storage temperature should be based on the anticipated frequency of use and the duration of storage. For routine use, refrigeration at 2-8°C is generally sufficient, while freezing at -20°C is preferable for long-term preservation.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
The primary hazards associated with this compound stem from its reactivity and potential for irritation. A thorough risk assessment is the foundation of safe laboratory practice.
Key Hazards:
-
Moisture Sensitivity: Phosphoramidites are highly susceptible to hydrolysis.[6] Exposure to moisture will degrade the reagent, leading to failed synthesis reactions and the formation of byproducts. This necessitates handling under anhydrous and inert conditions.
-
Irritation: The compound is classified as a skin, eye, and respiratory irritant. Direct contact should be avoided at all times.
-
Thermal Stability: While generally stable at recommended storage temperatures, the thermal stability of phosphoramidites can be a concern, especially at elevated temperatures, which could lead to decomposition and the formation of hazardous byproducts.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure and ensure personal safety when handling this compound.[3]
| PPE Category | Item | Specifications and Rationale | Source(s) |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential to protect against splashes and aerosols. Must meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). | [3][8] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Gloves must be inspected before use and changed immediately if contaminated. Proper glove removal technique is crucial to avoid skin contact. | [3][8] |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against spills. A chemical-resistant apron may be necessary for larger quantities. | [3] |
| Respiratory Protection | Air-Purifying Respirator | Recommended if handling the reagent outside of a fume hood or if there is a risk of aerosol formation. The specific type of respirator should be determined by a risk assessment. | [1] |
Safe Handling and Storage Protocols: Ensuring Reagent Integrity and User Safety
Adherence to strict handling and storage protocols is critical for both safety and the success of synthetic work.
The Importance of an Inert and Anhydrous Environment
The phosphorus (III) center in this compound is readily oxidized and hydrolyzed. Therefore, all manipulations must be carried out under an inert atmosphere, such as dry argon or nitrogen, to prevent degradation.[9] All glassware and solvents must be scrupulously dried before use.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.[1]
-
Equilibration: Allow the reagent vial to warm to room temperature before opening. This prevents the condensation of atmospheric moisture inside the cold vial.[1]
-
Donning PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Inert Atmosphere: Purge the vial with a gentle stream of dry argon or nitrogen before and after withdrawing the reagent.
-
Dispensing: Use a dry, clean syringe or cannula to transfer the liquid reagent. Avoid direct contact and minimize the time the vial is open.
-
Cleaning: After use, clean any contaminated surfaces thoroughly.
Storage
Store this compound in a tightly sealed container, under an inert atmosphere, at the recommended temperature (2-8°C for short-term or -20°C for long-term).[1][5] The storage area should be dry and well-ventilated.
Application in Oligonucleotide Synthesis: A Controlled Reaction
This compound is a fundamental building block in the phosphoramidite method of oligonucleotide synthesis.[]
The Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[11] this compound is utilized in the crucial coupling step.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Generalized Coupling Protocol
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.[12]
-
Activation and Coupling: The this compound is activated by a weak acid, such as tetrazole, to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[12]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[14]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |
Spill Management
Caption: A workflow for the safe management of a chemical spill.
Waste Disposal: Responsible Deactivation and Disposal
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.[4]
Deactivation Protocol for Small Quantities
This protocol is intended for the deactivation of small amounts of expired or unused solid waste or residues in empty containers.[4]
-
Preparation: Perform all steps within a certified chemical fume hood while wearing appropriate PPE.
-
Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[4]
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak basic solution helps to neutralize any acidic byproducts.[4]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete hydrolysis of the phosphoramidite.[4]
-
Final Disposal: The resulting aqueous mixture should be collected in a clearly labeled hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Caption: Workflow for the safe deactivation and disposal of phosphoramidite waste.
Conclusion
The successful and safe use of this compound in a research and development setting is contingent upon a foundation of knowledge and a culture of safety. By understanding its chemical nature, adhering to rigorous handling and storage protocols, and being prepared for emergencies, scientists can mitigate the risks associated with this valuable reagent. This guide serves as a comprehensive resource to support those endeavors, promoting both scientific advancement and a safe working environment.
References
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
-
RCSB PDB. (2021). On-demand synthesis of phosphoramidites. Retrieved from [Link]
-
Bioneer Corporation. (2012). dT-CE Phosphoramidite Safety Data Sheet. Retrieved from [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
-
Link Technologies. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
SciSpace. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved from [Link]
-
PubMed Central. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]
-
University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Michigan Department of Health and Human Services. (n.d.). HEALTH AND MEDICAL RESPONSE TO HUMAN ILLNESS CAUSED BY KNOWN OR SUSPECTED CHEMICAL AGENTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Basic principles of phosphoramidite chemistry
An In-Depth Technical Guide to the Core Principles of Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the routine and automated production of custom DNA and RNA sequences.[1] This capability is fundamental to a vast array of applications in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[2][3] This guide provides a comprehensive exploration of the core principles of phosphoramidite chemistry, detailing the intricate mechanisms and strategic considerations that ensure the high fidelity and efficiency of solid-phase oligonucleotide synthesis. We will dissect the seminal four-step cycle—deblocking, coupling, capping, and oxidation—and illuminate the critical roles of protecting groups, activating agents, and the solid support matrix. Through a blend of mechanistic detail and practical insights, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of this pivotal technology.
Introduction: The Bedrock of Synthetic Biology
The ability to chemically synthesize oligonucleotides with a defined sequence has revolutionized the life sciences. From primers for PCR and sequencing to sophisticated antisense oligonucleotides and siRNA for therapeutic applications, the demand for synthetic nucleic acids is immense.[4][5][6] The phosphoramidite method, developed in the early 1980s, rapidly became the gold standard due to its high coupling efficiency, adaptability to automation, and the stability of its building blocks.[1][7] This solid-phase synthesis approach, an innovation that earned Bruce Merrifield the Nobel Prize in Chemistry in 1984 for its application in peptide synthesis, allows for the efficient removal of excess reagents and byproducts, driving reactions to near completion.[4][8]
This guide will navigate the fundamental chemical principles that underpin this powerful technology. We will explore the strategic use of protecting groups to ensure regioselectivity, the mechanism of phosphoramidite activation and coupling to form the internucleotide bond, the critical capping step to prevent the accumulation of failure sequences, and the oxidation step to stabilize the newly formed linkage. Finally, we will discuss the cleavage and deprotection processes required to yield the final, biologically active oligonucleotide.
The Solid Support: The Anchor of Synthesis
Solid-phase oligonucleotide synthesis is predicated on the covalent attachment of the growing oligonucleotide chain to an insoluble support material.[4][8] This physical anchoring allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple washing steps.[4] The choice of solid support is critical and is dictated by factors such as mechanical stability, solvent compatibility, and the desired scale of synthesis.
The two most commonly employed solid support materials are controlled pore glass (CPG) and macroporous polystyrene (MPPS).[4][5]
-
Controlled Pore Glass (CPG): CPG is a rigid, non-swelling support with a defined pore size.[4][8] The pore size is a critical parameter, as it must be large enough to accommodate the growing oligonucleotide chain and allow for the free diffusion of reagents.[8] For shorter oligonucleotides (up to ~50 bases), a pore size of 500 Å is typically used, while longer sequences necessitate larger pore sizes of 1000 Å or greater to prevent steric hindrance.[4][5][8]
-
Polystyrene (PS): Polystyrene supports offer good moisture exclusion properties and are particularly efficient for small-scale synthesis.[8] They can be manufactured with a range of nucleoside loadings, with higher loadings enabling the synthesis of larger quantities of short oligonucleotides.[4]
The Phosphoramidite Synthesis Cycle: A Four-Step Symphony
The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing chain.[5][8] The process is carried out in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis.[5] Each cycle consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[3][6][9]
Step 1: Deblocking (Detritylation) - Unmasking the Reactive Site
The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[9][11][12] This step is crucial as it exposes the reactive hydroxyl group that will participate in the subsequent coupling reaction.
-
Mechanism and Rationale: The detritylation is typically achieved by treating the support-bound oligonucleotide with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8][12] The DMT group is highly sensitive to acid and is readily cleaved to form a stable carbocation, which is intensely colored (orange) and can be used to spectrophotometrically monitor the efficiency of each coupling step.[4][12] The choice of a weak acid is critical to prevent the cleavage of the purine bases (adenine and guanine) from the sugar backbone, a side reaction known as depurination.[12]
Step 2: Coupling - Forging the Internucleotide Bond
With the 5'-hydroxyl group deprotected, the next nucleoside is introduced in the form of a phosphoramidite monomer.[12] This monomer is activated by a weak acid, typically a heterocyclic compound such as 1H-tetrazole or its derivatives, to facilitate the coupling reaction.[][]
-
The Phosphoramidite Monomer: A key innovation in oligonucleotide synthesis, the phosphoramidite monomer is a protected nucleoside with a phosphoramidite group at the 3'-position. This trivalent phosphorus species is relatively stable to storage but can be readily activated for coupling.[1][7] The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with base-labile groups to prevent side reactions during synthesis.[12][15] Thymine does not require a protecting group for its exocyclic amine.[12] The phosphorus atom is also protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed during the final deprotection.[4][8]
-
Activation and Coupling Mechanism: The activator, such as 1H-tetrazole, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[12][][16] This protonation makes the diisopropylamino group a good leaving group. The deprotected 5'-hydroxyl of the support-bound nucleoside then acts as a nucleophile, attacking the electrophilic phosphorus center and displacing the protonated diisopropylamine to form a phosphite triester linkage.[12][] This reaction is very rapid, typically reaching completion within seconds to a few minutes.[5] A large excess of the phosphoramidite monomer and activator is used to drive the reaction to completion, ensuring a high coupling efficiency (typically >99%).[5][12]
Step 3: Capping - Terminating Failure Sequences
Despite the high efficiency of the coupling reaction, a small percentage of the 5'-hydroxyl groups may fail to react in a given cycle.[5][11] If left unreacted, these "failure sequences" would be available to couple in subsequent cycles, leading to the formation of oligonucleotides with internal deletions (n-1 sequences).[5][8][11] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups.
-
Mechanism and Rationale: The capping is typically achieved by treating the solid support with a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole (NMI).[5][8][11] This mixture rapidly acetylates the free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.[5][8] The resulting acetylated failure sequences are easily separated from the full-length product during final purification. Some protocols also include a second capping step after oxidation to ensure the removal of any residual water, which could inhibit the next coupling reaction.[4][8]
Step 4: Oxidation - Stabilizing the Backbone
The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step.[4][9][17] Therefore, it must be converted to a more stable pentavalent phosphate triester.
-
Mechanism and Rationale: The oxidation is typically carried out using a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine in a tetrahydrofuran (THF) solvent.[4][8][17] The iodine acts as a mild oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester.[4][17] This reaction is rapid and highly efficient, ensuring the stability of the internucleotide linkage for the remainder of the synthesis.[17]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
The Grand Finale: Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule.[9][18][19]
-
Cleavage from the Solid Support: The ester linkage connecting the oligonucleotide to the solid support is typically cleaved by treatment with a strong base, most commonly concentrated aqueous ammonia.[9][19] This releases the fully protected oligonucleotide into solution.
-
Removal of Protecting Groups: The same basic treatment, often with heating, is used to remove the protecting groups from the phosphate backbone (the β-cyanoethyl groups) and the exocyclic amino groups of the nucleobases.[9][19][20] The choice of base and the deprotection conditions (temperature and time) are critical and depend on the specific protecting groups used. For oligonucleotides containing sensitive modifications or dyes, milder deprotection strategies, such as the use of different base-labile protecting groups or alternative deprotecting agents like methylamine/ammonia mixtures (AMA), may be required to prevent degradation of the final product.[12][19][20]
-
Final Detritylation: The 5'-DMT group on the final nucleoside is typically left on during cleavage and deprotection. This hydrophobic group facilitates the purification of the full-length product from the shorter, failure sequences (which lack the DMT group) by reverse-phase high-performance liquid chromatography (RP-HPLC).[19] The DMT group is then removed by a final acid treatment after purification.[19]
Visualizing the Process
To better illustrate the core concepts of phosphoramidite chemistry, the following diagrams and tables are provided.
The Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Cleavage and Deprotection Workflow
Caption: The workflow for post-synthesis cleavage and deprotection.
Common Protecting Groups in Oligonucleotide Synthesis
| Component | Protecting Group | Abbreviation | Lability |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile |
| Phosphate | β-Cyanoethyl | - | Base-labile |
| Adenine (N⁶) | Benzoyl | Bz | Base-labile |
| Cytosine (N⁴) | Benzoyl | Bz | Base-labile |
| Guanine (N²) | Isobutyryl | iBu | Base-labile |
| Adenine (N⁶) (Mild) | Phenoxyacetyl | Pac | Mild Base-labile |
| Cytosine (N⁴) (Mild) | Acetyl | Ac | Mild Base-labile |
| Guanine (N²) (Mild) | 4-isopropyl-phenoxyacetyl | iPr-Pac | Mild Base-labile |
Conclusion: An Enduring and Evolving Technology
Phosphoramidite chemistry remains the undisputed champion for the chemical synthesis of oligonucleotides. Its robustness, high efficiency, and amenability to automation have made it an indispensable tool in both academic research and industrial drug development.[3] A thorough understanding of the core principles—the strategic use of protecting groups, the precise orchestration of the four-step synthesis cycle, and the critical final steps of cleavage and deprotection—is essential for any scientist working with synthetic nucleic acids. As the demand for longer and more complex oligonucleotides continues to grow, ongoing innovations in phosphoramidite chemistry, including the development of new protecting groups, activators, and solid supports, will continue to push the boundaries of what is possible in the field of synthetic biology.
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Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]
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Glen Research. (n.d.). ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
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Methodological & Application
Diethyl N,N-Diisopropylphosphoramidite: A Comprehensive Guide to its Application in Oligonucleotide Synthesis
Introduction: The Pivotal Role of Phosphoramidites in Synthetic Nucleic Acids
The chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology and drug development, relies heavily on the phosphoramidite method. This elegant and highly efficient solid-phase synthesis strategy enables the precise, stepwise construction of DNA and RNA sequences.[1][2] At the heart of this methodology are phosphoramidite monomers, activated nucleoside derivatives that serve as the building blocks for the growing oligonucleotide chain.[][4] While nucleoside phosphoramidites are central to chain elongation, other specialized phosphoramidite reagents play crucial roles in introducing modifications and functional groups.
This guide focuses on a versatile and important, non-nucleosidic phosphoramidite reagent: Diethyl N,N-Diisopropylphosphoramidite . We will delve into its primary applications, providing detailed protocols and the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides.
Physicochemical Properties and Handling
This compound is a colorless oil that is sensitive to moisture and should be handled under anhydrous conditions.[5][6] Proper storage is critical to maintain its reactivity.
| Property | Value | Reference |
| CAS Number | 42053-26-9 | [5] |
| Molecular Formula | C₁₀H₂₄NO₂P | [7] |
| Molecular Weight | 221.28 g/mol | [7] |
| Appearance | Colorless oil, may be hazy | [5] |
| Storage | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [7] |
| Stability | Moisture-sensitive | [5] |
Expert Insight: The diisopropylamino group provides a good balance of stability for storage and reactivity upon activation. The diethyl phosphite moiety, as we will discuss, requires specific deprotection conditions compared to the more common cyanoethyl group.
Core Application 1: 5'-Phosphorylation of Synthetic Oligonucleotides
Chemically synthesized oligonucleotides possess a hydroxyl group at their 5'-terminus. For many biological applications, such as ligation into vectors, enzymatic assays, and the generation of certain RNAi triggers, a 5'-phosphate group is required.[8][9] While this can be achieved enzymatically using T4 polynucleotide kinase, chemical phosphorylation on the solid-phase synthesizer offers a more direct, scalable, and often more efficient method.[10][11] this compound is a key reagent for this purpose, acting as a phosphitylating agent for the 5'-hydroxyl group of the solid-support-bound oligonucleotide.[5]
Mechanism of 5'-Phosphorylation
The chemical phosphorylation process follows the standard phosphoramidite coupling cycle.
Caption: General scheme for the synthesis of custom phosphoramidites.
The reaction is typically carried out in solution under anhydrous conditions. The hydroxyl-containing molecule is reacted with this compound in the presence of a mild acid activator.
Protocol: Synthesis of a Custom Phosphoramidite
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Hydroxyl-containing molecule (e.g., a modified nucleoside)
-
This compound
-
Activator (e.g., 1H-Tetrazole or 4,5-Dicyanoimidazole)
-
Anhydrous dichloromethane or acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxyl-containing molecule in anhydrous dichloromethane.
-
Addition of Reagents: Add DIPEA to the solution, followed by the activator.
-
Phosphitylation: Slowly add this compound to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent degradation on the silica).
-
Characterization and Storage: Characterize the purified phosphoramidite by NMR (¹H, ¹³C, ³¹P) and mass spectrometry. Store the final product under an inert atmosphere at 2-8°C.
Purification and Analysis of 5'-Phosphorylated Oligonucleotides
The successful synthesis and deprotection of a 5'-phosphorylated oligonucleotide should be confirmed by analytical techniques.
| Technique | Expected Outcome | Reference |
| Anion-Exchange HPLC (AEX-HPLC) | The phosphorylated oligonucleotide will have a longer retention time than its 5'-hydroxyl counterpart due to the increased negative charge from the phosphate group. | [12][13] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | The phosphorylated oligonucleotide will have a shorter retention time than its 5'-hydroxyl counterpart due to the increased polarity conferred by the phosphate group. | [7][14] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | The measured mass of the phosphorylated oligonucleotide should be approximately 79.98 Da greater than the corresponding 5'-hydroxyl species (the mass of HPO₃). | [7][15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low 5'-phosphorylation efficiency | 1. Degraded this compound due to moisture exposure. 2. Inefficient activation. 3. Insufficient coupling time. | 1. Use fresh, anhydrous reagents and solvents. 2. Use a more potent activator (e.g., ETT or DCI). 3. Increase the coupling time for the phosphorylation step. [16] |
| Incomplete removal of ethyl protecting groups | 1. Insufficient deprotection time or temperature. 2. Ineffective deprotection reagent. | 1. Extend the incubation time or increase the temperature of the thiophenol or ammonia treatment. 2. Ensure the thiophenol solution is fresh. |
| Side reactions during deprotection | 1. Use of harsh deprotection conditions with sensitive modified bases. | 1. If the oligonucleotide contains base-labile modifications, consider milder deprotection strategies in conjunction with appropriate base protecting groups. [17][18] |
Conclusion
This compound is a valuable reagent in the arsenal of the modern oligonucleotide chemist. Its utility as a robust agent for 5'-phosphorylation and as a versatile phosphitylating reagent for the synthesis of custom monomers makes it an indispensable tool. A thorough understanding of its reactivity, particularly the specific requirements for the deprotection of the resulting diethyl phosphotriester, is key to its successful application. By following the protocols and guidelines outlined in this document, researchers can confidently and efficiently incorporate 5'-phosphate groups and generate novel phosphoramidite building blocks for a wide range of applications in research, diagnostics, and therapeutics.
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Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
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Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421–426. [Link]
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Bio-Synthesis Inc. Phosphorylated Oligonucleotides, Terminal Phosphate Oligo Modification. [Link]
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Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
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Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1995). A New Approach for Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. Tetrahedron, 51(34), 9375-9384. [Link]
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Prakash, T. P., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8567. [Link]
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Polushin, N. N., Morocho, A. M., Chen, B. C., & Cohen, J. S. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleic acids research, 22(4), 639–645. [Link]
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Wincott, F., et al. (1995). Synthesis, deprotection, and purification of oligonucleotides and their derivatives. Current protocols in nucleic acid chemistry, 3-6. [Link]
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Semantic Scholar. A chemical 5'-phosphorylation of oligodeoxyribonucleotides. [Link]
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SIELC Technologies. HPLC Method for Analysis of Oligonucleotides dt 20mer with 5′ phosphate on BIST A Column. [Link]
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Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]
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Dick, L. W., et al. (2018). Oligonucleotide analysis by hydrophilic interaction liquid chromatography–mass spectrometry in the absence of ion-pair reagents. Journal of The American Society for Mass Spectrometry, 29(6), 1164-1172. [Link]
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Studzińska, S., et al. (2017). Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides. Journal of Chromatography A, 1522, 69-78. [Link]
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Stetsenko, D. A., & Gait, M. J. (2001). New phosphoramidite reagents for the synthesis of oligonucleotides containing a cysteine residue useful in peptide conjugation. ChemInform, 33(20). [Link]
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Li, N. S., & Piccirilli, J. A. (2003). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-β-methylcytidine. The Journal of organic chemistry, 68(17), 6799–6802. [Link]
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Wu, X., & Pitsch, S. (2007). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. Helvetica chimica acta, 90(6), 1111-1132. [Link]
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Application Notes and Protocols for the Use of Diethyl N,N-Diisopropylphosphoramidite in Custom Oligonucleotide Synthesis
Abstract
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite method, renowned for its efficiency and robustness, is the gold standard for this process.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the use of Diethyl N,N-Diisopropylphosphoramidite as a key phosphitylating agent for the preparation of custom nucleoside phosphoramidites. We will explore the underlying chemistry, provide step-by-step instructions for the synthesis and subsequent incorporation of modified nucleosides into an oligonucleotide sequence, and discuss the critical parameters that ensure high-yield, high-fidelity synthesis.
Introduction: The Central Role of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process that sequentially adds nucleotide units to a growing chain anchored to a solid support.[1][3] This method's success hinges on the use of nucleoside phosphoramidites, which are nucleosides with their reactive groups appropriately protected to prevent unwanted side reactions.[4][5] The key functional groups on a nucleoside phosphoramidite are:
-
A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.[1][4]
-
Exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) protected by base-labile groups.[4][5]
-
A 3'-phosphoramidite moiety, which is the reactive group that forms the internucleotide linkage.[1]
The diisopropylamino group on the phosphoramidite is a crucial feature, serving as a leaving group that, in the presence of an activator, is readily displaced to form a highly reactive intermediate.[1] The 2-cyanoethyl group protects the phosphite from undesired side reactions and is removed at the end of the synthesis.[1][6]
While standard DNA and RNA phosphoramidites are commercially available, the synthesis of modified oligonucleotides for therapeutic or diagnostic applications often requires the preparation of custom phosphoramidites.[7][8] This is where this compound comes into play as a phosphitylating agent to convert a custom or modified nucleoside into its corresponding phosphoramidite building block.
The Phosphitylation Reaction: Creating the Custom Building Block
This compound is a reagent of choice for the phosphitylation of the 3'-hydroxyl group of a 5'-DMT protected nucleoside. The diisopropylamino group provides a good leaving group upon activation, and the ethyl groups on the phosphite offer stability.
The overall reaction involves the coupling of the 3'-hydroxyl group of the protected nucleoside with this compound in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), to form the desired nucleoside phosphoramidite.
Diagram of the Phosphitylation Reaction
Caption: General workflow for the synthesis of a custom nucleoside phosphoramidite.
Detailed Protocol for Custom Phosphoramidite Synthesis
This protocol outlines the synthesis of a custom nucleoside phosphoramidite from a 5'-DMT protected nucleoside using this compound.
Materials and Reagents:
| Reagent | Supplier | Purity/Grade | Storage Conditions |
| 5'-DMT-Protected Nucleoside | User-synthesized/Commercial | >98% | -20°C, desiccated |
| This compound | Commercial | >97% | 2-8°C, under inert atmosphere (e.g., Argon) |
| 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) | Commercial | Sublimed grade | Room temperature, desiccated |
| Anhydrous Dichloromethane (DCM) | Commercial | <50 ppm H₂O | Room temperature, under inert atmosphere |
| Anhydrous Acetonitrile (MeCN) | Commercial | <30 ppm H₂O | Room temperature, under inert atmosphere |
| Triethylamine (TEA) | Commercial | >99.5%, distilled from CaH₂ | Room temperature, under inert atmosphere |
| Saturated Sodium Bicarbonate Solution | Lab-prepared | N/A | Room temperature |
| Brine | Lab-prepared | N/A | Room temperature |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Commercial | Anhydrous grade | Room temperature |
| Silica Gel for Flash Chromatography | Commercial | 60 Å, 230-400 mesh | Room temperature |
| Ethyl Acetate (EtOAc) | Commercial | HPLC grade | Room temperature |
| Hexanes | Commercial | HPLC grade | Room temperature |
Protocol:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Dissolve the 5'-DMT-protected nucleoside (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
To the stirred solution of the protected nucleoside, add triethylamine (2.0 eq).
-
In a separate flask, prepare a 0.45 M solution of 1H-tetrazole (or DCI) in anhydrous acetonitrile.
-
Slowly add this compound (1.5 eq) to the nucleoside solution via syringe.
-
Add the activator solution (0.9 eq) dropwise to the reaction mixture over 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes containing 1% triethylamine to elute the product. The triethylamine is crucial to prevent the degradation of the phosphoramidite on the acidic silica gel.
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure nucleoside phosphoramidite as a white foam.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
-
The purified phosphoramidite should be stored under an inert atmosphere at -20°C and protected from moisture and light.
-
Protocol for Automated Solid-Phase DNA Synthesis
Once the custom phosphoramidite is synthesized and validated, it can be used in a standard automated DNA synthesizer.
The Synthesis Cycle
The synthesis of the oligonucleotide proceeds in a 3' to 5' direction through a series of repeated cycles. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[3]
Caption: The four-step cycle of automated solid-phase DNA synthesis.
Reagent Preparation for DNA Synthesizer:
-
Custom Phosphoramidite: Dissolve the synthesized phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Activator: A solution of 1H-tetrazole or DCI in anhydrous acetonitrile (typically 0.25 M to 0.45 M).[9][10]
-
Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[11]
-
Capping Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).[12]
-
Oxidizer: A solution of iodine in THF/water/pyridine.[11]
Automated Synthesis Protocol:
-
Instrument Setup:
-
Install the custom phosphoramidite vial on the DNA synthesizer in the designated position.
-
Ensure all other reagent bottles are sufficiently filled and properly connected.
-
Prime the lines to ensure that the reagents are delivered to the synthesis column without air bubbles.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence into the synthesizer's software, specifying the position of the custom modification.
-
-
Synthesis Execution:
-
Initiate the synthesis run. The instrument will automatically perform the following steps for each cycle:
-
Deblocking: The deblocking solution is passed through the synthesis column to remove the 5'-DMT group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group.[11]
-
Coupling: The custom phosphoramidite and the activator are delivered simultaneously to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[] Coupling efficiency at this step is critical and should be greater than 98%.
-
Capping: The capping reagents are delivered to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in the final product.
-
Oxidation: The oxidizer solution is passed through the column to convert the unstable phosphite triester to a stable phosphate triester.[11]
-
-
-
Final Deblocking:
-
After the final coupling cycle, the synthesizer can be programmed to either leave the 5'-DMT group on (DMT-on) for purification purposes or remove it (DMT-off).[11]
-
Post-Synthesis Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.
Protocol:
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Incubate at room temperature or elevated temperature (e.g., 55°C) for the time required to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone. The specific conditions will depend on the nature of the linker to the solid support and the base-protecting groups.
-
-
Deprotection of Nucleobases:
-
Continue the incubation in the cleavage solution to remove the protecting groups from the exocyclic amines of the nucleobases.[12]
-
-
Workup:
-
After the deprotection is complete, cool the solution and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
-
Purification:
-
The crude oligonucleotide can be purified by various methods, including polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Conclusion
This compound is an essential reagent for the synthesis of custom phosphoramidites, enabling the incorporation of modified nucleosides into synthetic oligonucleotides. A thorough understanding of the underlying chemistry and adherence to rigorous anhydrous techniques are paramount for the successful synthesis of high-quality custom phosphoramidites. The protocols provided in this guide, from phosphitylation to automated synthesis and deprotection, offer a comprehensive framework for researchers to produce custom oligonucleotides for a wide array of applications in research, diagnostics, and drug development.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Vertex AI Search.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
- Coupling Activators for Oligonucleotide Synthesis. TCI Chemicals.
- Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry.
- The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide. Benchchem.
- Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC - NIH.
- DNA Oligonucleotide Synthesis. Sigma-Aldrich.
- Glen Report 19.
- This compound | 42053-26-9. Biosynth.
- Activators for oligonucleotide and phosphoramidite synthesis.
- Solid Phase Oligonucleotide Synthesis. Biotage.
- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
- Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC - NIH.
- The Role of Phosphoramidites in Modern DNA Synthesis. Vertex AI Search.
- Custom Phosphoramidites and Supports. TriLink BioTechnologies.
- Structure of nucleoside phosphoramidites and protecting groups commonly used for the nucleobase and the 2.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research | Oxford Academic.
- Custom Oligo Synthesis Services.
- Designing Oligo With Multiple Modific
- Application of on-demand synthesized phosphormamidites in oligonucleotide synthesis. Vertex AI Search.
- Dimethyl-N,N-diisopropylphosphoramidite. Chem-Impex.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- A Simple Guide to Phosphoramidite Chemistry and Its Role in DNA Synthesis. Vertex AI Search.
- This compound 42053-26-9 wiki. Guidechem.
- This compound | 42053-26-9. Sigma-Aldrich.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 3. biotage.com [biotage.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. atdbio.com [atdbio.com]
Application Notes and Protocols: The Versatility of Diethyl N,N-Diisopropylphosphoramidite in Coupling Reactions
Introduction: A Workhorse Reagent for Phosphitylation
Diethyl N,N-diisopropylphosphoramidite is a highly valuable reagent in synthetic organic chemistry, primarily recognized for its role as a phosphitylating agent. Its robust reactivity, coupled with the stability of the resulting phosphite triesters, has established it as a cornerstone in the automated synthesis of oligonucleotides. Beyond this well-known application, it also serves as an efficient reagent for the phosphorylation of a wide range of alcohols and other nucleophiles, making it a versatile tool for the introduction of phosphate moieties in drug discovery and materials science. This guide provides an in-depth exploration of the mechanistic underpinnings and practical protocols for utilizing this compound in these key coupling reactions.
Part 1: The Cornerstone of Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, enabling the rapid and efficient production of custom oligonucleotides.[1][2] In this multi-step, solid-phase synthesis, nucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain. This compound is a key precursor in the preparation of these nucleoside phosphoramidites.
The Coupling Reaction Mechanism
The central event in phosphoramidite chemistry is the coupling step, where a 5'-hydroxyl group of the support-bound nucleotide attacks an activated phosphoramidite monomer.[3] This reaction proceeds via a well-defined mechanism:
-
Activation: The phosphoramidite is activated by a weak acid, typically an azole catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[4][5][6] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[3]
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain, which has been deprotected in the preceding step, acts as a nucleophile. It attacks the electrophilic phosphorus center of the activated phosphoramidite.[3]
-
Formation of a Phosphite Triester: This attack results in the displacement of the protonated diisopropylamine and the formation of an unstable trivalent phosphite triester linkage.[3]
-
Oxidation: The newly formed phosphite triester is then oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of THF, pyridine, and water.[7] This completes the coupling cycle for one nucleotide addition.
dot graph "Phosphoramidite Coupling Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Phosphoramidite [label="Nucleoside\nPhosphoramidite", fillcolor="#F1F3F4"]; Activator [label="Activator\n(e.g., Tetrazole)", fillcolor="#F1F3F4"]; Activated_Phosphoramidite [label="Activated\nPhosphoramidite Intermediate", fillcolor="#FBBC05"]; Growing_Chain [label="Growing Oligonucleotide\n(Free 5'-OH)", fillcolor="#F1F3F4"]; Phosphite_Triester [label="Phosphite Triester\n(Unstable)", fillcolor="#EA4335"]; Oxidation [label="Oxidation\n(Iodine)", fillcolor="#F1F3F4"]; Phosphate_Triester [label="Phosphate Triester\n(Stable)", fillcolor="#34A853"];
// Edges Phosphoramidite -> Activated_Phosphoramidite [label="Activation"]; Activator -> Activated_Phosphoramidite; Growing_Chain -> Phosphite_Triester [label="Nucleophilic Attack"]; Activated_Phosphoramidite -> Phosphite_Triester; Phosphite_Triester -> Phosphate_Triester; Oxidation -> Phosphate_Triester; } Mechanism of phosphoramidite coupling in oligonucleotide synthesis.
Protocol for a Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition in an automated DNA synthesizer. All steps are performed under anhydrous conditions and a positive pressure of an inert gas like argon.
1. Deblocking (Detritylation):
- Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
- Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
- Procedure:
- Flush the synthesis column with the deblocking solution.
- The removal of the DMT group results in the formation of a bright orange DMT cation, which can be monitored spectrophotometrically to assess the efficiency of the synthesis.
- Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
2. Activation and Coupling:
- Objective: To couple the next nucleoside phosphoramidite to the deprotected 5'-hydroxyl group.
- Reagents:
- Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
- Activator solution (e.g., 0.45 M 1H-tetrazole or 0.25 M DCI in anhydrous acetonitrile).[6]
- Procedure:
- Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
- Allow the reaction to proceed for the specified coupling time. Standard DNA phosphoramidites typically require 30-60 seconds, while modified phosphoramidites may need longer coupling times.
3. Capping:
- Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.[1]
- Reagents:
- Cap A: Acetic anhydride in THF/lutidine.
- Cap B: N-methylimidazole in THF.
- Procedure:
- Deliver Cap A and Cap B solutions to the column to acetylate the unreacted 5'-hydroxyls.
4. Oxidation:
- Objective: To stabilize the newly formed internucleotide linkage by converting the phosphite triester to a phosphate triester.
- Reagent: 0.02-0.1 M Iodine in THF/pyridine/water.
- Procedure:
- Flush the column with the oxidizing solution.
- Wash the column extensively with anhydrous acetonitrile to prepare for the next cycle.
| Step | Reagent | Typical Concentration | Typical Time | Purpose |
| Deblocking | Trichloroacetic Acid (TCA) in DCM | 3% (v/v) | 60-120 s | Removal of 5'-DMT protecting group. |
| Coupling | Nucleoside Phosphoramidite & Activator | 0.1 M & 0.25-0.45 M | 30-60 s | Formation of phosphite triester linkage. |
| Capping | Acetic Anhydride & N-Methylimidazole | Varies by synthesizer | 30 s | Acetylation of unreacted 5'-hydroxyls. |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02-0.1 M | 30 s | Conversion of phosphite to phosphate. |
Part 2: A Versatile Reagent for General Phosphorylation
Beyond its crucial role in oligonucleotide synthesis, this compound is a valuable reagent for the efficient phosphorylation of a wide range of alcohols, converting them into their corresponding diethyl phosphorotriesters.[8][9][10][11] This transformation is a key step in the synthesis of various biologically active molecules and materials.
Mechanism of Alcohol Phosphorylation
The mechanism for the phosphorylation of alcohols with this compound mirrors the activation and coupling steps in oligonucleotide synthesis, but in a solution-phase context.
-
Activation: Similar to oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, such as 1H-tetrazole. This protonates the diisopropylamino group, making it an excellent leaving group.
-
Nucleophilic Attack: The alcohol substrate acts as a nucleophile, attacking the electrophilic phosphorus atom of the activated phosphoramidite.
-
Phosphite Triester Formation: The diisopropylamino group is displaced, yielding a diethyl alkyl phosphite triester.
-
Oxidation: The resulting phosphite triester is then oxidized to the corresponding stable diethyl alkyl phosphate using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
dot graph "Alcohol Phosphorylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Amidite [label="Diethyl N,N-Diisopropyl-\nphosphoramidite", fillcolor="#F1F3F4"]; Activator [label="Activator\n(e.g., Tetrazole)", fillcolor="#F1F3F4"]; Activated_Amidite [label="Activated\nIntermediate", fillcolor="#FBBC05"]; Alcohol [label="Alcohol\n(R-OH)", fillcolor="#F1F3F4"]; Phosphite [label="Diethyl Alkyl\nPhosphite Triester", fillcolor="#EA4335"]; Oxidation [label="Oxidation\n(e.g., m-CPBA)", fillcolor="#F1F3F4"]; Phosphate [label="Diethyl Alkyl\nPhosphate", fillcolor="#34A853"];
// Edges Amidite -> Activated_Amidite [label="Activation"]; Activator -> Activated_Amidite; Alcohol -> Phosphite [label="Nucleophilic Attack"]; Activated_Amidite -> Phosphite; Phosphite -> Phosphate; Oxidation -> Phosphate; } General mechanism for the phosphorylation of an alcohol.
General Protocol for the Phosphorylation of an Alcohol
This protocol provides a general procedure for the phosphitylation of a primary or secondary alcohol followed by oxidation. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Alcohol substrate
-
1H-Tetrazole (or other suitable activator)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Phosphitylation
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the alcohol substrate (1.0 eq.) and 1H-tetrazole (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution or suspension of the oxidizing agent. If using m-CPBA (1.2 eq.), dissolve it in DCM.
-
Add the oxidizing agent solution dropwise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (if m-CPBA was used) to reduce excess oxidant, followed by saturated aqueous sodium bicarbonate solution to neutralize the acidic components.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure diethyl alkyl phosphate.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or Acetonitrile | Ensures a moisture-free environment to prevent hydrolysis of the phosphoramidite. |
| Activator | 1H-Tetrazole | A commonly used and effective weak acid for activating the phosphoramidite. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Oxidizing Agent | m-CPBA | A reliable and efficient oxidant for converting the phosphite to a phosphate. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or solvent.[12] 2. Degraded phosphoramidite or activator.[12] 3. Inefficient activator. 4. Suboptimal coupling time.[12] | 1. Use freshly dried, anhydrous solvents and reagents. Store reagents under inert gas.[12] 2. Use fresh bottles of phosphoramidites and activators. 3. Consider a more potent activator like DCI for sterically hindered couplings.[13] 4. Increase the coupling time, especially for modified or sterically hindered monomers. |
| Formation of n+1 Species | Premature removal of the 5'-DMT group during coupling due to an overly acidic activator. | Use a less acidic activator, such as DCI, particularly for the synthesis of long oligonucleotides.[13] |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time. | Increase the concentration of the iodine solution or the oxidation time. |
| Side Reactions in Alcohol Phosphorylation | Presence of other nucleophilic functional groups in the substrate. | Protect other reactive groups (e.g., amines, thiols) prior to the phosphorylation reaction. |
Conclusion
This compound is a powerful and versatile reagent with broad applications in modern organic synthesis. Its central role in the automated synthesis of oligonucleotides is a testament to its reliability and efficiency. Furthermore, its utility as a phosphitylating agent for a diverse range of alcohols underscores its importance in the synthesis of phosphate-containing molecules. By understanding the underlying reaction mechanisms and adhering to carefully optimized protocols, researchers can effectively harness the synthetic potential of this valuable compound.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.).
- Activators for oligonucleotide and phosphoramidite synthesis. (2012). Google Patents.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
-
ABOUT ACTIVATORS: Now and tomorrow. (2007). Glen Report 19.29. Glen Research. Retrieved from [Link]
-
The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- The mechanism of the phosphoramidite synthesis of polynucleotides. (2005). Organic & Biomolecular Chemistry, 3(21), 3891-3908.
-
Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]
-
Oligonucleotide synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (2009). Glen Report 21.211. Glen Research. Retrieved from [Link]
-
Chemical approaches for phosphate monoester synthesis from alcohols. (2020). ResearchGate. Retrieved from [Link]
-
This compound (CAS:42053-26-9). (n.d.). J&K Scientific. Retrieved from [Link]
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- 4. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.jku.at [epub.jku.at]
- 7. Phosphitylating and Phosphorylating Agents | Organophosphorus Compounds | USD | Entegris [entegris.com]
- 8. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]
- 9. scbt.com [scbt.com]
- 10. Page loading... [wap.guidechem.com]
- 11. scbt.com [scbt.com]
- 12. 42053-26-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
The Scientist's Guide to Phosphoramidite Coupling: A Deep Dive into Activator Chemistry and Protocol Optimization
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the phosphoramidite coupling step is the heart of the entire process. The success of this reaction, repeated dozens or even hundreds of times, dictates the yield and purity of the final product. Central to this critical step is the choice of an activator, a small molecule catalyst that initiates the formation of the internucleotide linkage.
This guide provides an in-depth exploration of the most common activators for diethyl N,N-diisopropylphosphoramidite coupling. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind activator selection, the causal relationships between their chemical properties and performance, and provide field-proven protocols to empower you to optimize your oligonucleotide synthesis.
The Cornerstone of Synthesis: The Phosphoramidite Coupling Reaction
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1][2] The coupling step involves the reaction of a 5'-hydroxyl group on the growing oligonucleotide chain, which is bound to a solid support, with an incoming phosphoramidite monomer.[1][2]
However, the phosphoramidite itself is relatively stable and not sufficiently electrophilic to react efficiently with the hydroxyl group.[3][4] This is where the activator comes into play. The activator’s primary role is to convert the stable phosphoramidite into a highly reactive intermediate that readily couples with the 5'-hydroxyl group, forming a phosphite triester linkage.[3][4][5]
Mechanism of Activation
The activation process is a fascinating interplay of acid-base chemistry and nucleophilic catalysis. The generally accepted mechanism involves a two-step process:[4][5][6]
-
Protonation: The activator, being a weak acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[4][5][7] This makes the diisopropylamine a better leaving group.
-
Nucleophilic Displacement: The conjugate base of the activator then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive intermediate, such as a tetrazolide or imidazolide.[4][5][7]
This activated intermediate is then rapidly attacked by the free 5'-hydroxyl of the growing oligonucleotide chain, forming the desired phosphite triester bond and completing the coupling step.[5]
Visualizing the Activation and Coupling Pathway
The following diagram illustrates the key steps in the activation of a phosphoramidite monomer and its subsequent coupling to the growing oligonucleotide chain.
Caption: Mechanism of Phosphoramidite Activation and Coupling.
A Comparative Analysis of Common Activators
The choice of activator is a critical parameter that influences coupling efficiency, reaction time, and the potential for side reactions. The ideal activator strikes a balance between being acidic enough to efficiently protonate the phosphoramidite but not so acidic that it causes unwanted side reactions.[] Here, we compare the properties and performance of the most widely used activators.
| Activator | pKa | Typical Concentration | Recommended Coupling Time (DNA) | Average Coupling Efficiency | Key Considerations |
| 1H-Tetrazole | 4.8 | 0.45 M | 60 - 120 seconds | >98% | The historical standard; less effective for sterically hindered phosphoramidites. Limited solubility can be an issue.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 - 0.75 M | 30 - 90 seconds | >99% | More acidic and reactive than 1H-Tetrazole; a good general-purpose activator for DNA synthesis.[9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 - 0.33 M | 30 - 60 seconds | >99% | Highly reactive, allowing for shorter coupling times. Often preferred for RNA synthesis due to its higher activity.[5][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.2 M | 30 - 60 seconds | >99% | Less acidic but more nucleophilic than tetrazoles.[5][6] Highly soluble and recommended for long oligonucleotides to minimize side reactions.[5][10] |
Causality Behind Experimental Choices: Acidity and Side Reactions
A crucial concept to grasp is the double-edged sword of activator acidity. While a lower pKa (higher acidity) generally leads to faster protonation and thus faster coupling, it also increases the risk of a significant side reaction: premature detritylation.[4][5]
The 5'-dimethoxytrityl (DMT) group, which protects the hydroxyl group, is designed to be removed by acid in the deblocking step.[9] If the activator is too acidic, it can begin to remove the DMT group from the phosphoramidite monomer before it is delivered to the column. This leads to the formation of a phosphoramidite dimer, which can then be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity that is difficult to remove.[4][5][11] This is a particular concern for the synthesis of long oligonucleotides, where the cumulative effect of even a small amount of dimer formation can be significant.[11] For this reason, the less acidic but highly nucleophilic DCI is often the activator of choice for synthesizing long DNA fragments.[5][11]
Field-Proven Protocols for Automated Oligonucleotide Synthesis
The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer. Timings and volumes may need to be optimized based on the specific instrument, synthesis scale, and the nature of the oligonucleotide being synthesized (e.g., DNA, RNA, modified bases).
Protocol: Standard Automated Synthesis Cycle
Objective: To perform a single, efficient coupling of a phosphoramidite monomer to a solid-support-bound oligonucleotide.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Activator Solution: e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Phosphoramidite Solution: 0.1 M of the desired phosphoramidite in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Wash Solution: Anhydrous Acetonitrile.
Workflow:
Caption: Automated Oligonucleotide Synthesis Cycle Workflow.
Step-by-Step Methodology:
-
Deblocking (Detritylation):
-
Deliver the deblocking solution to the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside.
-
Typical Duration: 60-90 seconds.
-
Causality: This step exposes the 5'-hydroxyl group, making it available for the coupling reaction. Inadequate deblocking will lead to a failed coupling and a truncated sequence (n-1).
-
-
Wash:
-
Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking solution and any residual water.
-
Causality: This is a critical step to prevent the acid from deactivating the incoming phosphoramidite and to ensure an anhydrous environment for the coupling reaction.
-
-
Coupling:
-
Simultaneously deliver the activator solution and the phosphoramidite solution to the synthesis column.
-
Typical Duration: 30-120 seconds, depending on the activator and phosphoramidite.
-
Causality: The activator catalyzes the formation of the new internucleotide bond. The efficiency of this step is paramount for the overall yield of the full-length oligonucleotide.
-
-
Wash:
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
-
Capping:
-
Deliver capping solutions A and B to the column.
-
Typical Duration: 30-45 seconds.
-
Causality: This step acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[9] This prevents them from reacting in subsequent cycles, which would lead to oligonucleotides with internal deletions.
-
-
Wash:
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizer solution to the column.
-
Typical Duration: 30-45 seconds.
-
Causality: The newly formed phosphite triester linkage is unstable. Oxidation converts it to a more stable phosphate triester, which is necessary for the integrity of the oligonucleotide backbone during subsequent synthesis cycles and deprotection.[3][9]
-
-
Wash:
-
Thoroughly wash the column with anhydrous acetonitrile to remove the oxidizer solution and prepare for the next synthesis cycle.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Troubleshooting and Best Practices
-
Low Coupling Efficiency: This is one of the most common issues in oligonucleotide synthesis.[12]
-
Cause: Often due to moisture in the reagents, particularly the acetonitrile.[9][11] Water will react with the activated phosphoramidite, preventing it from coupling to the growing chain.[11]
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use fresh, high-quality phosphoramidites and activator solutions. Consider extending the coupling time for difficult sequences (e.g., G-rich regions).[]
-
-
Presence of n+1 Peaks:
-
Sub-optimal Performance with RNA and Modified Bases:
Conclusion
The selection and proper use of an activator are paramount to the successful synthesis of high-quality oligonucleotides. By understanding the underlying chemical mechanisms, the properties of different activators, and the rationale behind the steps in the synthesis protocol, researchers can move from simply following a procedure to intelligently optimizing their synthesis for higher yields, greater purity, and the successful creation of complex and modified oligonucleotides. This deep understanding transforms oligonucleotide synthesis from a routine task into a precise and powerful scientific tool.
References
-
Glen Research. (n.d.). About Activators: Now and Tomorrow. Glen Report, 19.29. Retrieved from [Link]
-
Glen Research. (n.d.). Synthesis of Long Oligonucleotides. Glen Report, 21.211. Retrieved from [Link]
-
Glen Research. (n.d.). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Glen Report, 20.12. Retrieved from [Link]
- Wei, Y. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 44(32).
-
Glen Research. (n.d.). DCI - A Logical Alternative Activator. Glen Report, 10.11. Retrieved from [Link]
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Pieken, W. A., & Krivjansky, S. (1998). Improved coupling activators for oligonucleotide synthesis. U.S.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Retrieved from [Link]
- Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Search for Superior Activators: Comparing DCI with Tetrazole in Oligonucleotide Synthesis. Retrieved from [Link]
- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
-
Chem-Impex. (n.d.). Dimethyl-N,N-diisopropylphosphoramidite. Retrieved from [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. Glen Report, 16.24. Retrieved from [Link]
- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
-
Glen Research. (n.d.). DCI - A Logical Alternative Activator. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimal coupling times for Activator 42, DCI, ETT and BTT were.... Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated synthesis cycle for the preparation of oligonucleotide 2. Retrieved from [Link]
-
Biolytic. (2023, July 19). A 10 Step Guide to Oligonucleotide Synthesis. Biolytic Blog. Retrieved from [Link]
Sources
- 1. DNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. nbinno.com [nbinno.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Mastering Hydroxyl Protection: A Detailed Guide to Diethyl N,N-Diisopropylphosphoramidite Strategies
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing unwanted side reactions. For the synthetic chemist, particularly those in pharmaceutical and materials science research, the temporary masking of reactive functional groups is a foundational tactic. Among the myriad of functionalities requiring protection, the hydroxyl group presents a frequent challenge due to its nucleophilicity and acidity. This guide provides an in-depth exploration of Diethyl N,N-Diisopropylphosphoramidite as a versatile reagent for the protection of alcohols, detailing the underlying chemistry, robust protocols, and strategic considerations for its successful application.
The Strategic Advantage of Phosphoramidites in Alcohol Protection
Phosphoramidite chemistry, a cornerstone of automated oligonucleotide synthesis, offers a highly efficient and controllable method for forming phosphorus-oxygen bonds.[1][] This reactivity can be adeptly repurposed for the protection of alcohols in a broader synthetic context. The use of this compound, a commercially available and relatively stable phosphitylating agent, allows for the conversion of a reactive alcohol into a significantly more inert phosphite triester, which is subsequently oxidized to a stable phosphate triester.[3][4]
The resulting diethyl phosphate group is robust and stable to a wide range of reaction conditions that might otherwise affect common silyl or benzyl protecting groups.[5] This stability profile makes it an attractive orthogonal protecting group in complex synthetic routes. Furthermore, the deprotection can be achieved under specific conditions, offering a selective unveiling of the hydroxyl functionality when required.[6][7]
The Chemistry of Protection: A Two-Step Process
The protection of an alcohol using this compound is a two-stage process: phosphitylation followed by oxidation.
Stage 1: Phosphitylation - Formation of the Phosphite Triester
The initial step involves the reaction of the alcohol with this compound in the presence of a weak acid activator.[][8] The alcohol acts as a nucleophile, attacking the phosphorus center of the phosphoramidite. The diisopropylamino group serves as an excellent leaving group upon protonation by the activator, facilitating the formation of a new P-O bond with the alcohol.[]
The choice of activator is critical for achieving high coupling efficiency.[][8] Weakly acidic azole catalysts, such as 1H-tetrazole or its derivatives like 5-benzylmercapto-1H-tetrazole (BMT), are commonly employed to protonate the nitrogen of the phosphoramidite, thereby activating it for nucleophilic attack by the alcohol.[1][8]
Caption: Workflow for the protection of an alcohol using this compound.
Stage 2: Oxidation - Stabilization to a Phosphate Triester
The resulting phosphite triester is often unstable and susceptible to hydrolysis or other side reactions.[] Therefore, it is typically oxidized in situ to the more robust pentavalent phosphate triester. This oxidation solidifies the protecting group, rendering it inert to a wider array of chemical transformations.[3] Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (mCPBA) or aqueous iodine solutions.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Protection of a Primary Alcohol
This protocol details the formation of a diethyl phosphate ester from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound
-
1H-Tetrazole solution (0.45 M in anhydrous acetonitrile)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DCM at room temperature under an inert atmosphere (e.g., argon or nitrogen), add the 1H-Tetrazole solution (1.1 equiv).
-
Slowly add this compound (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the formation of the phosphite triester is complete, cool the reaction mixture to 0 °C.
-
Add a solution of mCPBA (1.2 equiv) in DCM portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diethyl phosphate protected alcohol.
| Parameter | Condition |
| Substrate | Primary Alcohol |
| Reagent | This compound |
| Activator | 1H-Tetrazole |
| Oxidant | mCPBA |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Deprotection Strategies: Releasing the Hydroxyl Group
The cleavage of the diethyl phosphate protecting group to regenerate the parent alcohol is a critical step. The choice of deprotection method depends on the overall stability of the molecule and the presence of other functional groups.
Mild Reductive Cleavage
A mild and chemoselective method for the deprotection of phosphate esters involves the use of a silane reducing agent.[7] This approach is particularly useful for sensitive substrates that may not tolerate harsh acidic or basic conditions.
Caption: Workflow for the deprotection of a diethyl phosphate protected alcohol.
Protocol 2: Mild Reductive Deprotection
This protocol outlines a general procedure for the reductive cleavage of a diethyl phosphate ester.
Materials:
-
Diethyl phosphate protected alcohol
-
Triethylsilane (Et3SiH)
-
Lewis acid (e.g., TMSOTf, optional, for activated substrates)
-
Anhydrous solvent (e.g., DCM or Acetonitrile)
-
Buffer solution (e.g., saturated aqueous sodium bicarbonate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diethyl phosphate protected alcohol (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add triethylsilane (2.0-4.0 equiv).
-
If required for the specific substrate, add a catalytic amount of a Lewis acid.
-
Stir the reaction at room temperature, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by carefully adding a buffer solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
| Parameter | Condition |
| Deprotection Method | Mild Reductive Cleavage |
| Reagent | Triethylsilane (Et3SiH) |
| Additive | Lewis Acid (optional) |
| Solvent | Anhydrous DCM or Acetonitrile |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-24 hours |
| Notes | Highly chemoselective and tolerates many functional groups.[7] |
Alternative Deprotection Methods
While reductive cleavage is often preferred for its mildness, other methods can be employed:
-
Basic Hydrolysis: For robust molecules, treatment with a strong base like sodium hydroxide in an aqueous alcohol solution can effect cleavage.[6] However, this method is not suitable for base-sensitive substrates.
-
Photochemical Cleavage: Specialized photoremovable phosphate protecting groups can be cleaved with UV light, offering a traceless deprotection strategy.[9][10] This requires the initial installation of a photolabile phosphoramidite.
Trustworthiness and Validation
The protocols described herein are based on established principles of phosphoramidite chemistry and validated deprotection strategies.[1][][7] The success of these methods relies on the use of high-purity, anhydrous reagents and solvents, as phosphoramidites are sensitive to moisture.[] It is crucial to monitor the reactions by an appropriate analytical technique, such as TLC or NMR spectroscopy, to ensure complete conversion and to optimize reaction times for the specific substrate. The purification of the protected and deprotected products by column chromatography is essential to remove byproducts and ensure the high purity required for subsequent synthetic steps.
Conclusion
This compound is a powerful tool for the protection of hydroxyl groups in complex organic synthesis. The resulting diethyl phosphate esters exhibit excellent stability, providing an orthogonal protecting group strategy. The two-step protection process of phosphitylation followed by oxidation is highly efficient, and the development of mild reductive deprotection methods has significantly broadened the applicability of this strategy for sensitive and multifunctional molecules. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, researchers can confidently employ this methodology to navigate the challenges of modern synthetic chemistry.
References
-
Givens, R. S., & Matuszewski, B. (1984). Photochemistry of phosphate esters: an efficient method for the generation of electrophiles. Journal of the American Chemical Society, 106(22), 6860–6861. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Green, N. J., & Miller, A. K. (2021). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, 23(24), 9473–9477. [Link]
- Kocienski, P. J. (2004). Protecting groups. Georg Thieme Verlag.
-
Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]
-
Oza, V. B., & Corcoran, R. C. (1995). A Mild Preparation of Protected Phosphate Esters From Alcohols. Tetrahedron Letters, 36(24), 4269-4272. [Link]
-
ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. [Link]
-
Szymańska, A., & Chwialkowska, A. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(43), 14264-14268. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
-
Cristau, H. J., & Virieux, D. (2013). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1-3), 24-29. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]
- 10. Photorelease of phosphates: Mild methods for protecting phosphate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Custom Nucleic Acids: A Guide to Solid-Phase Synthesis Utilizing Phosphoramidite Chemistry
For researchers, scientists, and drug development professionals engaged in the fields of genomics, therapeutics, and diagnostics, the ability to rapidly and reliably synthesize custom oligonucleotides is paramount. Solid-phase synthesis, particularly the phosphoramidite method, stands as the gold standard for this purpose, enabling the creation of DNA, RNA, and their analogues with high fidelity and efficiency.[1][2][3] This guide provides an in-depth exploration of the chemistry, protocols, and practical considerations for solid-phase oligonucleotide synthesis, with a focus on the pivotal role of nucleoside phosphoramidites, such as those bearing the N,N-diisopropylamino group, in the construction of the nucleic acid backbone.
The Architecture of Synthesis: The Phosphoramidite Monomer
At the heart of modern oligonucleotide synthesis lies the phosphoramidite monomer. These intricate molecules are nucleosides that have been chemically modified to act as efficient building blocks for the growing nucleic acid chain.[] A typical 2'-deoxynucleoside phosphoramidite, for instance, is characterized by several key features:
-
A 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group on the 5'-hydroxyl function is crucial for controlling the stepwise addition of monomers. Its removal in a controlled manner exposes the 5'-hydroxyl for the subsequent coupling reaction.[5][6]
-
A Protected Nucleobase: The exocyclic amino groups of adenine, guanine, and cytosine are protected with acyl groups (e.g., benzoyl, isobutyryl) to prevent unwanted side reactions during the synthesis cycle.[1][2] Thymine and uracil typically do not require this protection.
-
A 3'-O-Phosphoramidite Moiety: This is the reactive end of the monomer. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group is an excellent leaving group upon activation, and the cyanoethyl group protects the phosphate precursor during synthesis.[2]
The Engine of Synthesis: The Four-Step Cycle
The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through a repetitive four-step cycle for each nucleotide addition.[1][2] This process is typically automated and occurs within a column packed with a solid support, such as controlled-pore glass (CPG), to which the first nucleoside is attached.[5]
Experimental Workflow: The Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The automated four-step cycle of solid-phase oligonucleotide synthesis.
1. Detritylation (De-blocking): The cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside (or the growing oligonucleotide chain). This is achieved by treating the solid support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2][6] The resulting free 5'-hydroxyl group is now available for the next coupling reaction. The orange color of the trityl cation released during this step can be quantified to monitor the efficiency of each cycle.
2. Coupling: This is the chain-elongation step where the next nucleoside phosphoramidite is added to the growing chain. The phosphoramidite monomer is activated by a weak acid, typically an azole catalyst like 1H-tetrazole or its derivatives.[2][5] The activator protonates the nitrogen of the diisopropylamino group, making it an excellent leaving group.[][8] The free 5'-hydroxyl group of the support-bound chain then performs a nucleophilic attack on the phosphorus atom, displacing the diisopropylamino group and forming a phosphite triester linkage.[][] This reaction is carried out in an anhydrous solvent, such as acetonitrile, to prevent hydrolysis of the activated phosphoramidite.
Mechanism: The Phosphoramidite Coupling Reaction
Caption: Activation and coupling steps in phosphoramidite chemistry.
3. Capping: The coupling reaction is highly efficient but not perfect (typically >99%). To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming undesirable deletion mutations (n-1 sequences), they must be permanently blocked.[1][5][10] This is achieved through a capping step, which involves acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole (NMI).[1][10] This renders them inert for the remainder of the synthesis.
4. Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step.[][10] Therefore, it must be converted to a more stable pentavalent phosphotriester. This is accomplished by oxidation, typically using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[1][10] The iodine acts as the oxidizing agent, converting the P(III) to a P(V) species, which forms the natural phosphate backbone of the oligonucleotide after deprotection.
This four-step cycle is repeated until the desired oligonucleotide sequence has been assembled.
From Support to Solution: Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional nucleic acid.[11] This process is typically performed in two stages:
-
Cleavage from the Solid Support: The oligonucleotide is attached to the CPG support via a linker that is susceptible to base-catalyzed hydrolysis. Treatment with a concentrated aqueous solution of ammonium hydroxide at room temperature cleaves this linker, releasing the oligonucleotide into the solution.[11][12]
-
Deprotection: The same ammonium hydroxide treatment, often at an elevated temperature, also removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination and the acyl protecting groups from the nucleobases (A, C, and G).[1][12] For sensitive or modified oligonucleotides, milder deprotection strategies, such as using a mixture of aqueous ammonium hydroxide and methylamine (AMA), may be employed to reduce the time and temperature required.[12] The final 5'-DMT group can be removed during this process or left on for purification purposes ("DMT-on" purification), which simplifies the separation of the full-length product from shorter failure sequences.[11]
Protocols and Practical Considerations
Standard Protocol for One Synthesis Cycle
| Step | Reagent/Solvent | Typical Time | Purpose |
| 1. Wash | Anhydrous Acetonitrile | 30 s | Remove residual reagents from the previous cycle. |
| 2. Detritylation | 3% Dichloroacetic Acid in Dichloromethane | 60 s | Remove the 5'-DMT protecting group. |
| 3. Wash | Anhydrous Acetonitrile | 30 s | Neutralize and remove acid. |
| 4. Coupling | 0.1 M Phosphoramidite + 0.45 M Activator in Acetonitrile | 90 s | Add the next nucleotide to the chain. |
| 5. Wash | Anhydrous Acetonitrile | 30 s | Remove excess phosphoramidite and activator. |
| 6. Capping | Acetic Anhydride/N-Methylimidazole/THF/Pyridine | 30 s | Block unreacted 5'-hydroxyl groups. |
| 7. Wash | Anhydrous Acetonitrile | 30 s | Remove capping reagents. |
| 8. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 s | Stabilize the phosphite triester to a phosphotriester. |
| 9. Wash | Anhydrous Acetonitrile | 30 s | Remove oxidation reagents and prepare for the next cycle. |
Note: Times and concentrations are illustrative and may be optimized based on the synthesizer, scale, and specific sequence.
Troubleshooting and Optimization
High coupling efficiency is the most critical factor for obtaining a high yield of the full-length oligonucleotide.[3] Even a small drop in efficiency per step results in a significant decrease in the overall yield of a long oligonucleotide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or lines. 2. Degraded phosphoramidite or activator. 3. Insufficient reagent delivery. | 1. Use fresh, high-quality anhydrous acetonitrile. Purge lines with inert gas. 2. Replace reagents. Store phosphoramidites under inert gas at low temperature. 3. Check synthesizer pumps, valves, and lines for blockages. |
| Presence of (n-1) Sequences | 1. Incomplete detritylation. 2. Inefficient capping. 3. Low coupling efficiency. | 1. Increase detritylation time or acid concentration. 2. Ensure fresh capping reagents are used. 3. Address causes of low coupling efficiency (see above). |
| High Backpressure | 1. Clogging of the synthesis column frit. 2. Swelling or fragmentation of the solid support. | 1. Replace the column frits. 2. Use high-quality solid support. For long oligos, consider supports with larger pore sizes.[13] |
| Base Modification | Incomplete deprotection or use of harsh conditions for sensitive bases. | Use milder deprotection conditions (e.g., AMA) or alternative protecting groups for sensitive nucleobases.[14] |
Conclusion
The phosphoramidite method for solid-phase oligonucleotide synthesis is a robust and highly refined technology that has become indispensable in modern life sciences. A thorough understanding of the underlying chemistry of each step—from the activation of the N,N-diisopropylphosphoramidite monomer to the final deprotection of the nucleic acid—is essential for achieving high-yield, high-purity synthesis of custom oligonucleotides. By adhering to rigorous protocols, maintaining reagent quality, and implementing systematic troubleshooting, researchers can confidently generate the critical nucleic acid sequences that drive discovery and innovation.
References
- Vertex AI Search. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Reddy, M. P., Farooqui, F., & Hanna, N. B. (1997). Ultrafast Cleavage and Deprotection of Oligonucleotides Synthesis and Use of CAc Derivatives. Nucleosides and Nucleotides, 16(7-9), 1589-1598.
- Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
- BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Glen Research. Deprotection Guide.
- ATDBio Ltd. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Hayakawa, Y., Kataoka, M., & Noyori, R. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, (12), 1796-1802.
- Guzaev, A. P. (2007). Oligonucleotide synthesis under mild deprotection conditions. Current protocols in nucleic acid chemistry, 3(1), 3-1.
- BenchChem Technical Support Team. (2025). Troubleshooting failed reactions in solid-phase oligonucleotide synthesis.
- Biotage. Solid Phase Oligonucleotide Synthesis.
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- biomers.net. Synthesis of Oligonucleotides.
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- Danaher Life Sciences. Solid-Phase Oligonucleotide Synthesis.
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Revolutionizing Oligonucleotide Synthesis: A Guide to Diethyl N,N-Diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and nucleic acid therapeutics, the precise and efficient synthesis of oligonucleotides is paramount. Diethyl N,N-Diisopropylphosphoramidite has emerged as a key reagent, offering versatility and reliability in the construction of both standard and modified oligonucleotides. This comprehensive guide provides an in-depth exploration of its application, from fundamental principles to detailed, field-proven protocols and troubleshooting strategies. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this powerful tool in their work.
The Cornerstone of Modern Oligonucleotide Synthesis: Understanding Phosphoramidite Chemistry
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, typically performed on an automated solid-phase synthesizer. This method's success hinges on the high coupling efficiency and stability of the phosphoramidite monomers. This compound serves as a phosphitylating agent, enabling the sequential addition of nucleosides to a growing oligonucleotide chain.[][2] The synthesis cycle comprises four critical steps:
-
Detritylation: The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free hydroxyl group for the next coupling reaction.[2][3]
-
Coupling: The activated this compound reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[][2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide sequence.[3]
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester, completing the addition of one nucleotide.[][2]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Diagram of the Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Essential Reagents and Their Preparation
The quality and preparation of reagents are critical for successful oligonucleotide synthesis.
| Reagent | Typical Concentration | Supplier Recommendations & Preparation |
| This compound | 0.05 - 0.2 M in anhydrous acetonitrile | Purchase high-purity grade. Prepare fresh solutions and store under an inert atmosphere (Argon or Nitrogen). |
| Activator | 0.25 - 0.5 M in anhydrous acetonitrile | Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). ETT is often preferred for RNA synthesis.[4] |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Use high-purity, anhydrous solvents. |
| Capping Reagents | Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF | Prepare fresh solutions to avoid degradation. |
| Oxidizing Solution | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Protect from light to prevent degradation of iodine. |
| Anhydrous Acetonitrile | N/A | Use DNA synthesis grade with low water content (<30 ppm) for all washing and reagent dissolution steps.[5] |
Standard Protocol for Automated Oligonucleotide Synthesis
This protocol outlines a typical procedure for synthesizing a standard DNA oligonucleotide on an automated synthesizer.
Pre-Synthesis Setup:
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed with the correct reagents. Verify that the inert gas supply is active.
-
Reagent Preparation: Prepare fresh solutions of this compound and activator at the desired concentrations in anhydrous acetonitrile.
-
Column Installation: Install the appropriate solid support column (e.g., CPG) functionalized with the 3'-terminal nucleoside of the target sequence.
Automated Synthesis Cycle:
The synthesizer will execute the following steps for each nucleotide addition:
| Step | Reagent(s) | Typical Duration | Purpose |
| 1. Detritylation | 3% TCA or DCA in DCM | 60 - 120 seconds | Removes the 5'-DMT protecting group. |
| 2. Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Removes the deblocking solution and residual moisture. |
| 3. Coupling | 0.1 M this compound + 0.45 M Activator | 30 - 180 seconds | Forms the phosphite triester linkage. |
| 4. Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Removes excess phosphoramidite and activator. |
| 5. Capping | Capping Reagents A and B | 30 - 60 seconds | Blocks unreacted 5'-hydroxyl groups. |
| 6. Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Removes capping reagents. |
| 7. Oxidation | 0.02 M Iodine Solution | 30 - 60 seconds | Converts the phosphite triester to a stable phosphate triester. |
| 8. Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Removes the oxidizing solution. |
Post-Synthesis Processing:
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically achieved by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include reverse-phase HPLC, ion-exchange HPLC, and polyacrylamide gel electrophoresis (PAGE).
Workflow for Automated Oligonucleotide Synthesis
Caption: Automated synthesis workflow from solid support to purified product.
Synthesis of Modified Oligonucleotides
This compound is a versatile platform for the synthesis of a wide array of modified oligonucleotides. These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, which are crucial for therapeutic and diagnostic applications.
Phosphorothioate Oligonucleotides
Phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, are a common modification to increase nuclease resistance. The synthesis of PS oligonucleotides follows the standard protocol with one key change: the oxidation step is replaced by a sulfurization step.
Sulfurization Step:
| Step | Reagent(s) | Typical Duration | Purpose |
| Sulfurization | Sulfurizing Reagent (e.g., 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH) or 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent)) in a suitable solvent | 60 - 300 seconds | Converts the phosphite triester to a phosphorothioate triester. |
2'-O-Methyl Modified Oligonucleotides
2'-O-Methyl (2'-OMe) modifications on the ribose sugar can increase the binding affinity of an oligonucleotide to its target RNA and enhance nuclease resistance.[6] The synthesis of 2'-OMe modified oligonucleotides utilizes specific 2'-OMe phosphoramidite monomers. The standard synthesis protocol can be used, but coupling times may need to be extended to ensure high efficiency, particularly for sterically hindered monomers.
Protocol Adjustment for 2'-OMe Synthesis:
-
Coupling Time: Increase the coupling time to 3-5 minutes to ensure complete reaction of the 2'-OMe phosphoramidite.
Fluorescently Labeled Oligonucleotides
Fluorescent labels are incorporated into oligonucleotides for various applications, including real-time PCR, DNA sequencing, and fluorescence in situ hybridization (FISH).[7][8][9] Labels can be introduced at the 5' or 3' terminus or internally.
-
5'-Labeling: A fluorescent dye phosphoramidite is used in the final coupling step of the synthesis.[10]
-
3'-Labeling: The synthesis is initiated from a solid support pre-functionalized with the fluorescent dye.[8]
-
Internal Labeling: A modified nucleoside phosphoramidite containing the fluorescent dye is incorporated at the desired position within the sequence.[7]
The standard synthesis protocol is generally applicable, although some dye phosphoramidites may require longer coupling times. It is crucial to ensure that the chosen dye is stable to the conditions of oligonucleotide deprotection.
Troubleshooting Common Synthesis Problems
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Coupling Efficiency | - Presence of moisture in reagents or on the synthesizer.[5] - Degraded phosphoramidites or activator. - Inefficient activator. - Blocked reagent lines. | - Use fresh, anhydrous acetonitrile and reagents.[5] - Check for leaks in the synthesizer's fluidics system.[5] - Increase coupling time, especially for modified amidites.[5] - Consider using a more potent activator. |
| Low Overall Yield | - Sub-optimal coupling efficiency over many cycles. - Incomplete deprotection. - Loss of product during purification. | - Optimize coupling efficiency for each monomer. - Ensure complete deprotection by extending incubation time or using a stronger deprotection solution if compatible with the modifications. - Optimize the purification protocol. |
| Presence of Deletion Sequences | - Inefficient capping. - Low coupling efficiency. | - Use fresh capping reagents. - Ensure adequate delivery of capping reagents. - Address the root cause of low coupling efficiency. |
| Modification Degradation | - Incompatibility of the modification with deprotection or other synthesis reagents. | - Use milder deprotection conditions if possible. - Ensure all reagents are compatible with the specific modification.[5] |
Safety and Handling of this compound
This compound and related reagents are hazardous chemicals and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling phosphoramidites and other synthesis reagents.[11][12]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11][12]
-
Storage: Store this compound at 2-8°C under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture and air.[11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is an indispensable reagent in the field of oligonucleotide synthesis. Its versatility allows for the efficient production of both standard and a wide range of modified oligonucleotides, which are critical for advancing research and development in molecular biology, diagnostics, and therapeutics. By understanding the underlying chemistry, adhering to robust protocols, and implementing effective troubleshooting strategies, researchers can harness the full potential of this powerful synthetic tool.
References
-
ATDBio. (n.d.). Synthesis and properties of fluorescent oligonucleotides. Nucleic Acids Book. Retrieved from [Link]
-
Markiewicz, W. T., et al. (1997). A new method of synthesis of fluorescently labelled oligonucleotides and their application in DNA sequencing. Nucleic Acids Research, 25(18), 3672–3680. Retrieved from [Link]
-
Markiewicz, W. T., et al. (1997). A new method of synthesis of fluorescently labelled oligonucleotides and their application in DNA sequencing. Nucleic Acids Research, 25(18), 3672–3680. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information Post-Synthetic Approach for the Synthesis of 2′-O-Methyldithiomethyl-Modified Oligonucleotides. Retrieved from [Link]
-
American Chemical Society. (2001). Synthesis of 2'-O-[2-[(N,N-Dimethylamino)oxy]ethyl] Modified Nucleosides and Oligonucleotides. The Journal of Organic Chemistry, 66(25), 8504–8514. Retrieved from [Link]
-
Seela, F., & Rosemeyer, H. (1997). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 80(5), 1393-1413. Retrieved from [Link]
-
Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21.2. Retrieved from [Link]
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]
-
Zan, R., et al. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 24(23), 4386. Retrieved from [Link]
-
Chemie Brunschwig. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 44(33). Retrieved from [Link]
- Google Patents. (2008). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
-
Patsnap. (2006). Activators for oligonucleotide and phosphoramidite synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]
- Google Patents. (2006). WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis.
-
Journal of Visualized Experiments. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Retrieved from [Link]
-
MDPI. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8497. Retrieved from [Link]
-
Chem Service. (2017). SAFETY DATA SHEET: Diethyl ethylphosphonate. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
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- 6. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
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- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: The Pivotal Role of Diethyl N,N-Diisopropylphosphoramidite in the Synthesis of Nucleic Acid-Based Therapeutics
Abstract
The chemical synthesis of oligonucleotides is the cornerstone of nucleic acid-based therapeutics, a rapidly advancing field with the potential to revolutionize medicine.[1] At the heart of this synthetic process lies phosphoramidite chemistry, a highly efficient and versatile method for the stepwise assembly of nucleotide building blocks.[2] This document provides a comprehensive guide to the use of Diethyl N,N-Diisopropylphosphoramidite, a key reagent in the synthesis of nucleoside phosphoramidites, which are the fundamental monomers in this process. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of therapeutic oligonucleotides, and discuss the critical considerations for producing high-quality, clinically relevant nucleic acid sequences.
Introduction: The Power of Phosphoramidite Chemistry
The ability to synthesize custom DNA and RNA sequences with high fidelity has been a driving force in molecular biology and drug development.[3][4] Phosphoramidite chemistry, first described in the early 1980s, remains the gold standard for oligonucleotide synthesis due to its high coupling efficiency, scalability, and adaptability.[2][5][] This method allows for the creation of a wide range of nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and CpG oligodeoxynucleotides.[7][8][9] These molecules can modulate gene expression at various levels, offering therapeutic strategies for a host of genetic and acquired diseases.[1][9][10]
The core of this chemistry revolves around nucleoside phosphoramidites, which are stabilized, protected versions of nucleotide monomers.[2][] this compound is a critical phosphitylating reagent used to convert protected nucleosides into these essential building blocks.[11] Its diisopropylamino group provides the necessary reactivity during the coupling step while ensuring stability during storage and handling.[2][4]
The Four-Step Synthetic Cycle: A Symphony of Chemical Reactions
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle adding one nucleotide to the growing chain.[5][12] The success of the entire synthesis hinges on the near-quantitative completion of each step.
Figure 1: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Step 1: Deprotection
The initial step involves the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
This is the chain elongation step where a new nucleoside phosphoramidite, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide.[3][] The diisopropylamino group of the phosphoramidite is protonated by the activator, making the phosphorus atom highly susceptible to nucleophilic attack by the 5'-hydroxyl group.
Step 3: Capping
To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole. Capped chains will not participate in subsequent coupling steps.[5]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.[5] This is commonly accomplished using an iodine solution in the presence of water and a weak base like pyridine.
Synthesis of Nucleoside Phosphoramidites using this compound: A Preparative Protocol
The quality of the final oligonucleotide therapeutic is critically dependent on the purity of the starting nucleoside phosphoramidites. The following protocol outlines the synthesis of a generic 5'-DMT-protected-2'-deoxynucleoside-3'-CE phosphoramidite.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 5'-DMT-N-protected-2'-deoxynucleoside | Various | >98% |
| This compound | Santa Cruz Biotech | ≥95%[11] |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |
| Anhydrous Dichloromethane (DCM) | Acros Organics | >99.8% |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | LabChem | ACS Grade |
| Brine | LabChem | ACS Grade |
| Anhydrous Sodium Sulfate | EMD Millipore | ACS Grade |
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve the 5'-DMT-N-protected-2'-deoxynucleoside (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise, followed by the slow, dropwise addition of this compound (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The appearance of a characteristic doublet in the ³¹P NMR spectrum around 149 ppm indicates the formation of the desired phosphoramidite.
-
Workup: Once the reaction is complete, quench with saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent decomposition.
-
Final Product: The purified phosphoramidite should be a white, amorphous solid. Dry under high vacuum and store under an inert atmosphere at -20°C.
Automated Solid-Phase Synthesis of a Therapeutic Oligonucleotide: A Step-by-Step Workflow
This protocol outlines the general procedure for the automated synthesis of a 21-mer phosphorothioate-modified antisense oligonucleotide on a 1 µmol scale using a standard DNA/RNA synthesizer.
Figure 2: Workflow for the automated synthesis and purification of a therapeutic oligonucleotide.
Reagents for Automated Synthesis:
| Reagent | Function |
| Anhydrous Acetonitrile | Solvent for all liquid-phase reagents |
| Dichloroacetic Acid in Dichloromethane | Deprotection of the 5'-DMT group |
| Nucleoside Phosphoramidites in Acetonitrile | Monomer building blocks |
| 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | Activator for the coupling reaction |
| Acetic Anhydride/1-Methylimidazole/Pyridine | Capping reagent to block unreacted 5'-hydroxyls |
| Iodine/Water/Pyridine | Oxidizing agent to convert phosphite to phosphate |
| 3-Amino-1,2,4-dithiazole-5-thione (DDTT) | Sulfurizing agent for creating phosphorothioate linkages |
| Concentrated Ammonium Hydroxide | Cleavage from the solid support and removal of protecting groups |
Protocol:
-
Synthesizer Setup: Prime the DNA/RNA synthesizer with the appropriate reagents and solvents. Load the column containing the first nucleoside attached to the controlled pore glass (CPG) solid support.
-
Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence and specify the synthesis scale. For phosphorothioate modifications, the standard oxidation step is replaced with a sulfurization step using a reagent like DDTT.[10]
-
Automated Synthesis Cycles: The synthesizer will automatically perform the four-step cycle for each nucleotide addition.
-
Cleavage and Deprotection: Upon completion of the synthesis, the column is removed from the synthesizer. The oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide at an elevated temperature.[13]
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.
-
Quality Control: The purity and identity of the final product are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and polyacrylamide gel electrophoresis (PAGE).[5]
Therapeutic Modifications and Their Synthesis
To enhance the therapeutic properties of oligonucleotides, such as nuclease resistance, binding affinity, and pharmacokinetic profiles, various chemical modifications can be introduced.[8][10]
Common Modifications:
| Modification Type | Example | Purpose |
| Backbone | Phosphorothioate (PS) | Increased nuclease resistance and protein binding.[10][14] |
| Sugar | 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity.[10] |
| 2'-O-Methoxyethyl (2'-MOE) | Enhanced nuclease resistance and reduced toxicity. | |
| Locked Nucleic Acid (LNA) | Significantly increased binding affinity. | |
| Base | 5-Methylcytosine | Reduced immunogenicity. |
The synthesis of these modified oligonucleotides follows the same fundamental phosphoramidite chemistry, utilizing the corresponding modified nucleoside phosphoramidites.
Conclusion and Future Perspectives
This compound is an indispensable reagent that enables the robust and efficient synthesis of nucleic acid-based therapeutics. The phosphoramidite chemistry it facilitates has paved the way for the development of a new class of drugs with the potential to treat a wide array of diseases.[1][7] As the field of nucleic acid therapeutics continues to evolve, the demand for high-quality, chemically modified oligonucleotides will only increase.[15] Further innovations in phosphoramidite chemistry and the development of novel monomer building blocks will be crucial for realizing the full therapeutic potential of this exciting modality.
References
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]
-
Bio-Synthesis. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Phosphoramidites. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Solid-phase synthesis of siRNA oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Retrieved from [Link]
- Google Patents. (n.d.). CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.
-
PubMed Central. (2015). Stereochemical bias introduced during RNA synthesis modulates the activity of phosphorothioate siRNAs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of folate-labeled siRNAs from a folate derivative phosphoramidite. Retrieved from [Link]
-
University of Oxford. (n.d.). Nucleic acid therapeutics. Retrieved from [Link]
-
PubMed Central. (2024). Nucleic acid drugs: recent progress and future perspectives. Retrieved from [Link]
-
ResearchGate. (2022). Innovative developments and emerging technologies in RNA therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleic Acid Therapeutics: Successes, Milestones, and Upcoming Innovation. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Diethyl N,N-Diisopropylphosphoramidite
Welcome to the technical support center for Diethyl N,N-Diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve common issues, ensuring the success of your oligonucleotide synthesis.
Introduction to Phosphoramidite Coupling
The phosphoramidite method is the cornerstone of modern solid-phase oligonucleotide synthesis, prized for its high efficiency and rapid cycle times.[1][2] At the heart of this process is the coupling reaction, where a phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support.[][4] The efficiency of this single step is critical; since the synthesis is cyclical, even minor inefficiencies accumulate, drastically reducing the yield of the final full-length product.[5][6][7] An ideal coupling efficiency is greater than 99%.[5][8]
This compound is a key reagent used in this process, often for creating specific modifications or in the synthesis of the phosphoramidite monomers themselves.[9] Low coupling efficiency is a common hurdle that can be traced back to several factors, primarily reagent integrity, reaction conditions, and instrument performance.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it so critical?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[5][6] The impact of this efficiency on the final yield is exponential. For example, for a 70-base oligonucleotide (70-mer), an average coupling efficiency of 99% results in a theoretical yield of about 50%. However, if the efficiency drops to 98%, the yield plummets to approximately 25%.[6]
Q2: How can I monitor coupling efficiency in real-time during a synthesis run?
A2: The most common method for real-time monitoring is trityl monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is cleaved at the beginning of each cycle, releasing a vibrant orange-colored trityl cation.[5] The absorbance of this cation is measured spectrophotometrically. A consistent, high absorbance reading from one cycle to the next indicates high coupling efficiency, whereas a significant drop in absorbance signals a failure in the preceding coupling step.[5][10]
Q3: What are the most common causes of low coupling efficiency?
A3: The most frequent culprits fall into three categories:
-
Reagent Quality: Degradation of phosphoramidites, old or improperly prepared activator solutions, and, most critically, the presence of moisture in the acetonitrile solvent are primary causes.[6][11][12]
-
Suboptimal Protocols: Inadequate coupling times, incorrect concentrations of phosphoramidites or activators, and inefficient washing steps can all lead to incomplete reactions.[][6]
-
Synthesizer Performance: Mechanical issues such as leaks in reagent lines, blocked valves, or incorrect reagent delivery volumes can significantly impede the reaction.[6]
Q4: How important are anhydrous conditions?
A4: Maintaining strictly anhydrous conditions is arguably the most critical factor for successful phosphoramidite chemistry.[7][10][13] Water is a primary cause of low coupling efficiency because it reacts with the activated phosphoramidite, competing with the 5'-hydroxyl of the growing oligonucleotide chain.[7][11] It can also directly hydrolyze the phosphoramidite reagent before it is even delivered to the synthesis column, rendering it inactive.[14][15]
The Phosphoramidite Coupling Cycle
The following diagram illustrates the key steps in a single phosphoramidite coupling cycle. Understanding this workflow is essential for effective troubleshooting.
Caption: The four-step phosphoramidite reaction cycle.
Troubleshooting Guide: A Systematic Approach
When faced with low coupling efficiency, a systematic approach is crucial to pinpointing the root cause. Start by evaluating the most likely and easiest-to-check variables first.
Problem: Sudden drop in coupling efficiency for all bases.
This typically points to a systemic issue with a common reagent or the synthesizer itself.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Moisture Contamination | Water hydrolyzes the phosphoramidite and deactivates the activator.[7][15] This is the most common cause of failure. High humidity can significantly impact results.[16] | Protocol 1: Prepare fresh, anhydrous acetonitrile. Ensure all reagent bottles are sealed with septa and use an inert gas (Argon/Helium) overlay.[7] |
| Degraded Activator | The activator, a weak acid, protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-OH group.[][] If the activator has degraded or is too old, this activation step fails. | Prepare a fresh solution of the activator from a new bottle of solid reagent. Ensure it is fully dissolved in anhydrous acetonitrile. |
| Synthesizer Fluidics Failure | A leak or blockage in the activator or acetonitrile delivery lines will prevent the necessary reagents from reaching the synthesis column in the correct volume.[6] | Perform a fluidics test on the synthesizer. Calibrate the delivery volumes for all reagents to ensure they meet specifications. Check for visible leaks or crystallized reagent buildup around fittings. |
Problem: Consistently low coupling efficiency, especially for long oligonucleotides.
This may indicate a more subtle, chronic issue with reagents or the synthesis protocol.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Sub-optimal Activator | While 1H-Tetrazole is a standard activator, it may not be potent enough for sterically hindered phosphoramidites or for synthesizing very long oligos.[11][18] More acidic activators can enhance reaction rates.[4] | Consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[18][19] See the Activator Selection Table below. |
| Insufficient Coupling Time | The coupling reaction is rapid but not instantaneous. Bulky or modified phosphoramidites may require longer reaction times to achieve complete coupling.[][20] | Increase the coupling time in the synthesis protocol, especially for modified bases. An increase from 30 seconds to 2-5 minutes can be effective. For very difficult couplings, times up to 15 minutes may be necessary.[21] |
| Incorrect Reagent Concentration | Too little phosphoramidite or activator will result in an incomplete reaction.[] A higher molar excess of phosphoramidite can help drive the reaction to completion.[] | Verify the concentration of your phosphoramidite and activator solutions. For long or difficult syntheses, consider increasing the phosphoramidite concentration.[22] |
| Inappropriate Solid Support | For long oligonucleotides (>100 bases), the pores of standard controlled-pore glass (CPG) supports can become crowded, hindering reagent diffusion.[7] | Switch to a solid support with a larger pore size (e.g., 1000Å or 2000Å) for the synthesis of long oligonucleotides.[7] |
Activator Selection Guide
The choice of activator is a critical parameter that balances reactivity with the potential for side reactions.
| Activator | Typical Concentration | pKa | Key Characteristics & Best Use Cases |
| 1H-Tetrazole | 0.45 - 0.5 M | 4.9 | The historical standard; reliable for standard DNA synthesis but can be slow for RNA or modified amidites.[18] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.75 M | 4.3 | More acidic and reactive than 1H-Tetrazole. Good for general use and moderately hindered amidites.[18] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 M | 5.2 | Less acidic but highly nucleophilic and very soluble in acetonitrile. Excellent for large-scale synthesis and long oligos.[18][19] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.3 M | 4.1 | Highly reactive and often recommended for RNA synthesis with bulky 2'-TBDMS protecting groups.[10] |
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose the cause of low coupling efficiency.
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and washing steps is sufficiently dry (ideally <10-15 ppm water) to prevent hydrolysis of phosphoramidites.[6][7]
Materials:
-
DNA synthesis grade acetonitrile (ACN).
-
Activated 3Å molecular sieves.
-
Oven capable of reaching 250-300°C.
-
Dry, sealed solvent bottle with a septum cap.
Procedure:
-
Activate Molecular Sieves: Heat the 3Å molecular sieves in a vacuum oven at 250-300°C for a minimum of 3 hours to remove any bound water.
-
Cool Sieves: Cool the activated sieves to room temperature under a stream of dry argon or nitrogen to prevent re-adsorption of atmospheric moisture.
-
Treat Acetonitrile: Add the cooled, activated sieves to the bottle of acetonitrile (a common ratio is 50 g of sieves per 1 liter of solvent).
-
Equilibrate: Seal the bottle tightly and allow it to stand for at least 24 hours before use. Store this bottle on the synthesizer for use as the main wash solvent.
Protocol 2: Phosphoramidite Quality Check via Test Synthesis
Objective: To empirically validate the activity of a new or suspect bottle of this compound.
Materials:
-
DNA synthesizer.
-
All necessary reagents for standard DNA synthesis.
-
The phosphoramidite to be tested.
-
HPLC system for analysis.
Procedure:
-
Dissolve Reagent: Prepare a fresh solution of the this compound in anhydrous acetonitrile according to your standard protocol.
-
Program Synthesis: Set up a short, simple synthesis, for example, a T10 homopolymer (a sequence of ten thymidine bases). This minimizes sequence-dependent effects.
-
Incorporate Test Amidite: Modify the sequence to include at least two couplings with the test phosphoramidite (e.g., T5-X-X-T3, where X is the test amidite).
-
Monitor Trityl Yields: Pay close attention to the trityl absorbance readings during the synthesis. A significant drop in absorbance after the coupling of the test phosphoramidite indicates a problem.
-
Analyze Product: After synthesis, cleave and deprotect the oligonucleotide. Analyze the crude product by reverse-phase HPLC or Mass Spectrometry. The presence of a high percentage of failure sequences (n-1, n-2) corresponding to the test amidite coupling steps confirms low activity.
References
- Vertex AI Search. (2026). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- TCI Chemicals. (n.d.).
- Biosynth. (n.d.). This compound | 42053-26-9.
- BenchChem. (2025). Common side reactions during the synthesis of modified nucleosides.
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis.
- Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
- Guidechem. (n.d.). This compound 42053-26-9 wiki.
- Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite.
- Google Patents. (n.d.). Activators for oligonucleotide and phosphoramidite synthesis.
- Vargeese, C., et al. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC - NIH.
- BenchChem. (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis.
- Glen Research. (n.d.). Glen Report 19.
- PubMed. (2023). Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry.
- CAS. (n.d.). D3550-90 this compound.
- Chem-Impex. (n.d.). Dimethyl-N,N-diisopropylphosphoramidite.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Wikipedia. (n.d.). Nucleoside phosphoramidite.
- BOC Sciences. (n.d.). Stepwise Phosphoramidite Workflow in Oligonucleotide Synthesis.
- Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- PubMed. (n.d.). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues.
- Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
- ResearchGate. (n.d.).
- Bio-Synthesis. (2011). What affects the yield of your oligonucleotides synthesis.
- ACS Publications. (n.d.). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- BenchChem. (2025). Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites.
- ResearchGate. (n.d.). Strategy for phosphoramidite synthesis in a flow-based setup a Binding....
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 42053-26-9.
- ChemicalBook. (n.d.). This compound CAS#: 42053-26-9.
- BenchChem. (2025). Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency of Modified Phosphoramidites.
- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
- BenchChem. (2025). Troubleshooting low coupling yield with Ac-rC phosphoramidite.
- ACS Publications. (n.d.). Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels.
- BenchChem. (2025). Troubleshooting low coupling efficiency with 2'-fluoro phosphonamidites.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. glenresearch.com [glenresearch.com]
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- 12. researchgate.net [researchgate.net]
- 13. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 14. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
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- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimizing Diethyl N,N-Diisopropylphosphoramidite Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of Diethyl N,N-Diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial phosphitylating agent's preparation. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges encountered during synthesis, ensuring you can achieve high yields and purity in your experiments.
Core Synthesis Pathway
The synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions, particularly the exclusion of moisture. The most common laboratory-scale synthesis involves the sequential reaction of phosphorus trichloride (PCl₃) with diisopropylamine, followed by ethanol, in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
Caption: General synthesis scheme for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Issue 1: Consistently Low or No Product Yield
Question: My reaction yield is significantly lower than expected, or I'm failing to isolate any product. What are the primary causes?
Answer: Low yield is the most common complaint and almost always traces back to one of three critical areas: moisture contamination, reagent quality, or reaction temperature.
-
Moisture Contamination (The Primary Culprit): Phosphorus (III) compounds like phosphoramidites are extremely sensitive to hydrolysis.[] Even trace amounts of water in your reagents or solvent will rapidly convert your starting materials and product into undesired H-phosphonates and other byproducts, drastically reducing yield.[2]
-
Causality: The phosphorus center is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction is often faster than the desired reaction with the alcohol.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened, anhydrous-grade solvents (acetonitrile or dichloromethane are common) with low water content (<30 ppm).[3][4] Handle all reagents under a dry, inert atmosphere (Argon or Nitrogen).[5]
-
-
Degraded Reagents:
-
Phosphorus Trichloride (PCl₃): PCl₃ itself can hydrolyze in moist air to form phosphorous acid and HCl.[6][7] Using a freshly opened bottle or a recently distilled batch is crucial.
-
Amines and Alcohols: Ensure diisopropylamine and ethanol are anhydrous. Using molecular sieves to pre-dry these reagents is a good practice.[3]
-
-
Incorrect Stoichiometry or Order of Addition: The reaction is typically performed sequentially. First, PCl₃ reacts with one equivalent of diisopropylamine to form the dichlorophosphine intermediate. Subsequently, two equivalents of ethanol are added. Precise measurement and controlled, dropwise addition, especially at low temperatures, are key to preventing side reactions.
-
Temperature Control: These reactions are highly exothermic.[6] Maintaining a low temperature (typically starting at 0°C or even -40°C) during the addition of reagents is critical to prevent the formation of side products and potential runaway reactions.
Caption: A logical workflow for troubleshooting low synthesis yield.
Issue 2: Product Purity and Side Reactions
Question: My ³¹P NMR spectrum shows multiple peaks. What are the common impurities and how can I avoid them?
Answer: The ³¹P NMR spectrum is your most powerful diagnostic tool. The presence of multiple peaks indicates side reactions are occurring.
-
Hydrolysis Product (H-phosphonate): A peak around +7 to +10 ppm (often a doublet with a large J-coupling to phosphorus) indicates the formation of Diethyl H-phosphonate. This is a direct result of hydrolysis of your product by water.
-
Oxidation Product (Phosphoramidate): A peak in the P(V) region, typically around +10 to +20 ppm, corresponds to the phosphoramidate, which is the oxidized form of your product.
-
Causality: P(III) compounds are readily oxidized to the more stable P(V) state by atmospheric oxygen.[2] This can happen during the reaction, workup, or purification if not performed under an inert atmosphere.
-
Prevention: Maintain a positive pressure of Argon or Nitrogen throughout the entire process, including any transfers and during purification. Degas your solvents before use.
-
-
Unreacted Intermediates: You may see peaks corresponding to unreacted Cl₂PN(iPr)₂ (typically >160 ppm) or the mono-substituted intermediate (EtO)ClPN(iPr)₂ if the alcoholysis step is incomplete.
-
Prevention: Ensure you are using at least two full equivalents of ethanol and allow sufficient reaction time for the second substitution to complete. Increasing the reaction time or allowing the mixture to warm to room temperature after addition can drive the reaction to completion.
-
| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) | Common Cause |
| Desired Product: (EtO)₂PN(iPr)₂ | ~148 ppm | - |
| Oxidized Product: (EtO)₂P(O)N(iPr)₂ | ~10 - 20 ppm | Exposure to air/oxygen |
| Hydrolysis Product: (EtO)₂P(O)H | ~7 - 10 ppm (doublet) | Exposure to water |
| Dichloro Intermediate: Cl₂PN(iPr)₂ | ~165 ppm | Incomplete alcoholysis |
| PCl₃ (Starting Material) | ~219 ppm | Incomplete amination |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Issue 3: Purification Challenges
Question: My product seems to be decomposing during silica gel column chromatography. How can I purify it effectively?
Answer: This is a common and frustrating problem. The slightly acidic nature of standard silica gel can catalyze the hydrolysis or degradation of sensitive phosphoramidites.
-
Causality: The silica surface contains acidic silanol (Si-OH) groups that can act as a proton source, facilitating the breakdown of the P-N bond or reacting with the compound.
-
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate), then flush with the pure eluent. This deactivates the acidic sites.[9]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the product as quickly as possible.[9]
-
Use an Alternative Stationary Phase: If decomposition remains an issue, consider using neutral or basic alumina as your stationary phase.
-
Distillation: For non-solid phosphoramidites like this one, purification by vacuum distillation is a viable alternative to chromatography, provided the compound has sufficient thermal stability.
-
Optimized Experimental Protocols
The following protocols are provided as a guideline and should be adapted based on your specific laboratory conditions and scale. Extreme caution must be exercised when handling Phosphorus Trichloride. [6][10][11]
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound with high yield and purity.
-
Reagents:
-
Phosphorus Trichloride (PCl₃)
-
Diisopropylamine (anhydrous)
-
Ethanol (anhydrous)
-
Triethylamine (Et₃N, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
-
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Charge the flask with anhydrous DCM and cool to 0°C in an ice bath.
-
Add phosphorus trichloride (1.0 eq.) to the flask via syringe.
-
Prepare a solution of diisopropylamine (1.0 eq.) and triethylamine (1.05 eq.) in anhydrous DCM in the dropping funnel.
-
Add the amine solution dropwise to the PCl₃ solution, ensuring the internal temperature does not rise above 5°C. A white precipitate (Et₃N·HCl) will form.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
In a separate dropping funnel, prepare a solution of anhydrous ethanol (2.0 eq.) and triethylamine (2.1 eq.) in anhydrous DCM.
-
Add the ethanol solution dropwise to the reaction mixture, again maintaining a temperature below 5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for at least 2-3 hours or until ³¹P NMR analysis shows complete conversion of the intermediate.
-
Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride salt. Wash the salt with a small amount of anhydrous DCM.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Objective: To purify the crude product while minimizing degradation.
-
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate/Triethylamine (e.g., 85:10:5 v/v/v - must be optimized by TLC)
-
Crude this compound
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a column and allow it to pack.
-
Crucial Step: Equilibrate the column by flushing with at least 3-5 column volumes of the eluent. This ensures the silica is fully neutralized by the triethylamine.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the column.
-
Elute the product using the prepared solvent system, collecting fractions. Monitor the elution by TLC, staining with potassium permanganate or phosphomolybdic acid.
-
Combine the pure fractions (as determined by TLC and/or NMR).
-
Remove the solvent under reduced pressure. The final product should be stored as a neat liquid or solid under an inert atmosphere at 2-8°C.
-
References
-
Twist Bioscience . Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Wikipedia . Nucleoside phosphoramidite. [Link]
-
Eurofins Genomics . Phosphoramidite Chemistry. [Link]
-
ResearchGate . Hydrolysis of a phosphoramidite to give the H-phosphonate via the.... [Link]
-
ACS Publications . Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites | Organic Process Research & Development. [Link]
-
Princeton EHS . Phosphorus Trichloride | Office of Environmental Health and Safety. [Link]
-
SafeRack . Phosphorus Trichloride. [Link]
-
Sciencemadness Wiki . Phosphorus trichloride. [Link]
-
Wikipedia . Oligonucleotide synthesis. [Link]
-
Amerigo Scientific . Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
-
RSC Publishing . The mechanism of the phosphoramidite synthesis of polynucleotides. [Link]
-
NIH . Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. [Link]
-
MDPI . Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]
- Google Patents. US7030230B2 - Process of purifying phosphoramidites.
-
NIH . Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. [Link]
-
ChemGenes India . This compound. [Link]
-
Reddit . Low yield in Phosphoamidite synthesis : r/Chempros. [Link]
-
NIH . An improved strategy for the chemical synthesis of 3', 5'-cyclic diguanylic acid. [Link]
-
Glen Research . TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
Wikipedia . Triethylamine. [Link]
Sources
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- 4. glenresearch.com [glenresearch.com]
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- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Phosphorus trichloride - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Oligonucleotide Synthesis with Diethyl N,N-Diisopropylphosphoramidite
Welcome to the Technical Support Center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Diethyl N,N-Diisopropylphosphoramidite chemistry and encountering challenges in their synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. Every protocol and recommendation herein is grounded in established chemical principles and field-tested experience to ensure the integrity and success of your experiments.
Core Principles of Phosphoramidite Chemistry
Successful oligonucleotide synthesis hinges on the precise execution of a four-step cycle for each nucleotide addition. Understanding this cycle is the first step in effective troubleshooting.[][2][3]
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[2][4]
-
Coupling: The incoming phosphoramidite, activated by a catalyst such as tetrazole, reacts with the now-free 5'-hydroxyl group of the growing oligonucleotide chain.[][2] This is the critical step where this compound plays its role.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion mutations (n-1 sequences), they are permanently blocked or "capped," typically through acetylation.[3][5][]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is commonly done using an iodine solution in the presence of water.[][][7]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Troubleshooting Common Synthesis Failures
This section addresses specific problems you may encounter during your synthesis runs. Each issue is presented in a question-and-answer format, followed by a logical troubleshooting workflow.
Issue 1: Low Coupling Efficiency and Poor Final Yield
Question: My final yield of full-length oligonucleotide is significantly lower than expected, and trityl monitoring shows a decline in signal with each cycle. What are the likely causes and how can I fix this?
Answer: Low coupling efficiency is one of the most common reasons for poor synthesis yield.[8] Since the overall yield is an exponential function of the average coupling efficiency, even a small drop per cycle has a dramatic impact, especially for longer oligonucleotides.[8][9][10]
-
Reagent Quality: The primary suspect is often the quality of your reagents.[8]
-
Phosphoramidite Degradation: this compound is highly sensitive to moisture and oxidation.[11][12] Ensure it is fresh and has been stored under anhydrous conditions.
-
Activator Solution: The activator (e.g., tetrazole, DCI) is also moisture-sensitive. Prepare fresh solutions for each synthesis run.[4]
-
Acetonitrile (ACN): The solvent used to dissolve phosphoramidites and for washing steps must be anhydrous. Use DNA-synthesis-grade ACN and consider drying it over activated molecular sieves.[4][8]
-
-
Synthesizer Performance: Mechanical issues with the synthesizer can lead to inefficient reagent delivery.
-
Suboptimal Protocols: The synthesis protocol itself may need optimization.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Issue 2: High Levels of n-1 Deletion Sequences
Question: My final product analysis by mass spectrometry or HPLC shows a significant peak corresponding to the n-1 sequence. What causes this and how can it be prevented?
Answer: The presence of n-1 sequences, which are oligonucleotides missing a single nucleotide, is a common impurity.[9] This issue typically arises from failures in the capping step, but can also be caused by incomplete reactions in other parts of the synthesis cycle.[9][14]
-
Incomplete Capping: This is the most frequent cause of n-1 deletions.[9] If unreacted 5'-hydroxyl groups are not efficiently capped after a failed coupling attempt, they become available for reaction in the next cycle, leading to a deletion.
-
Capping Reagent Quality: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and of high quality.
-
Capping Time/Efficiency: Some synthesizers may have less efficient capping.[15] Increasing the capping time or using a more reactive capping agent like UniCap Phosphoramidite can improve efficiency.[14]
-
-
Incomplete Detritylation: If the DMT group is not completely removed, the subsequent phosphoramidite cannot couple, resulting in a deletion at that position.[9]
-
Deblocking Reagent: Ensure the deblocking solution (TCA or DCA) is at the correct concentration and is being delivered effectively.
-
-
Incomplete Oxidation: Failure to completely oxidize the phosphite triester to the stable phosphate triester can lead to chain cleavage during the subsequent acidic detritylation step.[][9]
-
Oxidizer Quality: Use a fresh, properly prepared oxidation solution. The standard iodine-based oxidizer can be sensitive to degradation.[7]
-
A simple way to test the efficiency of your capping step is to perform a synthesis of a short oligonucleotide (e.g., a 10-mer) and intentionally skip a coupling step in the middle of the sequence.
-
Program the synthesizer to run the synthesis of a 10-mer sequence.
-
At the 5th coupling cycle, replace the phosphoramidite delivery with an equal volume of acetonitrile. This will simulate a complete coupling failure at this position.
-
Complete the synthesis, including the final deprotection and cleavage from the solid support.
-
Analyze the crude product by mass spectrometry.
-
Expected Result: If capping is efficient (>99%), you should primarily see the full-length 10-mer and the capped 4-mer. The presence of a significant amount of the 9-mer (n-1 deletion) would indicate poor capping efficiency.
Issue 3: Depurination Leading to Chain Cleavage
Question: I am synthesizing a purine-rich oligonucleotide, and my mass spectrometry results show significant fragmentation of the final product. What is causing this?
Answer: Depurination is the hydrolytic cleavage of the N-glycosidic bond that connects a purine base (adenine or guanine) to the deoxyribose sugar.[16] This creates an abasic site in the oligonucleotide chain, which is unstable and readily cleaved during the final basic deprotection step, leading to truncated products.[17][18]
-
Prolonged Acid Exposure: The primary cause of depurination is extended exposure to the acidic conditions of the deblocking step.[4]
-
Deblocking Time: Minimize the deblocking time to the shortest duration required for complete detritylation.[4]
-
Acid Strength: Dichloroacetic acid (DCA) is less acidic than trichloroacetic acid (TCA) and is generally preferred to minimize depurination, especially for longer oligonucleotides or those with acid-sensitive modifications.[19]
-
-
Electron-Withdrawing Protecting Groups: The protecting groups on the purine bases can make them more susceptible to depurination.[17] While standard protecting groups are optimized for a balance of stability and ease of removal, be mindful of this when using non-standard or modified bases.
| Deblocking Reagent | Concentration | Relative Depurination Rate |
| Trichloroacetic Acid (TCA) | 3% in DCM | High |
| Dichloroacetic Acid (DCA) | 3% in DCM | Moderate |
| Dichloroacetic Acid (DCA) | 1.5% in DCM | Low |
Data compiled from literature sources.[19][20]
Caption: The pathway leading to chain cleavage due to depurination.
Frequently Asked Questions (FAQs)
Q1: How often should I replace my phosphoramidite solutions? A1: It is best practice to prepare fresh phosphoramidite solutions for each synthesis run, especially for longer oligonucleotides or those requiring high fidelity.[4] If you are performing multiple short syntheses in a single day, the solutions may remain viable, but they should not be stored for more than 24-48 hours on the synthesizer.
Q2: Can the solid support affect my synthesis? A2: Yes, the choice of solid support is important. For longer oligonucleotides (>100 bases), a support with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended to prevent steric hindrance as the oligonucleotide chain grows.[8][15]
Q3: What quality control methods are essential for verifying my final product? A3: At a minimum, you should analyze your crude and purified oligonucleotides by mass spectrometry (MS) to verify the molecular weight of the full-length product and identify any major impurities.[21] High-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) are also crucial for assessing purity.[22][23]
Q4: I am synthesizing a modified oligonucleotide with a non-standard phosphoramidite. What special considerations should I take? A4: Modified phosphoramidites may have different reactivity and stability compared to standard A, C, G, and T amidites.[24][25] You may need to optimize coupling times, use different activators, or employ milder deprotection conditions to avoid degradation of the modification.[10][26] Always consult the supplier's technical data sheet for specific recommendations. Some modifications are also sensitive to standard iodine oxidation, necessitating the use of alternative, non-aqueous oxidizers.[27][28]
Q5: What is the purpose of the Diisopropylamino and 2-cyanoethyl groups on the phosphoramidite? A5: The diisopropylamino group is a good leaving group that is readily protonated by the acidic activator, facilitating the coupling reaction.[2] The 2-cyanoethyl group protects the phosphate backbone during synthesis and is easily removed during the final deprotection step via a β-elimination reaction.
References
- Quality Control of Synthetic Oligonucleotides with On-Line Desalting using LC oa-Tof Mass Spectrometry.
- Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research.
- Depurination As a Yield Decreasing Mechanism in Oligodeoxynucleotide Synthesis. Nucleic Acids Research.
- GMP-certified Quality Control of Oligonucleotides. Kymos Group.
- Depurin
- Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End.
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
- Oligonucleotide synthesis: Coupling efficiency and quality control.
- Role of Oxidation and Capping in DNA Chain Elong
- Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem.
- Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA.
- Oligonucleotide Quality Control & Quality Assurance. Sigma-Aldrich.
- Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.
- Common side reactions in phosphoramidite synthesis and their prevention. BenchChem.
- Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, Oxford Academic.
- Quality Control of Oligonucleotide.
- 12 most commonly asked questions about phosphoramidites. AxisPharm.
- Oligonucleotides Purity and Impurities Analysis. Agilent.
- Designing Oligo With Multiple Modific
- The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis. BenchChem.
- Oxidation Solution for Nucleic Acid Synthesis. Amerigo Scientific.
- Glen Report 2-12: Modification of Oligonucleotides - An Upd
- The synthesis of modified oligonucleotides by the phosphoramidite approach and their applic
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing.
- What affects the yield of your oligonucleotides synthesis.
- Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Research.
- Choosing an oxidizer for Oligo Synthesis. YouDoBio.
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.
- Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Research.
- The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides.
- Oligonucleotide synthesis. Wikipedia.
- Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates.
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. BenchChem.
- Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis.
- Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Oxford Academic.
- The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
- Understanding Oligonucleotide Synthetic Yields. TriLink BioTechnologies.
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- 3. twistbioscience.com [twistbioscience.com]
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- 7. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
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- 11. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 12. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
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- 20. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. GMP-certified Quality Control of Oligonucleotides - Kymos Group [kymos.com]
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- 25. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 26. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Premature Cleavage of Protecting Groups in Phosphoramidite Synthesis
Welcome to the technical support center for phosphoramididée synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature cleavage of protecting groups, a critical factor in achieving high-yield, high-fidelity oligonucleotide synthesis. Here, we will delve into the causality behind common issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature protecting group cleavage during phosphoramidite synthesis?
A1: Premature cleavage of protecting groups is a multifaceted issue that can significantly lower the yield and purity of your final oligonucleotide product.[][2][3] The primary culprits are typically related to the chemical environment during specific steps of the synthesis cycle.
The most frequent causes include:
-
Overly acidic conditions during detritylation: The 5'-hydroxyl protecting group, most commonly the dimethoxytrityl (DMT) group, is intentionally removed with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[4] However, excessive exposure or overly concentrated acid can lead to the unintended removal of base-labile protecting groups on the nucleobases, particularly on purines (adenine and guanine), leading to depurination.[][5][6]
-
Moisture contamination: Water is detrimental to phosphoramidite chemistry.[7] Any moisture present in the reagents, particularly the acetonitrile (ACN) used as a solvent, can lead to the hydrolysis of the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[8] It can also contribute to the degradation of other protecting groups.
-
Instability of the phosphite triester linkage: The newly formed phosphite triester linkage after the coupling step is unstable, especially in acidic conditions.[9][10] If the subsequent oxidation step is incomplete, this unstable linkage can be cleaved during the next acidic detritylation step, resulting in chain truncation.[11][]
-
Side reactions during capping: While the capping step is designed to block unreacted 5'-hydroxyl groups, side reactions can occur.[13][14] For instance, the acetic anhydride used in standard capping protocols can lead to the modification of guanine residues, which can result in strand cleavage during the final deprotection.[15][16]
Q2: I'm observing a significant amount of truncated sequences (n-1) in my final product. Could this be related to premature protecting group cleavage?
A2: Yes, absolutely. The presence of n-1 and shorter sequences is a classic symptom of issues related to protecting groups, although other factors can also contribute.[13] Here's how premature cleavage leads to truncated products:
-
Incomplete Capping: If the 5'-hydroxyl group of a chain that failed to couple in a given cycle is not efficiently capped, it will be available to react in the subsequent coupling cycle. This leads to the formation of a deletion mutant, an oligonucleotide missing a single nucleotide.[10]
-
Premature Detritylation of the Growing Chain: If the DMT group of the newly added nucleotide is prematurely cleaved before the next coupling cycle, it can expose the 5'-hydroxyl group. While less common, this can lead to complex side reactions and truncated products.
-
Depurination-Induced Chain Cleavage: As mentioned in Q1, acidic conditions can cause depurination, creating an abasic site.[][6] These apurinic sites are highly susceptible to cleavage under the basic conditions of the final deprotection step, resulting in two shorter oligonucleotides and a reduced yield of the full-length product.[9]
Q3: How can I differentiate between premature cleavage of the 5'-DMT group and the base-protecting groups?
A3: Differentiating between these two events requires a combination of monitoring synthesis parameters and analyzing the final product.
-
Monitoring the Trityl Cation: The DMT cation released during the detritylation step has a characteristic orange color and a strong absorbance at 495 nm.[17] A consistent and strong trityl signal throughout the synthesis suggests that the detritylation step is proceeding as expected and that the 5'-hydroxyl groups are being successfully deprotected for the next coupling reaction. A weak or inconsistent signal could indicate incomplete detritylation or issues with the solid support.[8]
-
Mass Spectrometry (MS) Analysis of the Final Product: This is the most definitive method.
-
Premature Base-Protecting Group Cleavage: If base-protecting groups are prematurely removed, the exposed exocyclic amines can react with incoming phosphoramidites, leading to branched oligonucleotides. This will be evident in the mass spectrum as products with masses higher than the expected full-length product.[] Incomplete removal of base-protecting groups during the final deprotection step will also be visible as adducts to the main product peak.[8][19]
-
Depurination: Depurination followed by chain cleavage will result in a series of shorter fragments, which will be visible as lower molecular weight peaks in the mass spectrum.
-
Q4: Are certain nucleobases more susceptible to premature protecting group cleavage?
A4: Yes, the purine bases, adenine (A) and guanine (G), are more susceptible to depurination under acidic conditions than the pyrimidines, cytosine (C) and thymine (T).[][5] Guanine, in particular, can be problematic. The O6 position of guanine can be phosphitylated by activated phosphoramidites, leading to a side product that is prone to depurination and subsequent chain cleavage if not addressed before the oxidation step.[9][14][20][21]
To mitigate this, specific protecting groups are employed for the exocyclic amino functions of A, C, and G.[22][23] For example, the use of the dimethylformamidine (dmf) protecting group for guanosine can help protect it from depurination.[6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues related to premature protecting group cleavage.
Issue 1: Low Overall Yield with Consistent Trityl Signal
This scenario suggests that the detritylation and coupling steps are likely efficient, but problems are occurring later in the synthesis cycle or during the final workup.[8]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield with consistent trityl signal.
Detailed Troubleshooting Steps
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Oxidation | Analyze the crude product by mass spectrometry for the presence of H-phosphonate linkages or other unexpected modifications. | Ensure the oxidizing solution (e.g., iodine/water/pyridine) is fresh and not depleted.[11] Optimize the oxidation time; for sterically hindered monomers, a longer time may be necessary.[11] |
| Capping-Related Side Reactions | Review the sequence for a high prevalence of guanine residues. Analyze for G to A substitutions if sequencing data is available.[15][16] | For G-rich sequences, consider using a capping reagent less prone to modifying guanine, such as phenoxyacetic anhydride (Pac) instead of acetic anhydride.[19] |
| Incomplete Final Deprotection | Perform mass spectrometry on the final product to check for the presence of residual base-protecting groups.[8][19] | Ensure the deprotection solution (e.g., concentrated aqueous ammonia) is fresh and of high quality. Optimize the deprotection time and temperature according to the protecting groups used. For sensitive modifications, milder deprotection conditions may be required.[19] |
Issue 2: Evidence of Depurination (Truncated Products, Especially at Purine-Rich Regions)
Depurination is a direct consequence of excessive acid exposure and is a major cause of yield loss.[][6]
Preventative Measures and Solutions
| Parameter | Standard Protocol | Optimized Protocol for Sensitive Sequences | Rationale |
| Detritylation Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% Dichloroacetic Acid (DCA) in DCM or Toluene | DCA is a weaker acid than TCA (pKa 1.5 vs. 0.7), reducing the risk of depurination.[4][5][6] |
| Acid Contact Time | Standard synthesizer protocol | Minimize acid contact time to what is necessary for complete detritylation. | Prolonged exposure to acid increases the likelihood of depurination.[4] |
| Guanine Protecting Group | Isobutyryl (iBu) | N,N-dimethylformamidine (dmf) | The dmf group is electron-donating and offers better protection against acid-catalyzed depurination.[6] |
Experimental Protocol: Optimizing the Detritylation Step
-
Reagent Preparation: Prepare a fresh solution of 3% (v/v) DCA in anhydrous DCM.
-
Synthesizer Programming: Modify the synthesis protocol to reduce the detritylation step time. Start with a 25% reduction and assess the trityl signal.
-
Monitoring: Carefully monitor the trityl signal after each detritylation step. A strong, consistent color indicates complete removal of the DMT group. If the signal is weak, slightly increase the detritylation time.
-
Analysis: After synthesis, cleave and deprotect a small sample of the oligonucleotide and analyze it by mass spectrometry to quantify the reduction in truncated products.
Advanced Topics in Protecting Group Strategy
Orthogonal Protection Schemes
For the synthesis of complex oligonucleotides, such as RNA or those with sensitive modifications, an orthogonal protection strategy is often necessary. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[22]
Example: RNA Synthesis
In RNA synthesis, the 2'-hydroxyl group of the ribose sugar must be protected to prevent side reactions.[] A common protecting group is tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).[][25]
RNA Deprotection Workflow
Caption: A typical two-step deprotection workflow for RNA oligonucleotides.
This two-step process ensures that the base-labile protecting groups are removed first, followed by the fluoride-labile silyl group on the 2'-hydroxyl. This prevents degradation of the RNA backbone, which is sensitive to the basic conditions used for base deprotection.[19][25]
"Ultramild" Protecting Groups
For oligonucleotides containing particularly sensitive modifications (e.g., certain dyes or conjugated ligands), "ultramild" protecting groups are employed.[17] These groups can be removed under very gentle conditions, such as room temperature treatment with potassium carbonate in methanol or a mixture of aqueous ammonia and methylamine.[17] This minimizes the risk of degrading the sensitive modifications during the final deprotection step.[19]
References
-
Oligonucleotide synthesis - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 17(3), 853–864. [Link]
-
Gao, X., Gaffney, B. L., & Jones, R. A. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. PubMed, 14(16), 6453-6469. [Link]
-
Zou, Y., & Li, H. (2014). Synthetic oligodeoxynucleotide purification by capping failure sequences with a methacrylamide phosphoramidite followed by polymerization. Digital Commons @ Michigan Tech. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21(2). Retrieved January 8, 2026, from [Link]
-
Yakovleva, K. I., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. International Journal of Molecular Sciences, 24(1), 854. [Link]
-
Glen Research. (n.d.). UniCap Phosphoramidite, An alternative to acetic anhydride capping. Glen Report, 17(1). Retrieved January 8, 2026, from [Link]
-
Yakovleva, K. I., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Scilit. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 8, 2026, from [Link]
-
Shafirovich, V., et al. (2010). Oxidation of single-stranded oligonucleotides by carbonate radical anions: generating intrastrand cross-links between guanine and thymine bases separated by cytosines. Nucleic Acids Research, 38(14), 4843–4853. [Link]
-
Twist Bioscience. (2023). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved January 8, 2026, from [Link]
-
Ohkubo, A., et al. (2010). Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters, 12(12), 2786–2789. [Link]
-
ATDBio. (n.d.). RNA oligonucleotide synthesis. Retrieved January 8, 2026, from [Link]
-
Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. ResearchGate. [Link]
- Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986).
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved January 8, 2026, from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved January 8, 2026, from [Link]
-
AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. Retrieved January 8, 2026, from [Link]
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 8, 2026, from [Link]
-
Azhayev, A. V., & Antopolsky, M. L. (2001). Improvement in the synthesis of oligonucleotides of extended length by modification of detritylation step. Nucleic Acids Research, 29(13), e64. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved January 8, 2026, from [Link]
-
Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]
-
Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates. Humana Press. [Link]
-
Tang, X. (2015). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 43(16), 7763–7773. [Link]
-
Srivastava, K., & Hultin, P. G. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Current Protocols in Nucleic Acid Chemistry. [Link]
Sources
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- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
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- 21. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. | CoLab [colab.ws]
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- 23. journalirjpac.com [journalirjpac.com]
- 25. atdbio.com [atdbio.com]
Technical Support Center: Phosphoramidite Oligonucleotide Synthesis
Welcome to the technical support center for phosphoramidite synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oligonucleotide synthesis reactions. Here, we will delve into the common challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: From Failed Syntheses to Optimized Yields
The solid-phase phosphoramidite method is a robust and widely adopted technique for chemical oligonucleotide synthesis. However, its success hinges on the precise execution of four key chemical steps: deblocking, coupling, capping, and oxidation. A failure at any stage can lead to a significant decrease in the overall yield and purity of the final product. This guide addresses the most common issues, their root causes, and validated solutions.
Issue 1: Low Coupling Efficiency (<98%)
Low coupling efficiency is the most frequent culprit behind low-yield syntheses. It results in a higher proportion of n-1 and other shortmer sequences, complicating purification and reducing the amount of full-length product.
Question: My final yield is unexpectedly low, and I suspect poor coupling. How can I diagnose and fix this?
Answer:
Low coupling efficiency can stem from several sources, primarily related to reagent quality, moisture, and reaction conditions.
Probable Causes & Solutions:
-
Reagent Degradation:
-
Phosphoramidites: These are the building blocks and are highly sensitive to moisture and oxidation. Exposure can lead to the formation of phosphonates and other byproducts that are unreactive in the coupling step.
-
Solution: Always store phosphoramidites under an inert atmosphere (argon or nitrogen) and at the recommended temperature (-20°C). Before use, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation upon opening. Perform a quality check on suspicious amidites via ³¹P NMR; the spectrum should show a clean doublet or singlet (depending on the specific amidite) in the characteristic phosphoramidite region (~146-150 ppm).
-
-
Activator: The activator (e.g., ETT, DCI) is crucial for protonating the phosphoramidite for nucleophilic attack. Degraded or wet activator will be ineffective.
-
Solution: Ensure the activator solution is anhydrous. Use fresh, high-quality anhydrous acetonitrile for dissolution. If you suspect degradation, use a freshly prepared solution from a new bottle of activator.
-
-
-
System Contamination (Water):
-
Moisture is the primary enemy of phosphoramidite chemistry. Water readily hydrolyzes the activated phosphoramidite, leading to the formation of a phosphonate monoester that cannot couple with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Solution: Use only anhydrous grade acetonitrile (<30 ppm water). Ensure all reagent lines on your synthesizer are dry and purged with inert gas. A periodic system bake-out and purge can be beneficial. Check for leaks in your system that could introduce atmospheric moisture.
-
-
-
Sub-Optimal Reaction Conditions:
-
Coupling Time: While standard coupling times (e.g., 25-60 seconds) work for canonical DNA bases, certain modified or sterically hindered bases may require extended coupling times.
-
Solution: For problematic sequences or modified amidites, perform a coupling time study. Increase the coupling time in increments (e.g., 60, 120, 180 seconds) and analyze the trityl yield at each step to determine the optimal duration.
-
-
Experimental Protocol: Trityl Cation Assay for Coupling Efficiency
The dimethoxytrityl (DMT) group is cleaved at the deblocking step, producing a bright orange cation. The intensity of this color is directly proportional to the amount of full-length oligonucleotide coupled in the previous cycle, providing a real-time measure of step-wise coupling efficiency.
-
Collect the deblocking solution (trichloroacetic acid in dichloromethane) from each cycle into separate vials.
-
Measure the absorbance of the solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
The step-wise coupling efficiency can be calculated using the following formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
A consistently high absorbance reading that plateaus indicates efficient coupling. A gradual or sharp drop signifies a problem.
| Observation | Potential Cause | Recommended Action |
| Consistently high trityl readings (>98% step-yield) | Synthesis is proceeding efficiently. | No action needed. |
| Gradual decline in trityl readings | Reagent degradation or systemic moisture. | Replace all reagents with fresh stock. Check system for leaks. |
| Sharp drop in trityl reading at a specific cycle | Problem with a specific phosphoramidite or difficult coupling sequence. | Replace the specific phosphoramidite. Increase coupling time for that step. |
Issue 2: Sequence-Dependent Synthesis Failure
Certain sequences, particularly those with G-rich regions, can be notoriously difficult to synthesize.
Question: My synthesis fails or shows very low yield when I try to synthesize G-rich sequences. Why does this happen and what can I do?
Answer:
Guanine is unique among the DNA bases in its ability to undergo side reactions during phosphoramidite synthesis.
Causality:
The N7 position of guanine is nucleophilic and can be susceptible to modification. More importantly, the O6 position of guanine can be acylated during the deprotection step with standard protecting groups (like isobutyryl). This can lead to depurination (loss of the base). Furthermore, G-rich sequences have a tendency to form secondary structures (G-quadruplexes) on the solid support, which can sterically hinder the 5'-hydroxyl group, making it inaccessible for coupling.
Solutions:
-
Protecting Group Strategy:
-
Use a phosphoramidite with a more robust protecting group for the guanine base, such as dmf-G (dimethylformamidine). This group is less susceptible to the side reactions that plague the standard isobutyryl-protected guanine.
-
-
Activator Choice:
-
Use a less acidic activator. Activators with higher pKa values can sometimes mitigate depurination events.
-
-
Synthesis Cycle Modifications:
-
Special Deblocking: A special deblocking step using a stronger acid can sometimes help to disrupt secondary structures. However, this must be carefully optimized to avoid depurination.
-
Higher Temperature Synthesis: Increasing the synthesis temperature can help to disrupt G-quadruplex formation and improve accessibility of the 5'-hydroxyl group.
-
Workflow for Troubleshooting G-Rich Sequences
Caption: Decision tree for troubleshooting G-rich sequence synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step? Can I skip it to save time?
A1: The capping step is absolutely critical for producing high-purity oligonucleotides and should never be skipped. Its purpose is to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is achieved by acetylating the unreacted hydroxyls with an acetic anhydride solution (Cap A) and a catalyst, N-methylimidazole (Cap B). By capping these "failure sequences," you prevent them from participating in subsequent coupling steps. This significantly simplifies the final purification process, as the major impurities will be short, capped sequences (n-1, n-2, etc.) that are easily separated from the full-length product. Skipping the capping step would result in a complex mixture of deletion mutants that are very difficult to purify.
Q2: How do I choose the right solid support for my synthesis?
A2: The choice of solid support depends on several factors, including the scale of your synthesis, the desired purity of the final product, and the nature of the oligonucleotide itself (e.g., presence of modifications).
-
Controlled Pore Glass (CPG): This is the most common support for routine DNA and RNA synthesis. It is rigid, non-swelling, and available in a variety of pore sizes to accommodate different synthesis scales.
-
Polystyrene (PS): Polystyrene supports are often used for large-scale synthesis due to their higher loading capacity. However, they can swell in organic solvents, which may affect reaction kinetics.
Q3: My final product looks discolored after cleavage and deprotection. What could be the cause?
A3: Discoloration (often yellow or brown) in the final product is typically due to one of two reasons:
-
Incomplete Trityl Cleavage: If the final deblocking step is incomplete, the persistent trityl groups can lead to a yellow or orange hue. Ensure your deblocking solution is fresh and that the final deblocking time is sufficient.
-
Degradation of Bases: Over-exposure to the deprotection solution (e.g., ammonium hydroxide) or deprotection at too high a temperature can cause degradation of the nucleobases, leading to discoloration. Always follow the recommended deprotection times and temperatures for the specific protecting groups used in your synthesis.
Phosphoramidite Synthesis Cycle Overview
The synthesis of an oligonucleotide on a solid support is a cyclical process, with each cycle adding one nucleotide to the growing chain. The four main steps are detailed below.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
References
Technical Support Center: Purification of Oligonucleotides Synthesized with Diethyl N,N-Diisopropylphosphoramidite
Welcome to the technical support center for oligonucleotide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of synthetic oligonucleotides. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to help you achieve high-purity oligonucleotides for your critical applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding oligonucleotide purification, providing foundational knowledge for designing and troubleshooting your experiments.
Q1: Why is purification of synthetic oligonucleotides necessary?
A: Chemical synthesis of oligonucleotides using phosphoramidite chemistry is a stepwise process. While highly efficient, it is not perfect, with coupling efficiencies typically around 99.5%.[1] This means that in each coupling cycle, a small fraction of the growing oligonucleotide chains will not be extended. These are capped to prevent further reaction, resulting in a mixture of the full-length product (n) and a series of truncated sequences (n-1, n-2, etc.), often referred to as "shortmers".[][3] Additionally, side reactions during synthesis, cleavage, and deprotection can lead to other impurities, including modified oligonucleotides and small organic by-products.[3][4] These impurities can interfere with downstream applications such as PCR, sequencing, cloning, and therapeutic use by reducing specificity, efficiency, and introducing experimental artifacts.[3] Therefore, purification is crucial to isolate the desired full-length oligonucleotide from these contaminants.[3][5]
Q2: What are the most common methods for oligonucleotide purification?
A: The choice of purification method depends on the desired purity, the length of the oligonucleotide, the presence of any modifications, and the scale of the synthesis.[6] The most common methods are:
-
Desalting: This is a basic purification method that removes residual salts and small organic molecules from the synthesis, cleavage, and deprotection steps.[3][5][7] It does not, however, remove truncated sequences.[5] Desalting is often sufficient for non-critical applications like routine PCR with oligonucleotides up to 35 bases in length.[3] Common desalting techniques include gel filtration (size exclusion chromatography), ethanol precipitation, and solid-phase extraction (SPE).[7][8][9][10][11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[6][8] It is highly effective for purifying oligonucleotides with hydrophobic modifications, such as fluorescent dyes.[6][8] RP-HPLC is also well-suited for purifying shorter oligonucleotides (typically under 50-60 bases) and can be performed with the 5'-dimethoxytrityl (DMT) group either on or off.[6][8][12]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone.[5][9] Longer oligonucleotides have more phosphate groups and thus a greater negative charge, allowing for separation from shorter failure sequences.[9] IE-HPLC is particularly useful for purifying longer oligonucleotides (40-100 bases) and those with significant secondary structure.[6][8]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size, conformation, and charge, offering very high resolution.[1] It is the recommended method for achieving high purity (>95%) for long oligonucleotides (over 100 bases) or for applications that are highly sensitive to the presence of truncated sequences.[1][8][13] However, PAGE purification can result in lower yields and can be more time-consuming compared to HPLC methods.[8][13]
Q3: What is "Trityl-on" vs. "Trityl-off" purification?
A: This terminology refers to whether the 5'-dimethoxytrityl (DMT) protecting group is left on or removed prior to purification.
-
Trityl-on (DMT-on): The hydrophobic DMT group is intentionally left on the 5'-end of the full-length oligonucleotide after synthesis.[8][14] This significantly increases the hydrophobicity of the desired product compared to the failure sequences, which lack the DMT group.[8] This large difference in hydrophobicity allows for excellent separation of the full-length product from truncated sequences using reverse-phase chromatography (cartridge or HPLC).[6][8] After purification, the DMT group is chemically cleaved, typically with a mild acid treatment.[14][15]
-
Trityl-off (DMT-off): The DMT group is removed as the final step of the synthesis on the synthesizer.[16] The resulting crude mixture contains the deprotected full-length oligonucleotide and failure sequences. Purification is then performed based on other properties like charge (IE-HPLC) or size (PAGE).
The choice between trityl-on and trityl-off depends on the chosen purification strategy. Trityl-on is specifically used for reverse-phase purification methods.
Q4: How do I choose the right purification method for my application?
A: The following table provides general guidelines for selecting a purification method based on oligonucleotide length and common applications.
| Purification Method | Oligonucleotide Length | Purity | Common Applications |
| Desalting | ≤ 35 bases | Moderate | Routine PCR, sequencing primers, microarrays.[3][5][17] |
| Reverse-Phase HPLC (RP-HPLC) | < 50-60 bases | > 85% | Modified oligonucleotides (dyes), cDNA library construction, specialty PCR, cloning, mutagenesis, gel shift assays, antisense, NGS.[6][8][12][17] |
| Ion-Exchange HPLC (IE-HPLC) | 40 - 100 bases | High | Purification of longer oligos, oligos with secondary structure.[6][8] |
| PAGE | > 60 bases (up to ~120) | > 95% | Cloning, mutagenesis, DNA fingerprinting, in situ hybridization, gene synthesis, antisense/RNAi experiments.[1][8][13][18] |
Table 1: Oligonucleotide Purification Method Selection Guide.
Q5: What are the common impurities found in synthetic oligonucleotides?
A: Besides the desired full-length oligonucleotide, the crude synthetic product contains several types of impurities:
-
Truncated sequences (n-1, n-2, etc. or "shortmers"): These are the most common impurities and result from incomplete coupling at each cycle of synthesis.[][4]
-
Sequences with incomplete deprotection: Protecting groups on the nucleobases or the phosphate backbone may not be completely removed, leading to modified oligonucleotides.[8]
-
Longer than full-length sequences (n+1, etc. or "longmers"): These can arise from issues with the phosphoramidite chemistry.[19][20]
-
Small molecule contaminants: By-products from the cleavage and deprotection steps, such as benzamide and acrylonitrile, can be present.[3][21]
-
Depurination products: Exposure to acid during detritylation can lead to the loss of purine bases (adenine and guanine), which can result in chain cleavage during the final basic deprotection step.[22]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during oligonucleotide purification.
Troubleshooting RP-HPLC Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or split peaks | Oligonucleotide secondary structure (e.g., hairpins, G-quadruplexes).[8] | Increase the column temperature to 60°C to denature secondary structures.[8] Consider using denaturants in the mobile phase.[23] For sequences with high GC content, anion-exchange HPLC at high pH might be a better option.[8] |
| Poor separation of full-length product from n-1 | The oligonucleotide is too long for good resolution by RP-HPLC.[6][8] The gradient is too steep. | For oligonucleotides >50-60 bases, consider IE-HPLC or PAGE purification.[6][18] Use a shallower gradient (<1% change in organic solvent per minute) to improve resolution.[23] |
| Variable retention times | Inconsistent mobile phase preparation. Fluctuations in column temperature. | Ensure accurate and consistent preparation of buffers and ion-pairing reagents.[24] Use a column oven to maintain a constant temperature.[23] |
| No peak or very low yield | Incomplete deprotection of the oligonucleotide. The oligonucleotide precipitated in the sample vial. | Ensure complete deprotection by using fresh deprotection reagents (e.g., ammonium hydroxide) and following recommended times and temperatures.[25][26] Ensure the oligonucleotide is fully dissolved before injection. |
| Carryover contamination | Residual oligonucleotide from a previous run is co-eluting. | Implement a stringent column washing protocol between runs.[23] |
Table 2: Troubleshooting Guide for Reverse-Phase HPLC of Oligonucleotides.
Troubleshooting Deprotection and Desalting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete deprotection | Old or expired deprotection reagents (e.g., ammonium hydroxide).[26] Incorrect temperature or time for deprotection.[25] | Use fresh ammonium hydroxide or AMA (ammonium hydroxide/methylamine) solution.[26][27] Follow the recommended deprotection conditions for the specific protecting groups used in the synthesis.[14][25] |
| Loss of DMT group during workup (for trityl-on purification) | Accidental exposure to acidic conditions. | For RNA oligonucleotides, the sample can be converted to a nonvolatile sodium salt before drying to prevent detritylation.[28] For DNA, adding a nonvolatile base like TRIS before drying can prevent detritylation.[28] |
| Low recovery after ethanol precipitation | The oligonucleotide is too short to precipitate efficiently.[15] The pellet was lost during aspiration. | For very short oligonucleotides (<15-mers), use isopropanol instead of ethanol to improve precipitation.[15] Be careful when removing the supernatant after centrifugation, as the pellet may not be visible.[15] Consider using a desalting column as an alternative.[11] |
| Presence of salt in the final product | Insufficient washing during ethanol precipitation or desalting column procedure. | Wash the oligonucleotide pellet with 70% ethanol after precipitation.[11] Ensure the desalting column is washed adequately according to the manufacturer's protocol. |
Table 3: Troubleshooting Guide for Deprotection and Desalting.
III. Experimental Protocols & Workflows
Overall Oligonucleotide Purification Workflow
The following diagram illustrates the general workflow for obtaining a purified oligonucleotide after chemical synthesis.
Sources
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- 3. オリゴヌクレオチド精製 [sigmaaldrich.com]
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- 7. polarisoligos.com [polarisoligos.com]
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- 11. researchgate.net [researchgate.net]
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- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
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- 19. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.biosearchtech.com [blog.biosearchtech.com]
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- 28. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Diethyl N,N-Diisopropylphosphoramidite Reactions
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the Technical Support Center for Diethyl N,N-Diisopropylphosphoramidite applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphoramidite chemistry, with a specific focus on the critical impact of reagent quality on experimental outcomes. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your oligonucleotide synthesis.
Introduction to this compound
This compound is a key reagent in the chemical synthesis of oligonucleotides.[1][2] It serves as a phosphitylating agent, enabling the formation of the phosphite triester linkage between nucleosides, which is the backbone of synthetic DNA and RNA.[3][4] The success of solid-phase oligonucleotide synthesis hinges on the efficiency and fidelity of each coupling step, making the quality of the phosphoramidite and other reagents paramount.[][6]
This guide will delve into the common challenges encountered during phosphoramidite reactions and provide practical solutions rooted in a deep understanding of the underlying chemistry.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.
Category 1: Coupling Efficiency Issues
Q1: What is coupling efficiency, and why is it so critical for my oligonucleotide synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[7][8] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences, often referred to as (n-1) impurities.[3][7] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[7]
The impact of coupling efficiency on the final yield is exponential. For instance, for a 70-mer oligonucleotide, a 99% average coupling efficiency results in a theoretical yield of approximately 50%, whereas a 98% efficiency drops the yield to a mere 25%.[7]
Q2: I am observing low coupling efficiency in my synthesis. What are the most likely causes related to reagent quality?
A2: Low coupling efficiency is a common problem that can often be traced back to the quality of the reagents. Here are the primary culprits:
-
Degraded Phosphoramidites: this compound is sensitive to moisture and oxidation.[9][10] Exposure to either can lead to hydrolysis, forming H-phosphonate and other byproducts that are inactive in the coupling reaction.[][12]
-
Suboptimal Activator Solution: The activator, typically a weak acid like 1H-tetrazole or its derivatives, is crucial for protonating the phosphoramidite to form a highly reactive intermediate.[][13] An old or improperly prepared activator solution can lead to incomplete activation and, consequently, poor coupling.[]
-
Moisture in Acetonitrile: Acetonitrile (ACN) is the primary solvent used in oligonucleotide synthesis. It must be anhydrous, as even trace amounts of water can hydrolyze the activated phosphoramidite, reducing the concentration of the active species available for coupling.[14][15]
Q3: How can I troubleshoot low coupling efficiency related to my this compound reagent?
A3: A systematic approach is key to diagnosing the root cause. Here is a step-by-step troubleshooting workflow:
Protocol 1: Assessing Phosphoramidite Quality
-
Visual Inspection: Examine the this compound. It should be a clear, colorless liquid.[1] Any discoloration or presence of particulate matter suggests degradation.
-
Use a Fresh Vial: If degradation is suspected, switch to a new, unopened vial of the reagent.
-
Analytical Validation: For a more rigorous assessment, analyze the phosphoramidite using ³¹P NMR or HPLC.[16][17] In the ³¹P NMR spectrum, the presence of signals other than the characteristic diastereomeric doublet for the P(III) species indicates impurities. HPLC can be used to quantify the purity of the phosphoramidite.[16]
Q4: What are the best practices for handling and storing this compound to maintain its quality?
A4: Proper handling and storage are critical to prevent degradation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C - 8°C is a common recommendation, with long-term storage at -20°C.[18] | Lower temperatures slow down degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Prevents oxidation of the phosphoramidite. |
| Moisture | Keep the container tightly sealed and in a dry environment. | This compound is highly sensitive to moisture and can hydrolyze.[12][19] |
| Handling | Use dry syringes and needles when accessing the reagent. Work in a glove box or under a stream of inert gas if possible. | Minimizes exposure to atmospheric moisture and oxygen. |
Category 2: Byproduct Formation and Sequence Errors
Q5: I am observing (n-1) shortmers in my final product. How does reagent quality contribute to this?
A5: The presence of (n-1) shortmers, or deletion mutations, is a direct consequence of incomplete coupling at one or more steps in the synthesis.[3][20] If the 5'-hydroxyl group of the growing oligonucleotide chain fails to react with the incoming phosphoramidite, it will be capped in the subsequent step.[3][15] This capped, unreacted chain will not participate in further elongation, resulting in a truncated sequence. The root causes are the same as those for low coupling efficiency, primarily degraded phosphoramidites, inactive activator, or the presence of moisture.[][7][14]
Q6: What is the purpose of the capping step, and how can the quality of capping reagents affect my synthesis?
A6: The capping step is a crucial part of the synthesis cycle designed to block any unreacted 5'-hydroxyl groups from further chain elongation.[3][15] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole (NMI).[15][20]
Poor quality capping reagents can lead to incomplete capping. If the unreacted 5'-hydroxyl groups are not efficiently blocked, they can react in a subsequent coupling cycle, leading to the formation of oligonucleotides with internal deletions, which are difficult to separate from the desired full-length product.[15]
Protocol 2: Ensuring Effective Capping
-
Use Fresh Reagents: Prepare capping solutions fresh, as they can degrade over time.
-
Ensure Anhydrous Conditions: Moisture can react with the acetic anhydride, reducing its effectiveness.
-
Consider a Double Capping Step: For long oligonucleotides or sequences prone to difficult couplings, a second capping step after the oxidation step can help to ensure that any newly exposed failure sequences are capped and also aids in drying the support.[15][21]
Q7: How does the quality of the oxidizing agent impact the final oligonucleotide?
A7: The oxidation step converts the unstable phosphite triester linkage to a more stable phosphate triester.[20][21] This is typically done using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine or lutidine.[]
An old or improperly prepared oxidizing solution can lead to incomplete oxidation. The remaining phosphite triesters are unstable and can be cleaved during the subsequent acidic detritylation step, leading to chain cleavage and a lower yield of the full-length oligonucleotide.[21]
Analytical Methods for Quality Control
A robust quality control program for your reagents is essential for successful oligonucleotide synthesis.
| Analytical Technique | Primary Use | Principle |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main component and impurities.[16] | Separation based on differential partitioning of analytes between a stationary and a mobile phase.[16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification, structural elucidation, and quantification.[16] | Separation by HPLC followed by mass-to-charge ratio analysis for component identification.[16] |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Purity assessment, quantification of phosphorus-containing species, and structural confirmation.[16][17] | Nuclear magnetic resonance of the ³¹P nucleus to identify and quantify different phosphorus environments.[16] |
By implementing these troubleshooting strategies and maintaining stringent quality control over your reagents, you can significantly improve the efficiency and reliability of your this compound reactions, leading to higher yields and purer oligonucleotides.
References
- Troubleshooting low coupling efficiency in oligonucleotide synthesis. (n.d.). Benchchem.
- A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis. (n.d.). Benchchem.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). BOC Sciences.
- This compound | 42053-26-9 | FD21799. (n.d.). Biosynth.
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.).
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research.
- Solid-phase oligonucleotide synthesis. (n.d.).
- Dimethyl-N,N-diisopropylphosphoramidite. (n.d.). Chem-Impex.
- Oligonucleotide synthesis. (n.d.). In Wikipedia.
- Principles of Phosphoramidite Reactions in DNA Assembly. (n.d.). BOC Sciences.
- Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies.
- Quality Standards for DNA phosphoramidite raw m
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.).
- D3550-90 this compound. (n.d.). CAS.
- Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage.
- Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021). LGC Biosearch Technologies.
- SAFETY D
- Role of Oxidation and Capping in DNA Chain Elong
- An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis. (n.d.). Benchchem.
- SAFETY D
- Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF. (n.d.).
- What affects the yield of your oligonucleotides synthesis. (2011). Bio-Synthesis Inc.
- Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. (2025).
- Coupling Activators for Oligonucleotide Synthesis. (n.d.). TCI Chemicals.
- Hydrolysis of a phosphoramidite to give the H-phosphonate via the... (n.d.).
- Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. (n.d.). Aragen Life Sciences.
- Applications of Phosphoramidite Chemistry in Modern Research. (n.d.). BOC Sciences.
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific.
- HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. (2022).
- Activators for oligonucleotide and phosphoramidite synthesis. (2006).
- Use of Custom Synthesized Phosphoramidite Reagents. (n.d.). TriLink BioTechnologies.
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. (n.d.). Thermo Fisher Scientific.
- This compound 42053-26-9 wiki. (n.d.). Guidechem.
- This compound | CAS 42053-26-9. (n.d.). SCBT.
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphon
- (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. (2025).
- CERTIFICATE OF ANALYSIS. (n.d.). Thermo Fisher Scientific.
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Technical Support Center: Managing Diethyl N,N-Diisopropylphosphoramidite
Introduction
Diethyl N,N-Diisopropylphosphoramidite is a highly efficient phosphorylating agent, valued for its role in synthetic organic chemistry, particularly in the formation of phosphite triesters from alcohols.[1] Its high reactivity, however, is intrinsically linked to its primary vulnerability: an extreme sensitivity to moisture.[1][2][3] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to address the challenges posed by this reagent's hygroscopic nature. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure the integrity of your experiments and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: Proper storage is the first and most critical line of defense against degradation. The reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C for short-term use.[1] For long-term storage, a freezer at -20°C is recommended to minimize any potential thermal degradation.[4] Crucially, the reagent must be stored under a dry, inert atmosphere, such as argon or nitrogen, to prevent exposure to ambient moisture.[5] Before use, the sealed container must be allowed to warm to room temperature completely to prevent condensation from forming on the cold reagent upon opening.
Q2: How can I visually or experimentally determine if my phosphoramidite reagent has been compromised by moisture?
A2: There are both visual and performance-based indicators of degradation. Visually, a pure, high-quality solution of the reagent should be a clear, colorless oil.[1][2] The presence of haziness or particulate matter can indicate hydrolysis has occurred.[1] Experimentally, the most definitive sign of degradation in the context of oligonucleotide synthesis is a significant drop in coupling efficiency.[6][7] This is typically observed as a lower-than-expected signal during the colorimetric trityl cation assay performed after the coupling step on an automated synthesizer.[8]
Q3: What is the chemical reaction that occurs when this compound is exposed to water?
A3: When exposed to moisture, the phosphoramidite undergoes hydrolysis. In this reaction, a water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This leads to the cleavage of the P-N bond, resulting in the formation of an inactive diethyl H-phosphonate and diisopropylamine. This hydrolyzed byproduct is incapable of participating in the desired coupling reaction, effectively reducing the concentration of the active reagent.[9][]
Q4: What are the specific consequences of using a partially hydrolyzed phosphoramidite in an automated oligonucleotide synthesis?
A4: Using compromised phosphoramidite directly impacts the fidelity and yield of the synthesis. Because the hydrolyzed reagent cannot couple to the free 5'-hydroxyl group of the growing oligonucleotide chain, that chain is terminated at that cycle.[6][] The subsequent capping step will permanently block this unreacted chain. This results in the accumulation of truncated sequences (often called "n-1 mers" or shorter), which significantly reduces the final yield of the desired full-length oligonucleotide and complicates downstream purification.[6][]
Q5: What is the maximum acceptable water content for the solvents, particularly acetonitrile (ACN), used with this reagent?
A5: To maintain the integrity of the phosphoramidite, all solvents must be anhydrous. For acetonitrile (ACN) used to dissolve the phosphoramidite and in the washing steps of a synthesis cycle, the water content should ideally be below 30 parts per million (ppm).[6] For highly sensitive or long-sequence syntheses, using ACN with a water content of 10-15 ppm or lower is strongly recommended to ensure high coupling efficiency.[8][13]
Troubleshooting Guide: Low Coupling Efficiency
A sudden or persistent drop in coupling efficiency is the most common failure mode related to phosphoramidite chemistry. The following guide provides a logical workflow to diagnose and resolve the issue.
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for low coupling efficiency.
Experimental Protocols
Protocol 1: Safe Handling and Preparation of Phosphoramidite Solution for Automated Synthesis
This protocol describes a self-validating system for preparing active phosphoramidite solutions.
1. Glassware and Syringe Preparation:
-
All glassware (e.g., reagent bottles for the synthesizer) and transfer syringes must be scrupulously clean and dry.
-
Heat glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove adsorbed moisture.[14]
-
Assemble syringes while hot and allow all equipment to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., argon or nitrogen).[15]
2. Reagent Equilibration:
-
Remove the sealed this compound bottle from cold storage (2-8°C or -20°C).
-
Allow the bottle to sit unopened at room temperature for at least 60 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing onto the cold reagent when the bottle is opened, which would cause immediate hydrolysis.
3. Inert Atmosphere Transfer:
-
All manipulations should be performed using standard air-sensitive techniques, either in an inert-atmosphere glovebox or on a Schlenk line.[16][17]
-
Secure the phosphoramidite bottle and the synthesizer reservoir bottle (containing anhydrous ACN) under a positive pressure of inert gas.
-
Using a clean, dry syringe, pierce the septum of the ACN bottle and draw the required volume of solvent.
-
Carefully transfer the anhydrous ACN into the phosphoramidite bottle to achieve the desired final concentration. Swirl gently to dissolve.
4. Quality Control (Self-Validation):
-
Before committing to a long or critical synthesis, perform a short test run (e.g., synthesis of a simple dinucleotide like T-T).
-
Monitor the trityl yield for this test coupling. A high yield (>98%) validates the activity of the newly prepared reagent solution and confirms the integrity of the synthesizer's fluidics system.
Diagram: The Chemistry of Degradation
The following diagram illustrates the nucleophilic attack by water on the phosphoramidite, leading to its inactivation.
Caption: Hydrolysis pathway of this compound.
Summary of Critical Parameters
| Parameter | Recommended Specification | Causality & Impact of Deviation |
| Storage Temperature | 2-8°C (short-term)[1], -20°C (long-term)[4] | Higher temperatures can accelerate thermal degradation, reducing shelf life. |
| Storage Atmosphere | Dry Argon or Nitrogen[5] | Exposure to air introduces moisture and oxygen, leading to rapid hydrolysis and oxidation. |
| Appearance | Clear, colorless oil[1] | Haziness or precipitates are a strong indicator of hydrolysis and reagent degradation.[1] |
| Solvent (ACN) Water Content | < 30 ppm, ideally < 15 ppm[6][8][13] | Excess water directly consumes the active phosphoramidite, leading to failed coupling reactions. |
| Handling Environment | Inert atmosphere (Glovebox/Schlenk line)[16] | Prevents contamination from ambient moisture during reagent preparation and transfer. |
| Glassware Preparation | Oven-dried (>125°C)[14] | Removes adsorbed water film from glass surfaces, which can be a significant source of contamination. |
References
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Guidechem. This compound 42053-26-9 wiki.
-
Benchchem. troubleshooting failed reactions in solid-phase oligonucleotide synthesis.
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Benchchem. Navigating the Challenges of α-Guanosine Phosphoramidite Synthesis: A Technical Support Guide.
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Biosynth. This compound | 42053-26-9 | FD21799.
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TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
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BOC Sciences. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
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Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
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ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
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MIT Chemistry. Handling air-sensitive reagents AL-134.
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Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
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ChemicalBook. This compound CAS#: 42053-26-9.
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LGC Biosearch Technologies. D3550-90 this compound - CAS.
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Chem-Impex International. Dimethyl-N,N-diisopropylphosphoramidite.
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ResearchGate. The degradation of the four different phosphoramidites as a function of time...
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BOC Sciences. Phosphoramidite Chemistry for DNA and RNA Synthesis.
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BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
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University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
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H.E.L Group. A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.
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Sigma-Aldrich. This compound | 42053-26-9.
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Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
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Validation & Comparative
A Comparative Guide to Diethyl and Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for oligonucleotide synthesis is a critical decision that impacts yield, purity, and the integrity of the final product. Among the myriad of choices for phosphoramidite reagents, Diethyl N,N-Diisopropylphosphoramidite and Diallyl N,N-Diisopropylphosphoramidite present two distinct options for the protection of the phosphate backbone during synthesis. This guide provides an in-depth, objective comparison of these two phosphoramidites, supported by available experimental insights and established chemical principles, to aid in the selection of the optimal reagent for your specific application.
Introduction: The Critical Role of Phosphate Protecting Groups
While the β-cyanoethyl group is the most commonly used phosphate protecting group in modern oligonucleotide synthesis, this guide will focus on the comparison between the ethyl and allyl protecting groups as offered by Diethyl and Diallyl N,N-Diisopropylphosphoramidite, respectively.[1][2]
At a Glance: Chemical Properties
A fundamental understanding of the chemical properties of these two reagents is the first step in a meaningful comparison.
| Property | This compound | Diallyl N,N-Diisopropylphosphoramidite |
| CAS Number | 42053-26-9 | 126429-21-8 |
| Molecular Formula | C₁₀H₂₄NO₂P | C₁₂H₂₄NO₂P |
| Molecular Weight | 221.28 g/mol | 245.30 g/mol |
| Boiling Point | ~189.5 °C (Predicted) | ~130 °C |
| Density | ~1.028 g/mL | ~0.928 g/mL at 25 °C |
Performance in Oligonucleotide Synthesis: A Head-to-Head Comparison
The performance of a phosphoramidite reagent in oligonucleotide synthesis is judged by several key metrics: coupling efficiency, stability of the protected linkage during synthesis, and the ease and efficiency of the final deprotection step.
Coupling Efficiency
The primary factors influencing coupling efficiency will be the purity of the phosphoramidite, the absence of moisture in the reagents and solvents, and the choice of activator. For both reagents, standard activators such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) are suitable.
Stability of the Internucleotide Linkage
The stability of the phosphate triester linkage throughout the synthesis cycles is critical to prevent chain cleavage and the accumulation of truncated sequences.
-
Ethyl Phosphotriester (from Diethyl Phosphoramidite): Alkyl phosphotriesters, such as the diethyl ester, are generally stable under the acidic conditions of detritylation and the basic conditions of the capping step. Their stability is a key reason for their historical use in phosphotriester approaches to oligonucleotide synthesis.[3][4] However, prolonged exposure to strong nucleophiles can lead to dealkylation.
-
Allyl Phosphotriester (from Diallyl Phosphoramidite): The allyl group is also stable to the standard conditions of oligonucleotide synthesis. A significant advantage of the allyl protecting group is its orthogonality to many other protecting groups used in oligonucleotide synthesis, meaning it can be removed under conditions that do not affect other protecting groups.[5]
Deprotection: A Tale of Two Chemistries
The deprotection step is where the fundamental differences between these two phosphoramidites become most apparent.
Diethyl Phosphoramidite: The removal of ethyl groups from the phosphate backbone typically requires stringent conditions. Historically, strong nucleophiles such as thiophenolate were used.[6] More contemporary methods for the deprotection of simple alkyl phosphotriesters often involve harsh basic conditions, which may not be suitable for oligonucleotides containing sensitive modified bases. This requirement for harsh deprotection conditions is a significant drawback compared to the more labile β-cyanoethyl group.
Diallyl Phosphoramidite: The allyl group offers a distinct advantage in its removal under very mild and specific conditions. The deprotection is typically achieved through palladium-catalyzed hydrostannolysis or by treatment with other palladium(0) complexes in the presence of a nucleophilic scavenger.[5][7][8] This allows for the deprotection of the phosphate backbone under neutral or weakly basic conditions, which is highly advantageous for the synthesis of oligonucleotides containing base-labile modifications.[9][10] Common reagents for the removal of allyl groups include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger like morpholine or dimedone.
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard phosphoramidite synthesis cycle, which is applicable to both Diethyl and Diallyl N,N-Diisopropylphosphoramidite.
Caption: The four-step automated phosphoramidite oligonucleotide synthesis cycle.
Deprotection Protocols
Protocol 1: Deprotection of Oligonucleotides Synthesized with Diallyl N,N-Diisopropylphosphoramidite
This protocol is designed for the mild deprotection of oligonucleotides containing allyl-protected phosphates.
-
Cleavage from Solid Support and Base Deprotection:
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 30 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.
-
Evaporate the ammonium hydroxide solution to dryness.
-
-
Allyl Group Removal:
-
Dissolve the dried oligonucleotide in a solution of chloroform, ethanol, and water.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a nucleophilic scavenger, such as sodium borohydride or morpholine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC or mass spectrometry until complete deprotection is observed.
-
-
Work-up and Purification:
-
Quench the reaction and remove the palladium catalyst by filtration through a suitable medium (e.g., celite or a specific palladium scavenger resin).
-
Purify the deprotected oligonucleotide by standard methods such as HPLC or gel electrophoresis.
-
Protocol 2: Deprotection of Oligonucleotides Synthesized with this compound (Inferred)
Note: Specific, modern protocols for the deprotection of ethyl-protected oligonucleotides are not as prevalent due to the dominance of the β-cyanoethyl group. The following is an inferred protocol based on the known chemistry of alkyl phosphotriesters.
-
Cleavage from Solid Support and Base Deprotection:
-
Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-16 hours. This will cleave the oligonucleotide from the support and remove the base protecting groups.
-
-
Ethyl Group Removal:
-
After evaporation of the ammonia, the oligonucleotide will still possess ethylated phosphates.
-
Treatment with a strong nucleophilic reagent in a non-aqueous solvent is required. A solution of thiophenol and triethylamine in a suitable organic solvent can be used.
-
The reaction may require elevated temperatures and prolonged reaction times (e-g., 50-60°C for several hours).
-
-
Work-up and Purification:
-
The removal of the thiol scavenger and subsequent purification can be challenging.
-
Purification by ion-exchange HPLC is often necessary to separate the fully deprotected oligonucleotide from partially deprotected species and byproducts.
-
Side Reactions and Considerations
-
Cyanoethylation: A common side reaction with the standard β-cyanoethyl protecting group is the cyanoethylation of thymine or other nucleobases.[11] This is not a concern with either diethyl or diallyl phosphoramidites.
-
Depurination: This can occur during the acidic deblocking step, especially with prolonged exposure. This is a general consideration for all phosphoramidite chemistries and is independent of the phosphate protecting group.[12]
-
Palladium Contamination: For oligonucleotides intended for therapeutic applications, residual palladium from the deprotection of allyl groups can be a concern and requires thorough purification and quantification.[10]
Summary of Comparison
| Feature | This compound | Diallyl N,N-Diisopropylphosphoramidite |
| Stability | High stability of the ethyl phosphotriester. | High stability of the allyl phosphotriester. |
| Deprotection Conditions | Harsh (strong nucleophiles, prolonged heating). | Mild (palladium catalysis at room temperature).[9] |
| Orthogonality | Limited orthogonality. | High orthogonality to many other protecting groups.[5] |
| Suitability for Sensitive Modifications | Poor, due to harsh deprotection. | Excellent, due to mild deprotection.[10] |
| Potential Side Reactions | Potential for side reactions under harsh deprotection. | Potential for palladium contamination. |
Conclusion and Recommendations
The choice between Diethyl and Diallyl N,N-Diisopropylphosphoramidite hinges on the specific requirements of the target oligonucleotide.
Diallyl N,N-Diisopropylphosphoramidite emerges as a superior choice for the synthesis of oligonucleotides containing sensitive or base-labile modifications. Its key advantage lies in the mild, orthogonal deprotection conditions afforded by the allyl group, which can preserve the integrity of complex molecular architectures. While the need for a palladium catalyst adds a step to the deprotection protocol and necessitates careful purification, the benefits of mild deprotection often outweigh these considerations, especially in research and the development of modified therapeutics.
This compound , on the other hand, represents a more traditional approach. The robustness of the ethyl phosphotriester is a known quantity, but the harsh conditions required for its removal limit its utility in modern oligonucleotide synthesis, where the incorporation of a wide array of chemical modifications is common. For the synthesis of simple, unmodified DNA sequences, it may be a viable, albeit less versatile, option.
Chemical Structures
Caption: Chemical structures of Diethyl and Diallyl N,N-Diisopropylphosphoramidite.
References
-
Patel, T. P., Chauncey, M. A., Millican, T. A., Bose, C. C., & Eaton, M. A. (1984). A rapid deprotection procedure for phosphotriester DNA synthesis. Nucleic Acids Research, 12(16), 6853–6859. [Link]
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Zhang, H. X., Guibé, F., & Balavoine, G. (1990). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 31(46), 6641-6644. [Link]
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Patel, T. P., Millican, T. A., Bose, C. C., Titmas, R. C., Mock, G. A., & Eaton, M. A. (1982). Improvements to solid phase phosphotriester synthesis of deoxyoligonucleotides. Nucleic Acids Research, 10(18), 5605–5620. [Link]
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Guibé, F. (1998). Allylic protecting groups and their use in a complex environment. Part II: Allylic protecting groups and their removal through catalytic palladium pi-allyl methodology. Tetrahedron, 54(13), 2967-3042. [Link]
- Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
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Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(4), 1146–1149. [Link]
-
Hayakawa, Y., Kato, H., Uchiyama, M., Kajino, H., & Noyori, R. (1996). Allyl protection in the synthesis of oligodeoxyribonucleotides. The Journal of organic chemistry, 61(23), 7996–7997. [Link]
- Montes, J., G. de la Torre, and T. Torres. "Palladium-Catalyzed Reactions in Biological Media: From Small Molecules to Bio-Nanomaterials." Chemical reviews 117.15 (2017): 9734-9807.
-
Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of β-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic acids research, 12(11), 4539–4557. [Link]
-
Li, B. F., Reese, C. B., & Swann, P. F. (1987). Synthesis and characterization of an oligonucleotide containing a site-specifically placed O6-methylguanine. Biochemistry, 26(4), 1086–1093. [Link]
-
Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2012). Synthesis of oligodeoxynucleotides using fully protected deoxynucleoside 3'-phosphoramidite building blocks and base recognition of oligodeoxynucleotides incorporating N3-cyano-ethylthymine. Molecules (Basel, Switzerland), 17(10), 12335–12353. [Link]
- Gryaznov, S. M., & Letsinger, R. L. (1993). On the rapid deprotection of synthetic oligonucleotides and analogs.
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Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Nature communications, 12(1), 2799. [Link]
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Bradley, M., & Unciti-Broceta, A. (2012). Intracellular deprotection reactions mediated by palladium complexes equipped with designed phosphine ligands. ACS Catalysis, 2(6), 1078-1088. [Link]
-
Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]
-
Hayakawa, Y., Wakabayashi, S., Kato, H., & Noyori, R. (1997). The allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic letters, 2(3), 243-246. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Zhang, X., & Tang, J. (2023). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 21(10), 2053-2065. [Link]
-
Błaziak, D., & Rzeszowska-Wolny, J. (2020). Synthesis of nucleobase-modified RNA oligonucleotides. Molecules, 25(16), 3579. [Link]
-
Bonora, G. M., Biancotto, G., Maffini, M., & Scremin, C. L. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic acids research, 21(5), 1213–1217. [Link]
-
Imae, R., Furukawa, H., & Ueno, Y. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3'-End. Molecules (Basel, Switzerland), 27(23), 8479. [Link]
-
Dörper, T., & Winnacker, E. L. (1983). Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides. Nucleic acids research, 11(9), 2575–2584. [Link]
-
Scaringe, S. A., Francklyn, C., & Usman, N. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic acids research, 18(18), 5433–5441. [Link]
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ATDBio. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. In The ATDBio Nucleic Acids Book. [Link]
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A Comparative Guide to Phosphoramidite Reagents in Oligonucleotide Synthesis: Exploring Alternatives to the Industry Standard
The chemical synthesis of oligonucleotides is the bedrock of modern molecular biology, enabling advancements in therapeutics, diagnostics, and synthetic biology.[1] For nearly four decades, the phosphoramidite method has been the gold standard for this process, prized for its efficiency and amenability to automation.[2][3] At the heart of this chemistry lies the phosphoramidite monomer, a nucleoside building block engineered for sequential, high-yield coupling.
The most ubiquitous of these reagents is the 2-cyanoethyl N,N-diisopropylphosphoramidite. Its robust performance has made it the default choice for DNA and RNA synthesis. However, the expanding complexity of oligonucleotide-based drugs and the demand for novel modifications necessitate a deeper understanding of the available chemical toolkit.[4] This guide provides an in-depth comparison of the standard phosphoramidite with viable alternatives, offering experimental insights to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
The Gold Standard: Understanding 2-Cyanoethyl N,N-Diisopropylphosphoramidite
The success of the phosphoramidite method hinges on a meticulously designed four-step cycle: deblocking, coupling, capping, and oxidation.[3] The 2-cyanoethyl N,N-diisopropylphosphoramidite is optimized for this workflow.
-
5'-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl of the deoxyribose or ribose sugar. Its removal (deblocking or detritylation) with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) initiates the synthesis cycle by exposing the reactive hydroxyl group.[2]
-
N,N-Diisopropylamino Group: A leaving group on the phosphorus atom. In the presence of a weak acid activator, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-(ethylthio)-1H-tetrazole (ETT), the nitrogen atom is protonated, creating a highly reactive intermediate.[][6] The steric bulk of the diisopropylamino group provides a crucial balance, rendering the monomer stable for storage yet highly reactive upon activation.[7]
-
2-Cyanoethyl Group: A base-labile protecting group on the non-bridging oxygen of the phosphite triester. This group remains intact throughout the synthesis cycles and is removed during the final deprotection step with aqueous ammonia.[2][8]
The coupling reaction itself is a nucleophilic attack by the free 5'-hydroxyl of the growing oligonucleotide chain (attached to a solid support) on the activated phosphorus center of the incoming phosphoramidite. This forms an unstable phosphite triester linkage, which is subsequently converted to a stable phosphate triester during the oxidation step, typically using an iodine solution.[]
Protocol 2: H-Phosphonate Synthesis Cycle
This protocol highlights the key differences for synthesizing a phosphorothioate oligonucleotide. [10][11] Objective: To add one nucleotide and form an H-phosphonate diester linkage.
Step-by-Step Methodology:
-
Detritylation (Deblocking):
-
Procedure: Identical to the phosphoramidite method. The 5'-DMT group is removed with 3% TCA in DCM, followed by an acetonitrile wash.
-
-
Coupling:
-
Reagents: 0.1 M solution of the desired nucleoside 3'-H-phosphonate monomer in pyridine/acetonitrile; 0.3 M activator solution (e.g., pivaloyl chloride) in pyridine/acetonitrile.
-
Procedure: The H-phosphonate monomer and activator are delivered to the column to form an H-phosphonate diester linkage.
-
Causality: The H-phosphonate linkage is stable to the conditions of the subsequent cycles, so no oxidation is performed at this stage.
-
-
Post-Synthesis Sulfurization (Performed once after all cycles are complete):
-
Reagent: A sulfurizing agent such as 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine.
-
Procedure: After the final coupling cycle and detritylation, the sulfurizing agent is passed through the column to convert all H-phosphonate linkages simultaneously to thiophosphate triesters.
-
-
Cleavage and Deprotection:
-
Procedure: The oligonucleotide is cleaved from the support and deprotected using concentrated aqueous ammonia, similar to the phosphoramidite method.
-
Conclusion
The 2-cyanoethyl N,N-diisopropylphosphoramidite remains the workhorse of oligonucleotide synthesis for good reason: it is reliable, efficient, and well-understood. However, a "one-size-fits-all" approach is no longer sufficient for the demands of modern oligonucleotide therapeutics and diagnostics. Alternatives like diallyl-protected phosphoramidites are invaluable for incorporating sensitive modifications, while functional phosphoramidites like UniCap provide elegant solutions to improve the fidelity of the synthesis process itself. Furthermore, a foundational understanding of alternative methodologies like H-phosphonate chemistry is crucial for researchers working on novel backbone modifications.
By carefully considering the specific requirements of the target oligonucleotide—including its length, sequence, and any desired modifications—and weighing the advantages and disadvantages of each reagent, scientists can optimize their synthesis strategies, leading to higher quality products and accelerating the pace of discovery and development.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud.
- Dahl, O., Nielsen, J., & Taagaard, M. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research.
-
Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Google Cloud.
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.). Google Cloud.
-
The Role of Benchmarking Critical Impurity Control in Therapeutic Oligonucleotide Phosphoramidites. (n.d.). WuXi TIDES. Retrieved from [Link]
-
The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Zhang, J. (2013). 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. Synlett, 24(2), 266-267. Available at: [Link]
-
Ogino, Y., et al. (2021). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules. Available at: [Link]
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The degradation of the four different phosphoramidites as a function of time. (n.d.). ResearchGate. Retrieved from [Link]
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UniCap Phosphoramidite, AN alternative to acetic anhydride capping. (n.d.). Glen Research. Retrieved from [Link]
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Fomich, M. A., et al. (2014). Azide Phosphoramidite in Direct Synthesis of Azide-Modified Oligonucleotides. Organic Letters. Available at: [Link]
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Janik, M., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules. Available at: [Link]
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TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
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Molina, A. G. (2014). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku. Available at: [Link]
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Designing Oligo With Multiple Modifications. (n.d.). ELLA Biotech. Retrieved from [Link]
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Iyer, R. P., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
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Timofeev, E. N. (2013). Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides. Current Organic Chemistry. Available at: [Link]
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Mastering Oligonucleotide Synthesis with High-Purity Phosphoramidites. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Stawinski, J., & Kraszewski, A. (2002). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. Available at: [Link]
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Jatczak, M., & Chmielewski, M. K. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
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A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. (2023). ChemRxiv. Available at: [Link]
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Beaucage, S. L. (2003). 2-Cyanoethyl Tetraisopropylphosphorodiamidite. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
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The Phosphoramidite Approach for Oligonucleotide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. (n.d.). Aragen. Retrieved from [Link]
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Ginnari, A., et al. (2023). From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry. Green Chemistry. Available at: [Link]
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Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (n.d.). ResearchGate. Retrieved from [Link]
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Towards Developing Greener Methods for Oligonucleotide Synthesis. (2023). YouTube. Retrieved from [Link]
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A Comparative Guide to the Validation of Oligonucleotides Synthesized with Diethyl N,N-Diisopropylphosphoramidite
For researchers, scientists, and professionals in drug development, the integrity of synthetic oligonucleotides is paramount. The fidelity of these molecules underpins the reliability of experimental outcomes and the safety and efficacy of therapeutic agents. The phosphoramidite method stands as the gold standard for solid-phase oligonucleotide synthesis, with the choice of phosphoramidite reagent being a critical determinant of the final product's quality.[1][][3] This guide provides an in-depth technical comparison and validation framework for oligonucleotides synthesized using Diethyl N,N-Diisopropylphosphoramidite, offering insights into its performance relative to other phosphoramidites and detailing rigorous experimental protocols for quality control.
The Central Role of Phosphoramidites in Oligonucleotide Synthesis
The synthesis of oligonucleotides is a cyclic process involving the sequential addition of nucleotide building blocks, known as phosphoramidites, to a growing chain on a solid support.[1][][4] Each phosphoramidite consists of a nucleoside with its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, the nucleobase's exocyclic amines protected, and a reactive phosphoramidite moiety at the 3'-hydroxyl position.[4] The phosphoramidite moiety itself contains a phosphorus (III) center, a protecting group like β-cyanoethyl, and a di-substituted amino group, such as N,N-diisopropylamino or, in the case of our topic, a diethylamino group.
The choice of the dialkylamino group can influence the phosphoramidite's reactivity and stability, which in turn can affect coupling efficiency and the impurity profile of the final oligonucleotide product. While N,N-diisopropylphosphoramidites are most common, other variants are used. The fundamental synthesis cycle, however, remains the same.
The Four-Step Synthesis Cycle
The automated synthesis of oligonucleotides via the phosphoramidite method is a meticulously controlled sequence of four chemical reactions: detritylation, coupling, capping, and oxidation.[3][4]
-
Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, preparing it for the next coupling reaction.
-
Coupling: The activated phosphoramidite monomer is coupled to the deprotected 5'-hydroxyl group. This step is critical for chain elongation.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.[]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Performance Comparison of Phosphoramidites: A Focus on Purity
While direct, publicly available, head-to-head experimental data comparing this compound with other phosphoramidites is scarce, we can infer performance characteristics based on established principles of phosphoramidite chemistry. The primary concern is the purity of the final oligonucleotide product, which is influenced by coupling efficiency and the generation of impurities.
Table 1: Inferred Performance Comparison of Phosphoramidites
| Parameter | This compound | N,N-Diisopropylphosphoramidite (Standard) | Potential Implications |
| Reactivity | Potentially higher due to less steric hindrance from the ethyl groups. | Standard reactivity, optimized for high coupling efficiency. | Higher reactivity could lead to faster coupling times but may also increase the risk of side reactions if not properly controlled. |
| Stability | Potentially lower due to increased susceptibility to moisture and oxidation. | Generally stable under anhydrous conditions.[3] | Requires stringent anhydrous conditions during synthesis and storage to prevent degradation and the formation of impurities. |
| Coupling Efficiency | Expected to be high, comparable to the standard. | Typically >99%.[3] | Minor differences could be amplified over the synthesis of long oligonucleotides, impacting the yield of the full-length product. |
| Impurity Profile | May generate a different profile of side products. | Well-characterized impurity profile. | Comprehensive analytical validation is crucial to identify and quantify any unique impurities. |
The most significant impurities in oligonucleotide synthesis are often related to the phosphoramidite building blocks themselves. These can be classified as critical or non-critical. Critical impurities are those that get incorporated into the oligonucleotide and are difficult to separate from the final product.[4]
Rigorous Validation: A Multi-Pronged Approach
Ensuring the quality of synthetic oligonucleotides requires a suite of orthogonal analytical techniques to assess purity, sequence identity, and integrity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for analyzing the purity of synthetic oligonucleotides.[5][6][7] Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are commonly employed.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates oligonucleotides based on their hydrophobicity.[8] It is highly effective for resolving full-length sequences from shorter failure sequences (n-1, n-2, etc.).
-
Anion-Exchange (AEX) HPLC: AEX separates oligonucleotides based on the charge of their phosphodiester backbone. This method is particularly sensitive to the length of the oligonucleotide.
-
Sample Preparation: Dissolve the oligonucleotide sample in a suitable buffer (e.g., 100 mM Triethylammonium Acetate, TEAA) to a concentration of 0.1-1.0 OD/100 µL.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column is typically used for oligonucleotide analysis.[8]
-
Mobile Phases:
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 5% to 60% B over 30 minutes.[9]
-
Detection: UV absorbance is monitored at 260 nm.[9]
-
Data Analysis: The purity of the oligonucleotide is calculated by integrating the peak area of the full-length product and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence identity.[10][11][12][13] Electrospray ionization (ESI) is a common technique used for this purpose.
-
Sample Preparation: The oligonucleotide sample is desalted using a suitable method (e.g., ethanol precipitation or a desalting column) and dissolved in a solvent compatible with ESI-MS (e.g., a solution of 50% acetonitrile in water).
-
Instrumentation: An electrospray ionization mass spectrometer is used.
-
Data Acquisition: The mass spectrum is acquired in negative ion mode.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution of this charge state series yields the molecular mass of the oligonucleotide, which is then compared to the theoretical mass calculated from its sequence.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-resolution separation of oligonucleotides based on their size and charge.[9][14][15][16] It is particularly powerful for resolving impurities that may co-elute with the main product in HPLC.[17]
-
Sample Preparation: Dissolve the oligonucleotide sample in deionized water to a concentration of approximately 0.1-1.0 mg/mL. Denature the sample by heating to 95°C for 5 minutes, followed by rapid cooling on ice.[9]
-
Instrumentation: A capillary electrophoresis system with a UV detector is used.
-
Capillary and Gel Buffer: A coated capillary filled with a sieving polymer is used for separation.
-
Injection: The sample is injected into the capillary electrokinetically.
-
Separation: A high voltage is applied across the capillary to effect separation.
-
Detection: The migrating oligonucleotides are detected by UV absorbance at 260 nm.
-
Data Analysis: The purity is determined by calculating the percentage of the peak area of the full-length product relative to the total peak area in the electropherogram.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a powerful technique for assessing the quality of the phosphoramidite starting materials.[18][19][20] It can identify and quantify phosphorus-containing impurities that could compromise the synthesis.
Visualizing the Workflow
A clear understanding of the synthesis and validation workflow is essential for ensuring high-quality oligonucleotides.
Caption: Workflow for oligonucleotide synthesis and validation.
Conclusion
The validation of synthetic oligonucleotides is a critical process that ensures their suitability for research, diagnostic, and therapeutic applications. While this compound is a viable alternative to more common phosphoramidites, its use necessitates a comprehensive validation strategy. By employing a combination of powerful analytical techniques such as HPLC, mass spectrometry, and capillary electrophoresis, researchers can confidently assess the purity, identity, and integrity of their synthesized oligonucleotides. A thorough understanding of the synthesis process and potential impurities, coupled with rigorous analytical validation, is the bedrock of reliable and reproducible science in the field of oligonucleotides.
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Warren, W. J., & Vella, G. (1995). HPLC analysis of synthetic oligonucleotides using spectral contrast techniques. BioTechniques, 18(2), 282–287. [Link]
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The Scientist. Analyzing Oligonucleotide Purity with Capillary Electrophoresis. [Link]
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Dougan, H., & L-J. Jin. (1997). Application of capillary electrophoresis to the measurement of oligonucleotide concentration and purity over a wide dynamic range. Analytical Biochemistry, 254(2), 236–239. [Link]
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Huang, J. (2024). Developing Manufacturing Oligonucleotides An Overview. Advancing RNA. [Link]
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Manufacturing Chemist. (2023). Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection. [Link]
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LCGC International. (2023). HPLC Analysis of Oligonucleotides. [Link]
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Pomerantz, S. C., & McCloskey, J. A. (2000). Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS). Journal of the American Society for Mass Spectrometry, 11(5), 447–458. [Link]
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Advion Interchim Scientific. Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. [Link]
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Gilar, M., et al. (2005). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. [Link]
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Thermo Fisher Scientific. (2018). Using Mass Spectrometry for Oligonucleotide and Peptides Synthesis Assessment. [Link]
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Capaldi, D., et al. (2018). Perspectives on the Designation of Oligonucleotide Starting Materials. Nucleic Acid Therapeutics, 28(4), 209–221. [Link]
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Gao, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 23. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. [Link]
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Beaucage, S. L. (2001). Strategies for oligoribonucleotide synthesis according to the phosphoramidite method. Current Medicinal Chemistry, 8(10), 1213–1244. [Link]
-
Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
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Gunda, P. D., et al. (2025). Design and Validation of Specific Oligonucleotide Probes on Planar Magnetic Biosensors. ACS Sensors. [Link]
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Fergione, S., et al. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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Rosenbohm, C., & Pedersen, E. B. (2002). LNA 5'-phosphoramidites for 5'-->3'-oligonucleotide synthesis. Organic & Biomolecular Chemistry, 1(10), 1837–1843. [Link]
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Rozenski, J., et al. (2006). Characterization and sequence verification of thiolated deoxyoligonucleotides used for microarray construction. Journal of the American Society for Mass Spectrometry, 17(9), 1286–1293. [Link]
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A Comparative Guide to the Purity Analysis of Diethyl N,N-Diisopropylphosphoramidite by NMR Spectroscopy
Introduction: The Imperative of Purity in Oligonucleotide Synthesis
In the precise world of therapeutic and research-grade oligonucleotide synthesis, the quality of the final product is inextricably linked to the purity of its constituent building blocks. Diethyl N,N-Diisopropylphosphoramidite, while not a direct nucleoside amidite, serves as a crucial phosphitylating agent. Its purity is paramount; contaminants can introduce undesired side reactions, leading to truncated sequences, the incorporation of incorrect linkages, and ultimately, failure of the synthesis and the costly downstream purification processes.[1][2] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary technique for assessing the purity of this vital reagent, contextualized against other common analytical methods.
The Power of Phosphorus-31 NMR: A Direct Window into Purity
While proton (¹H) NMR is invaluable for structural confirmation, Phosphorus-31 (³¹P) NMR spectroscopy stands as the gold standard for the purity assessment of phosphoramidites.[1][3] Its utility stems from several key advantages:
-
High Natural Abundance: The ³¹P nucleus has 100% natural abundance, providing excellent sensitivity without the need for isotopic enrichment.[4]
-
Wide Chemical Shift Range: The large chemical shift window minimizes signal overlap, allowing for clear differentiation between the desired trivalent phosphorus (P(III)) species and its various pentavalent phosphorus (P(V)) oxidation products.[4]
-
Direct Quantification: The integral of each peak in a ³¹P NMR spectrum is directly proportional to the molar concentration of the species it represents, enabling straightforward and accurate quantification of impurities.
The primary impurity of concern for any phosphoramidite is its corresponding P(V) oxide. This species is formed through exposure to air and moisture and is unreactive in the coupling step of oligonucleotide synthesis, effectively acting as a chain terminator.
Experimental Deep Dive: Purity Determination by NMR
Core Principle: Causality in Method Selection
We employ a dual-spectroscopy approach. ³¹P NMR is our primary tool for quantitative purity assessment, specifically targeting phosphorus-containing species. ¹H NMR serves as an orthogonal method to confirm the compound's identity and detect non-phosphorus-containing impurities that would be invisible to ³¹P NMR. This multi-faceted strategy ensures a comprehensive quality control profile.[3]
Key Chemical Species and Their NMR Signatures
A critical aspect of NMR analysis is understanding the expected chemical shifts for the target compound and its most probable impurities.
| Compound | Structure | Phosphorus State | Typical ³¹P Chemical Shift (ppm) | Key ¹H NMR Signals (ppm) |
| This compound | ![]() | P(III) | ~145 - 155[4] | Multiplets for -CH₂- (ethoxy), Multiplet for -CH- (isopropyl), Doublet for -CH₃ (isopropyl), Triplet for -CH₃ (ethoxy) |
| Diethyl N,N-Diisopropylphosphoramidate | ![]() | P(V) | ~10 - 20[5] | Similar to the parent compound, but with slight downfield shifts due to the deshielding effect of the P=O bond. |
Note: The phosphoramidite phosphorus center is chiral, often resulting in the appearance of two closely spaced diastereomeric signals in the ³¹P NMR spectrum. These should be integrated together as the main component.[3][4][6]
Diagram: The Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process, integrating both NMR techniques for a comprehensive assessment.
Caption: Workflow for purity analysis using ³¹P and ¹H NMR.
Experimental Protocol: ³¹P NMR Spectroscopy
Objective: To quantify the purity of this compound by determining the relative percentage of the desired P(III) species versus P(V) impurities.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of an appropriate anhydrous deuterated solvent (e.g., Chloroform-d, Benzene-d₆) in a standard 5 mm NMR tube. Rationale: The use of anhydrous solvent is critical to prevent hydrolysis of the phosphoramidite during the experiment.
-
Cap the NMR tube securely to prevent atmospheric contamination.
-
-
Instrument Setup & Acquisition:
-
Spectrometer: A 300 MHz (or higher) NMR spectrometer.
-
Nucleus: ³¹P.
-
Technique: 1D phosphorus experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Rationale: Proton decoupling simplifies the spectrum by collapsing phosphorus-proton couplings, resulting in sharp singlet peaks that are easier to integrate accurately.
-
Relaxation Delay (d1): Set to 5 times the longest T₁ of the phosphorus nuclei (typically 5-10 seconds for phosphoramidites) to ensure full relaxation and accurate quantification.
-
Number of Scans (ns): 64-128 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Perform Fourier transformation and phase correction.
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Carefully integrate the region corresponding to the P(III) species (~148 ppm) and any regions corresponding to P(V) impurities (typically 0-20 ppm).
-
Calculate the purity using the formula: % Purity = (Integral of P(III) peaks) / (Sum of all phosphorus peak integrals) * 100
-
Comparison with Alternative Purity Analysis Techniques
While NMR is a powerful tool, a comprehensive quality control strategy often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common alternatives.[1][7]
| Feature | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Resonance of ³¹P nuclei in a magnetic field.[1] | Differential partitioning between stationary and mobile phases.[1] | HPLC separation followed by mass-to-charge ratio analysis.[1] |
| Primary Use | Purity assessment and quantification of all phosphorus-containing species.[1] | Routine purity assessment and quantification of the main component.[1] | Impurity identification and structural elucidation.[1][7] |
| Quantification | Excellent and direct, based on molar ratios. | Excellent, requires a reference standard for absolute quantification. | Can be quantitative but is more often used for qualitative identification. |
| Impurity Identification | Provides structural information based on chemical shift. | Based on retention time; limited structural information. | Provides exact mass, enabling identification of unknown impurities.[3] |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dissolution in mobile phase; may require filtration.[1] | Similar to HPLC, requires volatile buffers.[1] |
| Throughput | Moderate (5-15 minutes per sample). | High (5-20 minutes per sample). | Moderate to High, depending on the complexity of analysis. |
| Typical Purity Specification | ≥97% to ≥99%[8][9] | ≥98.0% to ≥99.0%[1][3] | Not typically used for primary purity specification.[1] |
Conclusion: An Integrated Approach to Quality Assurance
For the purity analysis of this compound, ³¹P NMR spectroscopy is an unparalleled first-line technique . It offers a rapid, robust, and direct quantitative measure of the critical P(III) active species against its inactive P(V) contaminants. Its value is maximized when used in a self-validating system, complemented by ¹H NMR for structural identity confirmation and orthogonal methods like HPLC and LC-MS for routine checks and in-depth impurity profiling.[1][3] This integrated approach provides researchers, scientists, and drug development professionals with the highest degree of confidence in their starting materials, ensuring the integrity and success of their oligonucleotide synthesis endeavors.
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Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters. [Link]
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HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today. [Link]
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On-demand synthesis of phosphoramidites. Nature Communications. [Link]
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Supporting Information Experimental General procedures. The Royal Society of Chemistry. [Link]
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Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [Link]
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Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]
-
Dibenzyl N,N-Diisopropylphosphoramidite. ResearchGate. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Diethyl N,N-Diisopropylphosphoramidite Reactions
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the purity and reactivity of phosphoramidite building blocks are paramount. Diethyl N,N-Diisopropylphosphoramidite and its nucleoside-bearing counterparts are the cornerstone of modern solid-phase oligonucleotide synthesis.[1][2] However, their inherent reactivity also makes them susceptible to degradation via hydrolysis and oxidation, introducing critical impurities that can terminate or introduce errors into the growing oligonucleotide chain.[][4][5] Consequently, robust analytical monitoring of reactions involving these phosphoramidites is not merely a quality control step; it is a foundational requirement for success.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and related nucleoside phosphoramidites. We will move beyond simple protocol recitation to explore the causality behind methodological choices, compare alternatives with supporting data, and provide actionable workflows to ensure the integrity of your synthesis.
The Analytical Challenge: Why Phosphoramidite Analysis is Not Trivial
Phosphoramidites are high-energy molecules, a characteristic essential for the rapid and efficient formation of internucleotide linkages. This energy comes at the cost of stability. The primary analytical challenges stem from:
-
Susceptibility to Oxidation: The trivalent phosphorus (P(III)) center is readily oxidized to a pentavalent phosphonate (P(V)) species.[6][7] This oxidized impurity is unreactive in the coupling step and represents a loss of valuable starting material.
-
Sensitivity to Hydrolysis: Trace amounts of water in solvents or reagents can hydrolyze the phosphoramidite to the corresponding H-phosphonate, another inactive participant in the coupling reaction.
-
Diastereomers: The phosphorus center is chiral, meaning phosphoramidites exist as a mixture of two diastereomers.[8][9][10] While this doesn't typically affect reactivity, analytical methods must be able to resolve or consistently quantify these two peaks as a single entity.
-
Process-Related Impurities: Beyond simple degradation, impurities can arise from the synthesis of the phosphoramidite itself, such as molecules with incorrect protecting groups or residual starting materials.[4][11]
Effective analytical control requires methods that can separate the active phosphoramidite from these closely related impurities with high resolution and sensitivity.
HPLC: The Workhorse for Phosphoramidite Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of phosphoramidites due to its high resolving power, robustness, and quantitative accuracy.[12] It allows for the separation and quantification of the active ingredient from its various impurities, providing a clear picture of material quality before and during synthesis.
Methodological Comparison: Selecting the Right HPLC Approach
The choice of HPLC method is critical and depends on the specific properties of the phosphoramidite and the potential impurities of interest. The most common approaches are Reversed-Phase (RP) and Normal-Phase (NP) chromatography.
Caption: Decision workflow for selecting an appropriate HPLC method.
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely adopted method for phosphoramidite analysis.[8] It separates molecules based on their hydrophobicity, using a non-polar stationary phase (typically C18) and a polar mobile phase (commonly a mixture of acetonitrile and water or an aqueous buffer).
-
Principle of Separation: More hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later. The dimethoxytrityl (DMT) group present on most nucleoside phosphoramidites provides significant hydrophobicity, making them well-suited for RP-HPLC.[4]
-
Causality in Method Design:
-
Column Choice: A C18 column is the standard choice as it provides the highest level of efficiency for resolving closely eluting hydrophobic impurities.[13] Modern, end-capped C18 columns based on hybrid silica particles are recommended to prevent peak tailing, which can occur due to secondary interactions between basic sites on the phosphoramidite and residual silanols on the silica surface.[8][9]
-
Mobile Phase: A gradient elution from a lower to a higher concentration of acetonitrile is typically used to elute compounds with a wide range of polarities.[14] Using a buffer, such as triethylammonium acetate (TEAA), can improve peak shape and reproducibility.[15] For LC-MS applications, volatile buffers like ammonium acetate or combinations of an alkylamine (e.g., triethylamine, diisopropylethylamine) and hexafluoroisopropanol (HFIP) are used to enhance ionization efficiency.[13][16]
-
2. Normal-Phase HPLC (NP-HPLC)
NP-HPLC provides an orthogonal separation mechanism to RP-HPLC, separating compounds based on their polarity. It utilizes a polar stationary phase (like bare silica) and a non-polar mobile phase.
-
Principle of Separation: Highly polar molecules are retained longer on the polar stationary phase. This can be advantageous for separating phosphoramidite diastereomers or resolving impurities that have similar hydrophobicity but different polarities.[8][9]
-
Causality in Method Design:
-
Stationary Phase: A bare silica (YMC-Triart SIL) or diol-based column is effective.[8][9]
-
Mobile Phase: Typically consists of a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like isopropanol or ethyl acetate. The addition of a small amount of a basic modifier like triethylamine is often necessary to prevent peak tailing by blocking active sites on the silica surface.[8][9]
-
Performance Comparison: RP-HPLC vs. NP-HPLC
The following table summarizes a comparison of RP and NP methods for the analysis of four standard DNA phosphoramidites, based on data from YMC Europe GmbH.[9]
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |
| Principle | Separation based on hydrophobicity | Separation based on polarity |
| Stationary Phase | YMC-Triart C18 (non-polar) | YMC-Triart SIL (polar) |
| Mobile Phase | A: 0.1 M TEAA, B: Acetonitrile | A: Hexane/Ethyl Acetate, B: Isopropanol/Triethylamine |
| Typical Gradient | Increasing organic solvent (Acetonitrile) | Increasing polar solvent (Isopropanol) |
| Key Advantage | Excellent for general purity assessment and separating hydrophobic impurities. High efficiency. | Provides orthogonal selectivity, can be better for separating some diastereomers and polar impurities. |
| Key Consideration | Requires high-purity solvents. Peak shape can be sensitive to mobile phase pH and additives. | Highly sensitive to water content in the mobile phase, which can deactivate the silica column. |
Orthogonal and Complementary Techniques: Building a Self-Validating System
While HPLC is powerful, relying on a single analytical technique is insufficient for comprehensive quality control.[12] A self-validating system employs orthogonal methods to confirm results and identify impurities that may be missed by a single technique.
Caption: Relationship between orthogonal analytical techniques.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the definitive identification of unknown impurities.[17][18] By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, one can obtain the exact mass of eluting peaks, enabling the confident structural elucidation of impurities.[5][14]
-
Why it's essential: A peak in an HPLC-UV chromatogram only indicates the presence of a substance; it does not identify it. An impurity could be a harmless isomer or a critical chain-terminating species. LC-MS provides this crucial identity information.[12]
2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a uniquely powerful tool for analyzing phosphoramidites because it directly probes the phosphorus nucleus.[10]
-
Key Advantages:
-
Direct Quantification of P(III) vs. P(V): It provides a clear and quantitative measure of the desired P(III) phosphoramidite versus its oxidized P(V) phosphonate impurity. The chemical shifts for these species are in distinct regions of the spectrum (~150 ppm for P(III) and -25 to 99 ppm for P(V)).[10][15]
-
Structural Information: It can provide information about the chemical environment of the phosphorus atom.
-
Simpler Spectra: Compared to ¹H NMR, ³¹P NMR spectra are often much simpler, making interpretation and quantification more straightforward.[10]
-
Comparative Summary: HPLC vs. ³¹P NMR
| Feature | HPLC (with UV Detection) | ³¹P NMR |
| Primary Use | Purity assessment and quantification of the main component and UV-active impurities. | Purity assessment, direct quantification of phosphorus-containing species (P(III) vs P(V)), and structural confirmation.[15] |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) |
| Resolution | High, capable of separating closely related isomers and impurities. | Lower, may not resolve all individual impurities but clearly separates by phosphorus oxidation state. |
| Impurity Detection | Detects UV-active impurities. Non-chromophoric impurities are invisible. | Detects all phosphorus-containing species, regardless of their optical properties. |
| Throughput | High | Low to Moderate |
| Trustworthiness | Purity is calculated based on relative peak area, assuming similar response factors. | Provides a more absolute measure of the ratio of different phosphorus species. Results are often comparable to RP-HPLC.[15] |
Experimental Protocols
The following protocols are provided as robust starting points for method development. Optimization will be required based on the specific phosphoramidite and available instrumentation.
Protocol 1: General Purpose RP-HPLC Purity Analysis
This method is a robust starting point for routine purity analysis of nucleoside phosphoramidites.
1. Sample Preparation: a. Accurately weigh ~10 mg of the phosphoramidite sample. b. Dissolve in 10.0 mL of anhydrous acetonitrile to create a 1.0 mg/mL stock solution. c. Handle the sample and solvent under an inert atmosphere (e.g., argon or nitrogen) to the extent possible to minimize oxidation. d. Use an autosampler vial with a septum to limit air exposure.
2. HPLC System & Conditions:
| Parameter | Setting | Rationale |
| HPLC System | UHPLC system with a Diode Array Detector (DAD) or UV detector | UHPLC provides better resolution and faster run times. |
| Column | C18, 2.1 x 100 mm, < 3 µm particle size (e.g., Accucore C18, YMC-Triart C18)[9][14] | Provides high efficiency and good retention for DMT-on phosphoramidites. |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in Water[15] | TEAA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting hydrophobic compounds. |
| Gradient | 50% to 95% B over 15 minutes | A typical starting gradient to separate the main peak from early and late eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 45 °C[5] | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm or 260 nm | Wavelength for detecting the nucleobase and/or DMT group. |
| Injection Vol. | 2 µL[5] | Small volume to prevent column overload. |
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate purity as the percentage of the main peak area(s) (sum of two diastereomers if resolved) relative to the total area of all peaks (% Area).
Protocol 2: LC-MS Analysis for Impurity Identification
This method is designed to identify impurities by mass.
1. Sample Preparation: a. Prepare a 1.0 mg/mL solution in anhydrous acetonitrile as described in Protocol 1.[14]
2. LC-MS System & Conditions:
| Parameter | Setting | Rationale |
| LC System | UHPLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap)[14] | HRAM-MS is essential for accurate mass determination and formula prediction. |
| Column | C18, 2.1 x 100 mm, < 3 µm particle size[14] | As per RP-HPLC method. |
| Mobile Phase A | 10 mM Ammonium acetate in Water[5][14] | Volatile buffer compatible with MS. |
| Mobile Phase B | Acetonitrile[5][14] | Volatile organic solvent. |
| Gradient | 50% to 95% B over 15 minutes | Similar to RP-HPLC method. |
| Flow Rate | 0.4 mL/min[5] | Standard flow rate. |
| Column Temp. | 45 °C[5] | Ensures consistency. |
| MS Detector | High-Resolution Accurate Mass (HRAM) Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Phosphoramidites ionize well in positive mode. |
| Scan Range | 150–2000 m/z[15] | Covers the expected mass range of the parent compound and potential impurities. |
3. Data Analysis: a. Extract ion chromatograms for expected impurity masses (e.g., +16 Da for oxidation). b. Analyze the mass spectra of low-level peaks to determine their accurate mass. c. Use fragmentation data (MS/MS) to help elucidate the structure of unknown impurities.[14]
Conclusion
The robust HPLC analysis of this compound and its derivatives is a non-negotiable aspect of successful oligonucleotide synthesis. While RP-HPLC remains the primary workhorse for purity determination, a comprehensive quality control strategy must be built on a foundation of scientific reasoning. This involves selecting the appropriate column and mobile phase chemistry to target likely impurities and employing orthogonal techniques like LC-MS and ³¹P NMR to build a complete, trustworthy, and self-validating analytical picture. By understanding the "why" behind the method, researchers can move from simple testing to proactive quality assurance, ensuring the integrity of their starting materials and the success of their final therapeutic products.
References
-
Chromatography Today. (2022-04-26). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [Link]
-
Agilent. Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. [Link]
-
YMC Europe. APPLICATION NOTE: HPLC Analysis of Phosphoramidites using RP or NP conditions. [Link]
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Lab Bulletin. (2022-05-30). HPLC analysis of phosphoramidites using RP or NP conditions. [Link]
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BioPharm International. (2019-09-09). Improving Oligonucleotide Analysis. [Link]
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Phenomenex. Method development strategies for oligonucleotides. [Link]
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Shimadzu. Efficient Method Development of Oligonucleotides by Reversed-Phase Ion-Pair Chromatography. [Link]
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PubMed. (2023-02-24). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]
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Agilent. (2023-12-19). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. [Link]
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Oxford Academic. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. [Link]
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Separation Science. (2025-05-29). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. [Link]
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Mettler Toledo. Oligonucleotide Synthesis | Methods and Applications. [Link]
-
Syoligo. (2025-10-13). Analytical methods in the manufacture of therapeutic oligonucleotides: ensuring quality and sustainability. [Link]
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PubMed. Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: application to phosphorothioate deoxyribonucleic acid. [Link]
-
NIH. (2021-05-12). On-demand synthesis of phosphoramidites. [Link]
-
MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Magritek. (2023-05-26). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
Agilent. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. [Link]
-
NIH. (2022-11-24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]
-
ResearchGate. Chromatograms from chiral HPLC analysis of racemic diethyl.... [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
ResearchGate. (2025-08-10). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. [Link]
-
Digital Commons@Kennesaw State. The Reactivity of Metal Phosphites: Oxidative Rate Analysis. [Link]
-
ResearchGate. (2025-08-06). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]
-
NIH. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. [Link]
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A Senior Application Scientist's Guide to Phosphoramidite Chemistry: A Cost-Benefit Analysis of Diethyl N,N-Diisopropylphosphoramidite in Large-Scale Synthesis
Abstract
The synthesis of oligonucleotides for therapeutic and diagnostic applications has scaled dramatically, placing intense focus on the efficiency, cost, and robustness of the underlying chemistry. Phosphoramidite chemistry remains the undisputed gold standard for this purpose.[1][2] This guide provides a detailed cost-benefit analysis of Diethyl N,N-Diisopropylphosphoramidite, a key phosphitylating reagent, in the context of large-scale oligonucleotide manufacturing. We will explore its chemical advantages and disadvantages, compare it with viable alternatives, and provide data-driven insights and experimental protocols to inform process development for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Phosphoramidite Chemistry
The automated, solid-phase synthesis of DNA and RNA is dominated by the phosphoramidite method, a testament to its high coupling efficiency and versatility.[3][] This process relies on the stepwise addition of nucleoside phosphoramidites, which are specialized building blocks, to a growing oligonucleotide chain anchored to a solid support.[1] The success of large-scale synthesis, where kilograms of product may be required, hinges on the near-perfect execution of a four-step cycle for each nucleotide addition. The quality and reactivity of the phosphitylating agent used to create these building blocks are therefore of paramount importance.
The synthesis cycle, foundational to modern biotechnology, proceeds as follows:
-
Deprotection (or Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, or DMT, group) from the support-bound nucleoside.
-
Coupling: Activation of a new phosphoramidite monomer and its reaction with the now-free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
This cycle's efficiency, particularly the coupling step, must exceed 99% to produce a viable yield of full-length product, especially for longer oligonucleotides.[5] this compound is a reagent used in the preparation of these critical phosphoramidite monomers.
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful large-scale synthesis. Below is a representative, self-validating protocol for a single coupling cycle using phosphoramidite chemistry on an automated synthesizer.
Protocol: Standard Automated Phosphoramidite Coupling Cycle
-
Objective: To add one nucleoside phosphoramidite to a solid support-bound oligonucleotide chain.
-
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM). [5] * Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile.
-
Phosphoramidite Solution: 0.1 M Nucleoside Phosphoramidite in anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Lutidine/THF.
-
Capping Solution B: 16% N-Methylimidazole/THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water. [6] * Washing Solvent: Anhydrous Acetonitrile.
-
-
Methodology: (Steps are performed automatically by a synthesizer with timed reagent delivery)
-
Column Equilibration: The synthesis column is washed with anhydrous Acetonitrile to ensure an inert, dry environment.
-
Causality: Residual moisture from previous steps will react with the activated phosphoramidite, drastically lowering coupling efficiency. [5] 2. Deprotection (Deblocking):
-
The Deblocking Solution is passed through the column for 60-120 seconds to remove the 5'-DMT group.
-
The column is thoroughly washed with Acetonitrile to remove the acid and the cleaved DMT cation (which is orange, providing a visual cue for monitoring).
-
Causality: The 5'-hydroxyl must be free to react with the incoming phosphoramidite. Incomplete deblocking will terminate the chain. Using DCA instead of TCA can reduce depurination, a common side reaction with purine-rich sequences. [5] 3. Coupling:
-
The Activator Solution and Phosphoramidite Solution are delivered simultaneously to the column and allowed to react for 30-180 seconds. [6] * Causality: The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group.
-
-
Capping:
-
Capping Solutions A and B are delivered to the column to acetylate any 5'-hydroxyl groups that failed to react in the coupling step.
-
The column is washed with Acetonitrile.
-
Causality: This is a critical quality control step. Capping prevents the elongation of failure sequences (n-1), which are difficult to separate from the full-length product.
-
-
Oxidation:
-
The Oxidizing Solution is delivered to the column for ~30 seconds.
-
The column is washed with Acetonitrile.
-
Causality: The P(III) phosphite triester linkage formed during coupling is unstable. Oxidation converts it to a stable P(V) phosphate triester, locking the nucleotide in place. [6] 6. Cycle Completion: The column is now ready for the next cycle, starting again with the deprotection step.
-
-
Large-Scale Synthesis: Economic and Safety Considerations
Transitioning from lab-scale to large-scale production introduces significant challenges where a cost-benefit analysis becomes crucial.
-
Reagent and Solvent Costs: Raw materials are a primary cost driver. [7]While phosphoramidites themselves are expensive, the sheer volume of high-purity anhydrous acetonitrile required for washing and as a reaction solvent can dominate the budget. Process optimization to reduce solvent consumption is a key area of R&D, with some exploring alternative solvents or liquid-phase synthesis methods that require smaller reagent excesses. [8][9][10]* Capital Expenditure: Automated DNA/RNA synthesizers capable of producing multi-kilogram batches represent a significant upfront investment. The reliability and throughput of this equipment are critical for economic viability.
-
Safety and Handling: Many reagents used in synthesis are hazardous.
-
Flammability: Solvents like acetonitrile and THF are flammable and require explosion-proof equipment and proper grounding to prevent static discharge. [11][12] * Toxicity/Corrosivity: Reagents like TCA/DCA, pyridine, and acetic anhydride are corrosive and toxic. [11]Handling requires appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, within well-ventilated areas or fume hoods. [13] * Waste Disposal: The process generates large volumes of hazardous chemical waste that must be disposed of according to strict environmental regulations, adding to the operational cost.
-
Conclusion
This compound is a reliable and effective reagent for the production of phosphoramidite monomers, enabling the high-efficiency synthesis of oligonucleotides. Its primary benefits lie in its clean reactivity and the well-established protocols surrounding its use. However, a comprehensive cost-benefit analysis for large-scale manufacturing must extend beyond the price of this single reagent.
The dominant economic factors are the overall process efficiency, the cost of solvents and other bulk reagents, and the capital and operational costs associated with ensuring safety and quality. While alternatives like H-phosphonate chemistry offer advantages for specific modified oligonucleotides, the phosphoramidite route remains the workhorse for standard DNA and RNA production. The ultimate decision rests on a holistic evaluation of yield, purity requirements, scale, and the specific chemical nature of the target oligonucleotide. For organizations aiming for therapeutic-grade production, the higher efficiency and purity afforded by the phosphoramidite method, enabled by reagents like this compound, generally provide a benefit that outweighs the upfront reagent costs.
References
- Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation.
- Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
- Large-Scale Oligonucleotide Synthesis. (2002). Organic Process Research & Development.
- Beaucage, S. L. (2017). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate.
- Chem-Impex. (n.d.). Dimethyl-N,N-diisopropylphosphoramidite.
- BOC Sciences. (n.d.). Applications of Phosphoramidite Chemistry in Modern Research.
- ChemGenes India. (n.d.). This compound.
- Entegris. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2.
- Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–7.
- Biosynth. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Zhang, X., et al. (2021). Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities. Frontiers in Bioengineering and Biotechnology.
- Spectrum Chemical. (2022). SAFETY DATA SHEET.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2015). Safety Data Sheet - Ethyl Ether.
- Reddy, et al. (2005). Oligonucleotide synthesis with alternative solvents. Google Patents (US20050026192A1).
- BenchChem. (2025). A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis.
- AxisPharm. (2024). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations.
- Coherent Market Insights. (2025). Global Phosphoramidite Market Size & Forecast, 2025-2032.
- BOC Sciences. (n.d.). What Are Phosphoramidites?.
- Mordor Intelligence. (2025). Phosphoramidite Market Size & Share Outlook to 2030.
- TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.
- Lainer, et al. (n.d.). Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels.
- Purdue University REM. (n.d.). Diethyl Ether Safety Guidelines.
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Review of phosphoramidite chemistry for therapeutic oligonucleotide manufacturing
An In-Depth Guide to Phosphoramidite Chemistry for Therapeutic Oligonucleotide Manufacturing: A Comparative Analysis
The rapid expansion of oligonucleotide therapeutics from treating rare diseases to addressing more common conditions has placed a significant demand on manufacturing processes.[1][2] The chemical synthesis of these short DNA and RNA molecules is the bedrock of their production, with the purity, scalability, and cost-effectiveness of the chosen chemistry being paramount to therapeutic success.[3] This guide provides an in-depth review of phosphoramidite chemistry, the current gold standard for oligonucleotide synthesis, and objectively compares its performance against key alternative methods.[4] We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their manufacturing workflows.
The Gold Standard: A Detailed Look at Phosphoramidite Chemistry
Developed in the early 1980s, phosphoramidite chemistry has become the industry standard for DNA and RNA synthesis due to its high coupling efficiency and amenability to automation.[5][6] The process is a cyclic, four-step reaction that occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[7][8] The synthesis proceeds in the 3' to 5' direction, the opposite of enzymatic synthesis.[9]
The four steps of the phosphoramidite synthesis cycle are: detritylation, coupling, capping, and oxidation.[6]
-
Step 1: Detritylation (De-blocking) The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[10] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[10] The orange-colored DMT cation that is released can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[10]
-
Step 2: Coupling The next phosphoramidite monomer, which has its 5'-hydroxyl group protected by a DMT group and a reactive phosphoramidite group at the 3' position, is introduced along with an activator, such as tetrazole. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside.[7] This reaction forms a new phosphite triester linkage, extending the oligonucleotide chain by one nucleotide. This step is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[5]
-
Step 3: Capping As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains remain unreacted.[8][10] If left uncapped, these unreacted chains would be available to couple with the next phosphoramidite in the following cycle, leading to the formation of deletion mutations (n-1 sequences) in the final product.[10] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups. This is typically achieved by treating the support with a mixture of acetic anhydride and 1-methylimidazole, which acetylates the free hydroxyls, rendering them unreactive in subsequent coupling steps.
-
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and needs to be converted to a more stable phosphotriester linkage.[10] This is accomplished through an oxidation reaction, typically using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[10] The iodine oxidizes the P(III) atom to the more stable P(V) state. This four-step cycle is then repeated for each nucleotide to be added to the sequence.[6]
Caption: The four-step phosphoramidite synthesis cycle.
Experimental Protocol: Standard Phosphoramidite Synthesis Cycle
This protocol outlines a single cycle for adding one nucleotide to a growing chain on a solid support in an automated synthesizer.
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flow the TCA/DCM solution through the synthesis column for 50-60 seconds to remove the 5'-DMT protecting group.
-
Wash: Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in acetonitrile.
-
0.45 M solution of an activator (e.g., 1H-Tetrazole) in acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for 30-60 seconds.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic Anhydride/Lutidine/THF (1:1:8).
-
Capping Reagent B: 16% 1-Methylimidazole in THF.
-
-
Procedure: Flow the capping reagents through the column for 20-30 seconds to acetylate any unreacted 5'-hydroxyl groups.
-
Wash: Wash the column with acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Introduce the oxidizing solution to the column and allow it to react for 30 seconds to convert the phosphite triester to a phosphotriester.
-
Wash: Wash the column with acetonitrile to prepare for the next cycle.
-
Comparative Analysis of Oligonucleotide Synthesis Chemistries
While phosphoramidite chemistry is the dominant method, several alternatives exist, each with its own set of advantages and disadvantages.
H-Phosphonate Chemistry
The H-phosphonate method is a notable alternative that involves a simpler, two-step synthesis cycle.[5]
-
Detritylation: Same as the phosphoramidite method, removing the 5'-DMT group.
-
Coupling: An activated H-phosphonate monomer is coupled to the free 5'-hydroxyl group.
A key difference is that the resulting H-phosphonate diester linkage is stable to the acidic conditions of detritylation, so oxidation is not required in every cycle.[11] Instead, a single oxidation step is performed at the very end of the synthesis to convert all H-phosphonate linkages to phosphodiester linkages.[5][12] This makes the H-phosphonate method particularly useful for synthesizing oligonucleotides with modified backbones, such as phosphorothioates, by using a sulfurizing agent in the final oxidation step.[5][13]
Caption: The two-step H-phosphonate synthesis cycle.
Enzymatic Synthesis
Enzymatic synthesis is an emerging "green chemistry" alternative that avoids the use of harsh organic solvents and protecting groups.[14][15] This method typically uses a template-independent DNA polymerase, such as Terminal deoxynucleotidyl Transferase (TdT), to sequentially add nucleotides to a growing chain in an aqueous solution.[15][16] While promising for its sustainability and potential to produce longer, higher-fidelity oligonucleotides, enzymatic synthesis is still in the early stages of development for large-scale manufacturing and faces challenges with the synthesis of modified oligonucleotides.[14][17]
Caption: High-level workflow comparison of chemical vs. enzymatic synthesis.
Phosphotriester Method
The phosphotriester method was a precursor to the phosphoramidite approach.[18] It was significant for introducing a protecting group on the phosphate, which prevented the branching that occurred in the earlier phosphodiester method.[18] However, this method was slower and less efficient, with lower coupling yields, and has been largely superseded by the more rapid and reliable phosphoramidite and H-phosphonate chemistries for routine synthesis.[19][]
Quantitative Performance Comparison
The choice of synthesis chemistry often comes down to a trade-off between efficiency, speed, cost, and the specific requirements of the final product, such as length and modifications.
| Parameter | Phosphoramidite Method | H-Phosphonate Method | Enzymatic Synthesis |
| Coupling Efficiency | >99% per cycle[5] | ~95-98% per cycle[5] | >95% per cycle[16] |
| Synthesis Cycle | Four steps (Detritylation, Coupling, Capping, Oxidation)[5] | Two steps (Detritylation, Coupling)[5] | One step (Enzymatic addition)[21] |
| Reagent Stability | Monomers are sensitive to moisture and oxidation, requiring anhydrous conditions[5] | Monomers are generally more stable in solution[5] | Reagents are stable in aqueous buffers |
| Scalability | Well-established for large-scale manufacturing, but faces challenges[1][2] | Less common for large-scale synthesis of unmodified oligos | In early stages of development for large-scale production[17] |
| Waste Generation | Generates significant amounts of organic solvent waste[1] | Generates less waste per cycle but still uses organic solvents | Aqueous-based, significantly reducing hazardous waste[16] |
| Cost | High cost of high-purity reagents and solvents is a primary driver of manufacturing costs[3] | Can be more cost-effective for certain modifications | Potentially lower cost at scale, but enzymes and specialized NTPs can be expensive currently[14] |
| Modification Compatibility | Wide variety of modifications are commercially available | Excellent for backbone modifications like phosphorothioates[5] | Limited but growing portfolio of compatible modified nucleotides[14] |
Key Challenges in Therapeutic Oligonucleotide Manufacturing
Regardless of the chemistry employed, large-scale manufacturing of therapeutic oligonucleotides presents several common challenges:
-
Scalability and Cost: Transitioning from small-scale lab synthesis to commercial-scale production is a major hurdle. The high cost of raw materials and the inefficiencies of solid-phase synthesis at large scales contribute significantly to the final drug cost.[1][3]
-
Impurities: The synthesis process can generate various product-related impurities, such as shortmers (n-1, n-2) and longmers (n+1), as well as process-related impurities like residual solvents.[22][23] Rigorous purification and analytical methods are required to ensure product safety and efficacy.[24][25]
-
Process Analytical Technology (PAT): Implementing PAT is crucial for real-time monitoring and control of the manufacturing process.[26] Techniques like mid-infrared and Raman spectroscopy can be used to monitor reaction completion, ensure reagent quality, and detect process deviations, leading to improved consistency and quality of the final product.[27][28]
Conclusion and Future Perspectives
Phosphoramidite chemistry remains the cornerstone of therapeutic oligonucleotide manufacturing, offering a robust, reliable, and well-understood platform for producing a wide range of DNA and RNA molecules. Its high coupling efficiency and amenability to automation have made it the industry standard. However, challenges related to cost, scalability, and environmental impact are driving innovation in the field.[1][2]
The H-phosphonate method provides a valuable alternative, particularly for the synthesis of oligonucleotides with modified backbones.[5] Looking forward, enzymatic synthesis holds significant promise as a more sustainable and potentially more efficient method for producing long and complex oligonucleotides, though further development is needed to make it a viable large-scale manufacturing solution.[14][15] The future of oligonucleotide manufacturing will likely involve a diversified landscape, where the choice of chemistry is tailored to the specific therapeutic product, leveraging the strengths of each method to optimize for quality, cost, and sustainability.
References
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A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis - Benchchem. 5
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Enzymes open the door for simpler, more efficient oligo therapeutic synthesis - BioXconomy. 14
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Oligonucleotide synthesis - Wikipedia.
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THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed.
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Oligonucleotide manufacturing – challenges & solutions - Single Use Support.
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Oligonucleotide manufacturing innovation: challenges, risks, and opportunities - Insights.bio.
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Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis - Oxford Global.
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Template-independent enzymatic synthesis of RNA oligonucleotides - PubMed Central.
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Phosphoramidite Considerations | Thermo Fisher Scientific - US.
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Towards the enzymatic synthesis of oligonucleotides - Almac.
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Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - Frontiers.
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A Short History of Oligonucleotide Synthesis | TriLink BioTechnologies.
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An Enzyme Cascade Enables Production of Therapeutic Oligonucleotides in a Single Operation - The University of Manchester.
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Oligonucleotide Synthesis Using the Manual Phosphotriester Method.
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Synthesis of oligonucleotides on cellulose by a phosphotriester method - PMC - NIH.
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A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-phosphonate Chemistry - Benchchem.
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Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC - PubMed Central.
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Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides.
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Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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Navigating the Complexity of Oligonucleotide Impurities - TS Quality & Engineering.
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Towards the enzymatic synthesis of oligonucleotides: part II - Manufacturing Chemist.
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Phosphonate Oligos - Gene Link.
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The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
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Impurities in Oligonucleotide Drug Substances and Drug Products | Request PDF - ResearchGate.
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Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
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Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - MDPI.
-
A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides.
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Analysis of Process-Related Impurities in Oligonucleotide Products - BioPharmaSpec.
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Characterization and Impurity Analysis of Oligonucleotide Therapeutics.
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The Phosphoramidite Approach for Oligonucleotide Synthesis. - ResearchGate.
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Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
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Breaking Barriers: Emerging Trends in Oligonucleotide Synthesis Market.
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Optimisation of Oligonucleotide Processes Using In-Line PAT - Scientific Update.
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Phosphoramidite Chemistry for DNA Synthesis | Twist Bioscience.
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Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio.
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DNA Oligonucleotide Synthesis - Sigma-Aldrich.
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Designing Commercial-Scale Oligonucleotide Synthesis | Pharmaceutical Technology.
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Solid Phase Oligonucleotide Synthesis - Biotage.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl N,N-Diisopropylphosphoramidite
For the modern researcher engaged in oligonucleotide synthesis, Diethyl N,N-Diisopropylphosphoramidite is a familiar and essential reagent. Its utility, however, is matched by its reactivity and moisture sensitivity, demanding a rigorous and scientifically grounded approach to its handling and disposal. This guide moves beyond mere procedural checklists to provide a comprehensive operational and disposal plan rooted in the chemical principles governing phosphoramidite stability. Our objective is to empower laboratory professionals with the knowledge to manage this reagent safely, compliantly, and with full confidence, ensuring the integrity of your research and the safety of your laboratory environment.
Core Safety Principles and Hazard Profile
Immediate Safety Precautions:
-
Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Personal Protective Equipment (PPE): The appropriate PPE is non-negotiable. A detailed breakdown is provided in Table 1.
-
Controlled Environment: Ensure the disposal area is free of incompatible materials, particularly strong acids and oxidizing agents, which can cause vigorous reactions.[3][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile). Inspect prior to use. | Prevents skin contact with the reactive phosphoramidite and solvents used during deactivation.[6] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of the chemical or quenching solution.[3] |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against incidental contact and spills.[6] |
| Respiratory Protection | Not typically required when working in a fume hood. | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or in case of inadequate ventilation.[6] |
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste.
The Chemistry of Deactivation: From Reactive P(III) to Stable P(V)
The cornerstone of safe phosphoramidite disposal is controlled chemical deactivation. This compound, like other phosphoramidites used in oligonucleotide synthesis, features a reactive trivalent phosphorus (P(III)) center.[7] This reactivity is essential for the coupling reaction during synthesis but also poses a hazard in the waste stream.[]
The primary deactivation pathway is hydrolysis . In the presence of water, especially under mildly acidic conditions, the phosphoramidite is rapidly converted to a significantly more stable H-phosphonate, a pentavalent phosphorus (P(V)) species.[5][9] This reaction effectively "quenches" the reactivity of the compound, rendering it far less hazardous for collection and disposal. Understanding this principle is key to appreciating why the following protocols are designed as they are; we are not merely diluting the waste, but fundamentally transforming its chemical nature.
Step-by-Step Disposal Protocols
Waste containing this compound typically falls into three categories. The following workflow provides a visual guide to the decision-making process for proper disposal.
Caption: Workflow for the safe disposal of this compound.
Procedure A: Unused or Expired Bulk Reagent
This procedure details the controlled hydrolysis (quenching) of the reactive phosphoramidite.
-
Preparation: In a chemical fume hood, place a glass beaker of appropriate size, equipped with a magnetic stir bar, on a stir plate.
-
Dissolution: Carefully add the solid this compound waste to the beaker. Add a sufficient volume of anhydrous acetonitrile to fully dissolve the solid. For "empty" containers with significant residue, rinse the container with anhydrous acetonitrile and add the rinsate to the beaker.[5]
-
Prepare Quenching Solution: Prepare a mildly acidic aqueous solution, such as 5% aqueous citric acid or a similarly weak acid. Strong acids should be avoided as they can cause a violent reaction.
-
Controlled Hydrolysis: While vigorously stirring the acetonitrile solution, slowly add the mildly acidic aqueous solution dropwise. The slow addition is crucial to control the exothermic nature of the hydrolysis reaction. A general guideline is to add a volume of the acidic solution that is roughly equal to the volume of acetonitrile used.[5]
-
Reaction: Allow the mixture to stir at room temperature for a minimum of one hour to ensure hydrolysis is complete.[5]
-
Collection: Transfer the resulting solution to a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical names (e.g., "Hydrolyzed this compound in Acetonitrile/Water"), and the date of accumulation.
Procedure B: Contaminated Solid Waste
This category includes items such as gloves, weigh paper, pipette tips, and molecular sieves that have come into contact with the phosphoramidite.
-
Collection: Place all contaminated solid materials directly into a designated, clearly labeled, and sealable container for solid hazardous chemical waste.[6]
-
Segregation: Do not mix this waste with non-hazardous laboratory trash.
-
Storage: Store the sealed container in a designated waste accumulation area away from incompatible materials.
Procedure C: "Empty" Reagent Vials
The original vials are never truly empty and retain a residue of the reactive chemical.
-
Do Not Rinse: Do not attempt to rinse the vial with water or other solvents, as this will only generate additional liquid hazardous waste.[6]
-
Secure: Tightly cap the original vial.
-
Dispose: Place the capped vial directly into the designated solid hazardous waste container.[6]
Waste Management and Regulatory Compliance
Proper disposal extends beyond chemical deactivation to include compliant storage and transfer. All waste generated must be managed in accordance with local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with their contents.
-
Storage: Accumulate hazardous waste in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
-
Final Disposal: Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Emergency Spill Response
In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain: Do not use water. Cover the spill with an inert absorbent material like vermiculite or dry sand to prevent the powder from becoming airborne.[5]
-
Collect: Carefully sweep or scoop the absorbed material and spill residue into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetonitrile), and dispose of the cloth as solid hazardous waste.
By adhering to these scientifically-backed procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and maintaining full regulatory compliance.
References
-
Wikipedia. Nucleoside phosphoramidite. Wikipedia. [Link]
-
ResearchGate. Hydrolysis of a phosphoramidite to give the H-phosphonate via the.... ResearchGate. [Link]
-
ACS Publications. Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites | Organic Process Research & Development. ACS Publications. [Link]
-
CRB. Best practices in oligonucleotide manufacturing. CRB. [Link]
-
Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
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U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. EPA. [Link]
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Mastering the Safe Handling of Diethyl N,N-Diisopropylphosphoramidite: A Guide for Laboratory Professionals
In the landscape of modern drug development and oligonucleotide synthesis, phosphoramidites are indispensable reagents.[1][2] Among these, Diethyl N,N-Diisopropylphosphoramidite is a key building block. Its effective use, however, is predicated on a rigorous understanding of its associated hazards and the stringent implementation of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: Why Specific Precautions are Critical
This compound is a moisture- and air-sensitive liquid that can cause significant harm if not handled correctly.[3][4] The primary hazards include:
-
Serious Eye Damage: Contact with the eyes can cause severe irritation and potentially lasting damage.[5]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[7]
-
Harmful if Swallowed: Ingestion of this chemical can be harmful to your health.
-
Combustibility: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[8][9]
Given these properties, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Your First Line of Defense: A Comprehensive PPE Strategy
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with this compound, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[10] | Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face from splashes during transfers or other operations.[10] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[6] | Nitrile gloves offer good resistance to this class of chemicals. Always check the manufacturer's compatibility data. Double gloving is recommended for extended operations. |
| Body Protection | A flame-retardant and antistatic laboratory coat or chemical-resistant apron. | Protects against incidental skin contact and prevents contamination of personal clothing. Flame-retardant properties are crucial due to the chemical's combustibility. |
| Respiratory Protection | Work in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure. For emergencies or situations with potential for high vapor concentration, a NIOSH-approved respirator with appropriate cartridges may be necessary.[11][12] |
dot
Caption: PPE selection for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Handling
-
Work Area Setup: Always handle this compound within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and quenching solutions, are within arm's reach inside the fume hood.
-
Inert Atmosphere: This chemical is sensitive to air and moisture.[4] Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air.
-
Avoid Contamination: Never return unused chemical to the original container.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your institution's safety officer.
-
Containment: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid.[13] Do not use combustible materials like paper towels.
-
Neutralization: Once absorbed, the material should be cautiously quenched with a suitable reagent before disposal.
-
Decontamination: Clean the affected area thoroughly.
dot
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound and its contaminated materials can pose a significant risk.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.[5]
-
Quenching: Before disposal, it is often advisable to quench reactive phosphoramidite waste. This should be done following a validated and safe laboratory procedure.
-
Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, away from incompatible materials.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's environmental health and safety department for specific guidance.
By integrating these safety and logistical protocols into your daily laboratory practices, you can confidently and safely harness the scientific potential of this compound.
References
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. Available from: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
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Carl ROTH. Safety Data Sheet: Cytidine BCE-phosphoramidite. Available from: [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
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ASHP. Personal Protective Equipment. Available from: [Link]
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CBRNE Tech Index. Personal Protective Equipment (PPE). Available from: [Link]
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ACS Publications. Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


